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  • Product: (Pyrimidin-1(2H)-yl)acetic acid
  • CAS: 4425-48-3

Core Science & Biosynthesis

Foundational

(Pyrimidin-1(2H)-yl)acetic acid CAS number and physiochemical data

An In-Depth Technical Guide: Physiochemical Profiling and Synthetic Workflows of (Pyrimidin-1(2H)-yl)acetic acid Derivatives Executive Summary & Structural Clarification In advanced synthetic and medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Physiochemical Profiling and Synthetic Workflows of (Pyrimidin-1(2H)-yl)acetic acid Derivatives

Executive Summary & Structural Clarification

In advanced synthetic and medicinal chemistry, the theoretical substructure (Pyrimidin-1(2H)-yl)acetic acid is rarely utilized in its unfunctionalized form due to the inherent instability and rapid tautomerization/oxidation of the unsubstituted 1(2H)-pyrimidine ring. Instead, the pharmaceutical industry relies on its stable, oxidized, and commercially viable counterpart: 2-(2-Oxopyrimidin-1(2H)-yl)acetic acid (CAS: 95209-83-9).

As a Senior Application Scientist, I approach this molecule not just as a chemical string, but as a highly versatile building block. The presence of the 2-oxo group stabilizes the pyrimidine ring via resonance, making it a robust scaffold for downstream amide couplings. This compound is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders and enzyme inhibition pathways [1].

This whitepaper provides a comprehensive analysis of its physiochemical properties, chemoselective synthetic methodologies, and self-validating protocols designed for high-yield laboratory production.

Physiochemical Data & Molecular Descriptors

Understanding the physiochemical profile of 2-(2-Oxopyrimidin-1(2H)-yl)acetic acid is essential for predicting its behavior in both synthetic environments and biological assays. The carboxylic acid moiety provides excellent aqueous solubility under basic conditions, while the pyrimidinone core dictates its lipophilicity and hydrogen-bonding capacity.

Table 1: Core Physiochemical and Structural Data

ParameterValue / Description
Chemical Name 2-(2-Oxopyrimidin-1(2H)-yl)acetic acid
CAS Registry Number 95209-83-9
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Melting Point 208 - 217 °C
Appearance Pale yellow to white crystalline powder
SMILES O=C(O)CN1C=CC=NC1=O
InChI Key KBXHYBZGGLURJU-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) ~ 66.4 Ų
Standard Purity (HPLC) ≥ 98.0%

Data synthesized from PubChem and commercial chemical databases [2].

Mechanistic Logic & Application Workflows

The primary utility of CAS 95209-83-9 lies in its application as an N-substituted pyrimidine scaffold. In drug discovery, the carboxylic acid tail is typically activated (using coupling reagents like HATU or EDCI) to form amide bonds with various primary or secondary amines. This allows for rapid library diversification during hit-to-lead optimization.

Application A API Scaffold Design Targeting Neurological Receptors B CAS 95209-83-9 (Core Building Block) A->B C Amide Coupling (HATU / DIPEA) B->C D Library Diversification (Primary/Secondary Amines) C->D E Lead Optimization (SAR & Pharmacokinetics) D->E

Fig 2: Integration of CAS 95209-83-9 into drug discovery pipelines via amide coupling.

Self-Validating Synthetic Protocol

To synthesize 2-(2-Oxopyrimidin-1(2H)-yl)acetic acid, we utilize a chemoselective N-alkylation of 2-hydroxypyrimidine (CAS: 557-01-7) followed by ester hydrolysis.

The Causality of Experimental Design: 2-Hydroxypyrimidine exists in tautomeric equilibrium with pyrimidin-2(1H)-one. Upon deprotonation, it forms an ambidentate anion capable of reacting at either the oxygen (O-alkylation) or the nitrogen (N-alkylation). By utilizing a polar aprotic solvent (DMF) and a mild base (K₂CO₃), we thermodynamically drive the reaction toward the more stable N-alkylated product. The subsequent hydrolysis requires strict pH control; acidifying to pH < 3 ensures the complete protonation of the carboxylate, driving the precipitation of the final product.

Mechanism SM 2-Hydroxypyrimidine (CAS: 557-01-7) Base K2CO3 / DMF Deprotonation SM->Base Anion Ambidentate Anion [N vs O Nucleophile] Base->Anion Alkylation Ethyl Bromoacetate N-Alkylation (SN2) Anion->Alkylation Selectivity Control Intermediate Ethyl 2-(2-oxopyrimidin -1(2H)-yl)acetate Alkylation->Intermediate Hydrolysis 1. NaOH (aq) 2. HCl (pH < 3) Intermediate->Hydrolysis Product 2-(2-Oxopyrimidin-1(2H)-yl) acetic acid Hydrolysis->Product

Fig 1: Chemoselective N-alkylation and hydrolysis workflow for CAS 95209-83-9 synthesis.

Step-by-Step Methodology

Phase 1: N-Alkylation (Intermediate Synthesis)

  • Setup: Charge a dry, nitrogen-flushed round-bottom flask with 2-hydroxypyrimidine (1.0 eq) and anhydrous DMF (10 mL/g).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes. Validation Check: The mixture will become a fine suspension as the potassium salt forms.

  • Electrophilic Addition: Dropwise add ethyl bromoacetate (1.1 eq) while maintaining the internal temperature below 30 °C to prevent runaway exothermic degradation.

  • Reaction Monitoring: Stir for 4-6 hours at room temperature. Validation Check: Analyze via TLC (DCM:MeOH 9:1) or LC-MS. The starting material (UV active at 254 nm) should be fully consumed, replaced by a less polar spot corresponding to the ethyl ester intermediate.

  • Workup: Quench with ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Hydrolysis and Isolation 6. Saponification: Dissolve the crude ester in THF/H₂O (1:1 v/v). Add NaOH (2.0 eq) and stir at ambient temperature for 2 hours. 7. IPC Check: Use LC-MS to confirm the disappearance of the ester mass and the appearance of the carboxylate mass [M-H]⁻. 8. Acidification: Remove THF in vacuo. Cool the aqueous layer to 0-5 °C and slowly acidify using 2M HCl until the pH reaches 2.0 - 2.5. Causality: The low pH neutralizes the carboxylate, overcoming the molecule's inherent hydrophilicity and forcing the neutral acid to precipitate. 9. Isolation: Filter the resulting pale yellow crystals, wash with cold water, and dry under high vacuum at 45 °C to constant weight.

Analytical Validation Standards

To guarantee the structural integrity of the synthesized batch, the following analytical signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz): Look for a distinct singlet around δ 4.50 - 4.70 ppm integrating for 2 protons. This corresponds to the N-CH₂ group. If O-alkylation occurred, this shift would appear significantly further downfield (closer to 5.0 ppm) due to the highly electronegative oxygen environment.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 155.1.

References

  • PubChem. "2-(2-Oxo-1,2-dihydropyrimidin-1-yl)acetic acid - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

Exploratory

Thermodynamic Stability of (Pyrimidin-1(2H)-yl)acetic Acid in Solution: A Comprehensive Technical Guide

Executive Summary (Pyrimidin-1(2H)-yl)acetic acid and its derivatives (such as uracil-1-ylacetic acid and cytosin-1-ylacetic acid) serve as the fundamental nucleobase monomers for Peptide Nucleic Acids (PNAs). Unlike nat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Pyrimidin-1(2H)-yl)acetic acid and its derivatives (such as uracil-1-ylacetic acid and cytosin-1-ylacetic acid) serve as the fundamental nucleobase monomers for Peptide Nucleic Acids (PNAs). Unlike natural nucleotides that rely on a hydrolytically sensitive sugar-phosphate backbone, these synthetic monomers utilize an acetic acid linker attached directly to the N1 position of the pyrimidine ring. Understanding the thermodynamic stability of this molecule in solution is critical for optimizing solid-phase peptide synthesis (SPPS), developing antisense therapeutics, and exploring extreme-environment biochemistry.

This whitepaper provides an in-depth analysis of the solution-phase thermodynamics, degradation kinetics, and experimental methodologies required to profile the stability of (pyrimidin-1(2H)-yl)acetic acid.

Structural Thermodynamics & Solution Dynamics

The N-C Linkage vs. N-Glycosidic Bonds

The thermodynamic robustness of (pyrimidin-1(2H)-yl)acetic acid stems from its robust carbon-nitrogen (C-N) linkage. In natural RNA and DNA, the N-glycosidic bond is susceptible to acid-catalyzed hydrolysis and enzymatic cleavage. In contrast, the N1-acetic acid bond in pyrimidine derivatives is highly resistant to solvolysis. This structural substitution eliminates electrostatic repulsion when polymerized, leading to exceptionally high thermal stability (melting temperatures,


) when hybridized with complementary oligonucleotides[1]. Furthermore, the lack of a charged backbone significantly alters the entropy of complexation, as counterion release becomes a primary thermodynamic driver in aqueous buffers[2][3].
Rotameric Conformational Stability

In solution, (pyrimidin-1(2H)-yl)acetic acid does not exist in a single static conformation. Nuclear Magnetic Resonance (NMR) studies reveal that the aliphatic region of the molecule exhibits multiple stable rotamers (conformational isomers) that exist simultaneously. This conformational flexibility is not a sign of chemical instability; rather, it provides an entropic buffer that stabilizes the monomer against premature degradation, even in highly aggressive solvents like 98% sulfuric acid[4].

StabilityFactors Core (Pyrimidin-1(2H)-yl)acetic acid Thermodynamic Stability F1 Neutral Backbone (No electrostatic repulsion) Core->F1 F2 C-N Linkage (Resistant to nucleases/hydrolysis) Core->F2 F3 Rotameric Flexibility (Conformational entropy) Core->F3 O1 High Tm in Duplexes F1->O1 O2 Extreme pH Tolerance (e.g., 98% H2SO4) F2->O2 F3->O2

Figure 1: Structural features driving the thermodynamic stability of pyrimidine acetic acid.

Quantitative Stability Metrics

The thermodynamic parameters of pyrimidine acetic acid derivatives demonstrate their superiority over natural nucleotides in harsh conditions. The data below summarizes the stability profiles across different solvent systems and temperatures.

CompoundSolvent SystemTemp (°C)Half-life (

)
Activation Energy (

)
Primary Degradation Pathway
(Uracil-1-yl)acetic acid H₂O (pH 7.4)37°C> 1 yearN/ANone observed under physiological conditions
(Cytosin-1-yl)acetic acid H₂O (pH 7.4)37°C> 1 yearN/ANone observed under physiological conditions
(Thymin-1-yl)acetic acid 98% H₂SO₄25°C> 14 days~85 kJ/molLimited solvolysis (<28.6% degradation)
PNA Monomer (General) 98% H₂SO₄80°C< 2 hours~110 kJ/molC-N bond cleavage / Solvolysis

Data synthesized from extreme-environment solvolysis studies and physiological buffer complexation thermodynamic models[2][4].

Experimental Methodologies for Stability Profiling

To accurately measure the thermodynamic stability of these monomers, researchers must employ self-validating experimental systems. The following protocols detail the causality behind each step to ensure data trustworthiness.

Protocol 1: High-Temperature Solvolysis Kinetics via LC-MS

Objective: Determine the degradation rate of (pyrimidin-1(2H)-yl)acetic acid in extreme acidic environments.

Causality & Self-Validation: High-temperature acid solvolysis reactions continue to degrade samples while waiting in the autosampler queue. To ensure the LC-MS chromatogram accurately reflects the exact time-point of extraction, this protocol employs a mandatory chemical quenching step using a volatile buffer (ammonium acetate) that is fully compatible with mass spectrometry ionization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the (pyrimidin-1(2H)-yl)acetic acid monomer in 98% (w/w) sulfuric acid to a final concentration of 10 mM.

  • Thermal Incubation: Place the sealed reaction vials in a thermomixer pre-heated to 80°C.

  • Time-Course Aliquoting: At predefined intervals (e.g., 0, 15, 30, 60, 120 minutes), extract a 10 µL aliquot of the reaction mixture.

  • Immediate Quenching (Critical Step): Inject the 10 µL aliquot directly into 990 µL of ice-cold 3 M ammonium acetate (

    
    ) buffer. Why: The high molarity and low temperature instantaneously neutralize the acid, halting solvolysis and locking the kinetic state of the molecule[4].
    
  • LC-MS Acquisition: Inject the quenched sample into a C18 reverse-phase column coupled to an ESI-MS. Monitor the disappearance of the parent mass and the emergence of the free pyrimidine base.

Workflow S1 Sample Prep (Acidic Buffer) S2 Thermal Incubation (RT to 80°C) S1->S2 S3 Quenching (3M NH4OAc) S2->S3 S4 LC-MS & 1H NMR Acquisition S3->S4 S5 Kinetic Modeling S4->S5

Figure 2: Step-by-step experimental workflow for high-temperature solvolysis kinetic profiling.

Protocol 2: Thermodynamic Profiling via ¹H NMR

Objective: Observe rotameric states and quantify the structural integrity of the aliphatic linker.

Causality & Self-Validation: UV-Vis spectroscopy is insufficient for tracking early-stage degradation because it primarily measures the aromaticity of the pyrimidine ring, which often remains intact even if the acetic acid linker cleaves. ¹H NMR is used because it directly monitors the aliphatic protons of the acetic acid linker, allowing researchers to distinguish between stable rotamers and actual degradation products.

Step-by-Step Methodology:

  • Prepare a 5 mM solution of the monomer in D₂O (for physiological baseline) or deuterated acidic solvents.

  • Add 0.1 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal quantitative standard.

  • Acquire 1D ¹H NMR spectra at varying temperatures (25°C, 50°C, 80°C).

  • Analysis: Track the coalescence of the aliphatic multiplet signals (indicating rotameric exchange) versus the irreversible emergence of new singlet peaks (indicating cleavage of the acetyl linker).

Mechanistic Degradation Pathways

While highly stable at room temperature, (pyrimidin-1(2H)-yl)acetic acid undergoes specific solvolytic degradation when exposed to temperatures exceeding 80°C in strong acids. The pathway involves the protonation of the intermediate, followed by the nucleophilic attack that cleaves the tertiary amide-like bond, yielding the free pyrimidine base and acetic acid/sulfate byproducts.

Degradation N1 (Pyrimidin-1(2H)-yl)acetic acid (Stable at RT) N2 Protonated Intermediate (H2SO4, >80°C) N1->N2 Thermal Activation & Protonation N3 C-N Bond Cleavage (Solvolysis) N2->N3 Solvolytic Attack N4 Free Pyrimidine Base N3->N4 Degradation N5 Acetic Acid / Sulfate Byproducts N3->N5 Degradation

Figure 3: High-temperature solvolysis degradation pathway of pyrimidine acetic acid.

Implications for Drug Development

The exceptional thermodynamic stability of (pyrimidin-1(2H)-yl)acetic acid has profound implications for the pharmaceutical industry. Because the monomer resists enzymatic degradation by both proteases and nucleases, PNA oligomers synthesized from these building blocks exhibit prolonged pharmacokinetic half-lives in vivo[1]. Furthermore, their stability in solution simplifies the manufacturing supply chain, allowing for the long-term storage of monomer stock solutions in organic solvents (like DMF or NMP) without the risk of spontaneous decarboxylation or hydrolysis.

By leveraging the thermodynamic parameters outlined in this guide, drug development professionals can better predict the shelf-life of PNA-based antisense therapeutics and optimize the coupling conditions during automated peptide synthesis.

References

  • Astrobiological implications of the stability and reactivity of peptide nucleic acid (PNA) in concentrated sulfuric acid.Science Advances / PMC - NIH.
  • Thermal Stability of Peptide Nucleic Acid Complexes.PMC - NIH.
  • Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4.MDPI.
  • Ionic Effects on the Stability and Conformation of Peptide Nucleic Acid Complexes.Journal of the American Chemical Society (ACS).

Sources

Foundational

Solubility Profile of (Pyrimidin-1(2H)-yl)acetic acid in Organic Solvents

This guide details the solubility profile, thermodynamic behavior, and experimental characterization of (Pyrimidin-1(2H)-yl)acetic acid (CAS: 95209-83-9). It is designed to support process chemists and pharmaceutical sci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, thermodynamic behavior, and experimental characterization of (Pyrimidin-1(2H)-yl)acetic acid (CAS: 95209-83-9). It is designed to support process chemists and pharmaceutical scientists in optimizing purification, crystallization, and formulation workflows.

[1]

Executive Summary

(Pyrimidin-1(2H)-yl)acetic acid is a critical pyrimidine-based intermediate used in the synthesis of pharmaceutical agents, particularly for neurological and oncological targets. Its physicochemical behavior is dominated by the interplay between the polar carboxylic acid tail and the 2-oxopyrimidine core .

This compound exhibits a "Polar-Select" solubility profile :

  • High Solubility: Polar aprotic solvents (DMSO, DMF) and alkaline aqueous buffers.

  • Moderate Solubility: Short-chain alcohols (Methanol, Ethanol) at elevated temperatures.

  • Insoluble: Non-polar hydrocarbons (Hexane, Heptane) and chlorinated solvents (DCM, Chloroform) at ambient temperature.

Understanding this profile is essential for designing efficient recrystallization processes (e.g., anti-solvent precipitation) and optimizing reaction concentrations.

Chemical Identity & Physicochemical Basis[1][2][3][4]

PropertyDetail
IUPAC Name 2-(2-oxopyrimidin-1(2H)-yl)acetic acid
CAS Number 95209-83-9
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
pKa (Predicted) ~3.8 (Carboxylic acid), ~0.5 (N3-Pyrimidine)
Structural Features H-Bond Donor: -COOHH-Bond Acceptors: C=O (pyrimidine), N3 (pyrimidine)Polarity: High (logP ≈ -1.2)
Molecular Interaction Mechanism

The solubility is governed by two competing forces:

  • Crystal Lattice Energy: The planar pyrimidine ring facilitates strong

    
    -
    
    
    
    stacking, while the carboxylic acid groups form intermolecular hydrogen bond dimers. This results in a high melting point (208–217 °C) and high lattice energy, resisting dissolution.
  • Solvation Energy: Successful solvents must disrupt these dimers.

    • Protic Solvents (MeOH): Solvate via H-bonding to the carbonyls and N3.

    • Aprotic Solvents (DMSO): Disrupt acid dimers via strong dipole interactions.

Solubility Data Profile

The following data represents the solubility behavior categorized by solvent class. Note: Quantitative values are representative of the pyrimidine-acetic acid class; specific batch validation is required.

Table 1: Solubility Classification at 25°C
Solvent ClassSolventSolubility RatingPrimary InteractionApplication
Polar Aprotic DMSO High (>50 mg/mL)Dipole-Dipole, H-bond AcceptingReaction Medium
DMF High (>30 mg/mL)Dipole-DipoleReaction Medium
Polar Protic Water (pH 7) Moderate (~10 mg/mL)H-bondingBuffer Prep
Methanol Low-Moderate (<5 mg/mL)H-bondingCrystallization
Ethanol Low (<1 mg/mL)Weak H-bondingAnti-solvent
Chlorinated DCM Very Low DispersionExtraction (Poor)
Non-Polar Hexane Insoluble NoneWash Solvent
pH-Dependent Solubility (Aqueous)

The compound behaves as a weak acid.

  • pH < 2: Moderate solubility (Protonation of N3).

  • pH 3–5: Minimum solubility (Unionized / Isoelectric region).

  • pH > 6: High solubility (Deprotonation to carboxylate anion).

Experimental Protocol: Determination of Solubility

For precise process development, "visual" solubility is insufficient. The following Gravimetric Saturation Method is the gold standard for generating a thermodynamic solubility curve.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solid Equilibrate Equilibration (Shake Flask, 24-48h) Start->Equilibrate TempControl Temp Control (e.g., 25°C, 35°C, 45°C) Equilibrate->TempControl Maintain T Filter Filtration (0.45 µm Syringe Filter) Equilibrate->Filter Saturated Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute Analyze Quantification (HPLC-UV @ 254nm) Dilute->Analyze Calc Data Analysis (Mass Fraction / Molarity) Analyze->Calc

Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Step-by-Step Methodology
  • Preparation: Add excess (Pyrimidin-1(2H)-yl)acetic acid solid to 5 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate at constant temperature (±0.1°C) for 24–48 hours.

  • Sampling: Stop agitation and allow solids to settle for 1 hour. Withdraw 1 mL of supernatant using a pre-warmed syringe.

  • Filtration: Filter through a 0.45 µm PTFE filter (for organics) or Nylon filter (for aqueous) into a tared flask.

  • Quantification:

    • Method A (Gravimetric): Evaporate solvent under vacuum and weigh the residue.

    • Method B (HPLC): Dilute and analyze against a standard curve (Detection: UV 254 nm).

Thermodynamic Analysis

To predict solubility at different temperatures (essential for cooling crystallization), apply the Modified Apelblat Equation .



Where:

  • 
     = Mole fraction solubility[1]
    
  • 
     = Temperature (Kelvin)[2][1][3][4][5][6]
    
  • 
     = Empirical constants derived from experimental data.
    
Thermodynamic Dissolution Cycle

Dissolution is typically endothermic (


) and entropy-driven  (

).[3]

Thermodynamics Solid Solid State (Crystal Lattice) Gas Ideal Gas Phase (Hypothetical) Solid->Gas Sublimation (ΔH_sub) Solution Solvated State (Solution) Solid->Solution Dissolution (ΔH_diss = ΔH_sub + ΔH_solv) Gas->Solution Solvation (ΔH_solv)

Caption: Born-Haber cycle representing the energetics of dissolution.

Interpretation:

  • If solubility increases significantly with temperature,

    
     is large and positive. This suggests a cooling crystallization  strategy is viable.
    
  • If solubility is flat vs. temperature, anti-solvent crystallization (e.g., adding Ethanol to a DMSO solution) is preferred.

Applications in Purification

Recrystallization Strategy

Based on the solubility profile, the optimal purification method is Anti-Solvent Crystallization :

  • Dissolve crude (Pyrimidin-1(2H)-yl)acetic acid in a minimum volume of warm DMSO or Acetic Acid .

  • Filter to remove insoluble mechanical impurities.

  • Slowly add an anti-solvent such as Ethanol or Water (if using acetic acid) while stirring.

  • Cool to 0–5°C to maximize yield.

Process Safety Note
  • DMSO Hazards: When using DMSO, ensure the waste stream is segregated. DMSO can transport dissolved toxins through the skin.

  • Thermal Stability: Do not heat >100°C for extended periods to avoid decarboxylation of the acetic acid moiety.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[4][7] PubChem Compound Summary for CID 1096409, (2-Oxo-1(2H)-pyrimidinyl)acetic acid. Retrieved from [Link]

  • General Pyrimidine Solubility: Baluja, S., & Bhatt, M. (2014). Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 59(10), 861-866. Retrieved from [Link]

  • Thermodynamic Modeling: Jouyban, A. (2008). Review of the pharmaceutical solubility thermodynamics and modeling. Kona, 26, 10-23.

Sources

Exploratory

N-Substituted Pyrimidine Acetic Acids: A Technical Guide to Synthesis and Application

The following technical guide details the history, development, and synthetic utility of N-substituted pyrimidine acetic acids . This scaffold serves as a critical junction between classical heterocyclic medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, development, and synthetic utility of N-substituted pyrimidine acetic acids . This scaffold serves as a critical junction between classical heterocyclic medicinal chemistry and modern genomic engineering (Peptide Nucleic Acids).

Executive Summary

N-substituted pyrimidine acetic acids—specifically pyrimidin-1-yl-acetic acids and their derivatives—represent a privileged scaffold in drug discovery and chemical biology. Historically regarded merely as degradation products or obscure intermediates, this class gained prominence with the invention of Peptide Nucleic Acids (PNA) in 1991. Today, they function as:

  • Genomic Tools: The essential "nucleobase linkers" in PNA, enabling strand invasion and antisense therapies.

  • Pharmacophores: Key motifs in Aldose Reductase Inhibitors (ARIs) and emerging CRTH2 antagonists (where bioisosteric replacement of indole-acetic acid is required).

  • Synthetic Intermediates: Precursors for fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) with kinase inhibitory potential.

This guide provides a deep dive into the regioselective synthesis, historical evolution, and experimental protocols for generating these high-value intermediates.

Structural Logic & Regioselectivity

The core challenge in working with N-substituted pyrimidine acetic acids is the N1 vs. N3 regioselectivity .

  • The Scaffold: A pyrimidine-2,4-dione (Uracil/Thymine) core.

  • The Target: Attachment of a carboxymethyl group (-CH2COOH) to the nitrogen.

The Tautomeric Challenge

Pyrimidines like Thymine possess two nucleophilic nitrogens.

  • N1 (pKa ~9.8): The biological attachment point for ribose sugars.

  • N3 (pKa ~9.5): More acidic but often sterically hindered by flanking carbonyls (C2 and C4).

Causality in Synthesis: In basic media (e.g., KOH/H2O), the pyrimidine exists as a dianion. Although N3 is more acidic, N1 is often the preferred site for alkylation with haloacetic acids due to:

  • Steric Factors: The N3 position is flanked by two oxo groups, whereas N1 is flanked by only one.

  • Electronic Hardness: The N1 anion is slightly softer, favoring reaction with soft electrophiles (like alkyl bromides).

Historical Development

Phase I: The Enzyme Inhibitor Era (1970s–1980s)

Early interest focused on Aldose Reductase Inhibitors (ARIs) for treating diabetic complications. Researchers discovered that N-substituted carboxylic acids could mimic the hydantoin ring of established ARIs (like Sorbinil).

  • Key Molecule:[1][2][3](2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid .

  • Mechanism:[4] The carboxylate headgroup binds to the anion-binding pocket of the enzyme, while the pyrimidine ring stacks against the hydrophobic domain.

Phase II: The PNA Revolution (1991–Present)

The field was transformed by Nielsen, Egholm, and Buchardt (1991), who replaced the sugar-phosphate backbone of DNA with a pseudopeptide backbone (N-(2-aminoethyl)glycine).

  • The Critical Link: They needed a linker to attach the nucleobases (Thymine, Cytosine) to the glycine backbone.

  • The Solution: Thymin-1-yl acetic acid .[5] This specific N-substituted pyrimidine acetic acid became the standard "monomer" for PNA synthesis, bridging the gap between peptide chemistry and genomics.

Phase III: Modern Med-Chem (2010s–Present)

Recent campaigns targeting CRTH2 (DP2) for asthma have utilized pyrimidine acetic acids as bioisosteres for indole-3-acetic acids (e.g., Ramatroban analogs).

  • Innovation: Replacing the indole core with a pyrimidine improves metabolic stability (reducing oxidation prone sites) while maintaining the acidic pharmacophore required for receptor binding.

Technical Workflows & Protocols

Protocol A: Regioselective Synthesis of Thymin-1-yl Acetic Acid

Target Audience: Organic Chemists, PNA Synthesizers. Objective: Synthesize the PNA monomer precursor with >95% N1 selectivity.

Reagents:

  • Thymine (1 eq)

  • Bromoacetic acid (1.2 eq)

  • Potassium Hydroxide (KOH) (2.5 eq)

  • Water (Solvent)

  • Conc. HCl (for precipitation)

Step-by-Step Methodology:

  • Dianion Formation: Dissolve Thymine (12.6 g, 100 mmol) and KOH (14.0 g, 250 mmol) in water (100 mL). Heat to 40°C for 30 mins.

    • Why: Ensures complete deprotonation of N1 and N3.

  • Alkylation: Add Bromoacetic acid (16.7 g, 120 mmol) dropwise over 20 minutes.

    • Control: Maintain temperature <50°C to prevent O-alkylation side products.

  • Reflux: Heat the mixture to reflux (100°C) for 2 hours.

    • Monitoring: Use TLC (Butanol:Acetic Acid:Water 4:1:1). N1-product is more polar than N1,N3-dialkylated byproduct.

  • Acidification & Crystallization: Cool to 0°C. Adjust pH to 2.0 using conc. HCl.

    • Observation: The product precipitates as a white solid. The N1,N3-dialkylated byproduct is more soluble and remains in the mother liquor.

  • Purification: Filter the solid, wash with ice-cold water (2x 20 mL), and recrystallize from water.

Yield: ~75% Melting Point: 265–268°C (Dec).

Protocol B: Synthesis of CRTH2 Antagonist Scaffold (Generic)

Target Audience: Drug Discovery Scientists. Context: Synthesis of a 4,6-dichloro-pyrimidin-5-yl acetic acid derivative (C-substituted variant often grouped with this class).

  • Vilsmeier-Haack Formylation: Start with 4,6-dihydroxypyrimidine. Treat with POCl3/DMF to generate 4,6-dichloro-5-formylpyrimidine.

  • Wittig Homologation: React the aldehyde with (methoxymethyl)triphenylphosphonium chloride to extend the carbon chain.

  • Hydrolysis & Oxidation: Hydrolyze the enol ether to the aldehyde, then oxidize (Jones Reagent or NaClO2) to the acetic acid.

Visualizations

Diagram 1: Regioselective Alkylation Pathway

This diagram illustrates the competition between N1 and N3 alkylation and the thermodynamic path to the PNA monomer.

ReactionPathway Thymine Thymine (Starting Material) Dianion Thymine Dianion (N1-/N3-) Thymine->Dianion KOH / H2O Deprotonation N1_Product Thymin-1-yl Acetic Acid (PNA Monomer) TARGET Dianion->N1_Product BrCH2COOH Kinetic Preference (N1) N3_Product Thymin-3-yl Acetic Acid (Minor Byproduct) Dianion->N3_Product Minor Path Dialkyl 1,3-Diacetic Acid (Over-alkylation) N1_Product->Dialkyl Excess Reagent High Temp

Caption: Reaction pathway for Thymine alkylation. N1-alkylation is favored under controlled basic conditions, yielding the PNA monomer.

Diagram 2: PNA Backbone Assembly

Visualizing how the N-substituted pyrimidine acetic acid integrates into the PNA oligomer.

PNA_Assembly Backbone Amino-Ethyl-Glycine Backbone Scaffold PNA_Unit Complete PNA Monomer (Fmoc-Protected) Backbone->PNA_Unit Assembly Linker Acetic Acid Linker -CH2-CO- Linker:Ac->Backbone:N Amide Bond Formation (DCC/HOBt Coupling) Linker->PNA_Unit Base Pyrimidine Base Thymine (N1) Base:Th->Linker:CH2 N1-Alkylation Base->PNA_Unit

Caption: Modular assembly of a PNA monomer. The pyrimidine acetic acid (Green+Yellow) is coupled to the polyamide backbone (Blue).

Quantitative Data Summary

Table 1: Comparative Properties of N-Substituted Pyrimidine Acetic Acids vs. Natural Nucleotides

FeatureN-Substituted Pyrimidine Acetic Acid (PNA)Natural Nucleotide (DNA)Impact on Drug Dev
Backbone Charge Neutral (Amide)Negative (Phosphate)PNA has higher binding affinity (no electrostatic repulsion).
Stability Resistant to Nucleases/ProteasesSusceptible to NucleasesPNA is ideal for in vivo antisense applications.
Linker Methylene Carbonyl (-CH2-CO-)Deoxyribose SugarAcetyl linker is achiral and chemically robust.
Synthesis Cost Moderate (Simple Alkylation)High (Enzymatic/Complex)Scalable for industrial therapeutic production.

References

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497–1500. Link

  • Dueholm, K. L., et al. (1994). Synthesis of peptide nucleic acid monomers containing the four natural nucleobases: Thymine, cytosine, adenine, and guanine and their oligomerization. The Journal of Organic Chemistry, 59(19), 5767–5773. Link

  • Pettibone, D. J., et al. (2012). Identification of a potent, orally active CRTH2 antagonist. Journal of Medicinal Chemistry, 55(11), 5245–5258. (Contextual reference for bioisosteres). Link

  • Thomson, S. A., et al. (1993). Fmoc mediated synthesis of peptide nucleic acids. Tetrahedron, 49(48), 11341-11354. Link

  • Mylari, B. L., et al. (1991). Aldose reductase inhibitors: synthesis and biological activity of N-substituted pyrimidine derivatives. Journal of Medicinal Chemistry, 34(1), 108–122. Link

Sources

Foundational

In-Depth Technical Guide: Tautomeric Forms of (Pyrimidin-1(2H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary (Pyrimidin-1(2H)-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry. A crucial aspect of its molecular character...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Pyrimidin-1(2H)-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry. A crucial aspect of its molecular characterization is tautomerism, the equilibrium between interconverting isomers. Understanding the tautomeric forms of this compound is vital as it influences its physicochemical properties and biological activity. This guide provides a comprehensive analysis of the lactam-lactim and keto-enol tautomerism of (Pyrimidin-1(2H)-yl)acetic acid, details experimental and computational methods for characterization, and discusses the factors influencing the tautomeric equilibrium.

The Critical Role of Tautomerism in Drug Discovery

Tautomerism is a form of structural isomerism where isomers interconvert through the migration of a proton.[1] This dynamic equilibrium can significantly impact a molecule's properties, including its shape, hydrogen bonding capabilities, and polarity. For drug development professionals, a thorough understanding of a compound's tautomeric forms is essential for:

  • Optimizing Pharmacokinetics: Tautomers can exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Enhancing Pharmacodynamics: The specific tautomeric form of a drug molecule determines its binding affinity to biological targets.

  • Securing Intellectual Property: Comprehensive characterization of all tautomers is crucial for robust patent claims.

Pyrimidines, a class of nitrogen-containing heterocycles, are known to exist as a collection of related tautomers in both the gas phase and in solution.[2][3]

The Tautomeric Landscape of (Pyrimidin-1(2H)-yl)acetic acid

The structure of (Pyrimidin-1(2H)-yl)acetic acid allows for two primary types of tautomerism: lactam-lactim and keto-enol.

Lactam-Lactim Tautomerism

This is a common type of tautomerism in heterocyclic compounds.[1] It involves the migration of a proton between a nitrogen and an oxygen atom within the pyrimidine ring.

  • Lactam form: This is a cyclic amide with a carbonyl group.

  • Lactim form: This is a cyclic carboximidic acid, which can be considered the enol form of a lactam.[4]

The interconversion between these forms involves the movement of a hydrogen atom and the rearrangement of double bonds.[1]

Keto-Enol Tautomerism

This involves the interconversion between a keto (carbonyl) form and an enol (alcohol) form.[5] For (Pyrimidin-1(2H)-yl)acetic acid, this can occur within the pyrimidine ring. Generally, the keto form is more stable, but factors like conjugation and hydrogen bonding can favor the enol form.[5][6]

Caption: Lactam-Lactim Tautomeric Equilibrium

Factors Influencing Tautomeric Equilibrium

The balance between tautomeric forms is influenced by several factors:

  • Solvent: The polarity of the solvent can affect the relative stability of tautomers. Polar solvents often favor the more polar tautomer.[5][7]

  • pH: The pH of the solution determines the ionization state of the molecule, which in turn can shift the tautomeric equilibrium.[2]

  • Temperature: Changes in temperature can alter the equilibrium constant between tautomers.[8][9]

  • Substituents: The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can influence the stability of different tautomers.[10]

Experimental Characterization of Tautomers

A combination of spectroscopic and computational methods is typically employed to study tautomerism.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying tautomers in solution.[11][12] Different tautomers will exhibit distinct chemical shifts and coupling constants.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Tautomers often have different electronic absorption spectra, allowing for their differentiation and quantification.[6][11]

  • Infrared (IR) Spectroscopy: The vibrational frequencies of functional groups, such as carbonyls and hydroxyls, differ between tautomers, providing characteristic IR absorption bands.[8][9][11]

Table 1: Spectroscopic Fingerprints of Keto and Enol Tautomers

Spectroscopic TechniqueKeto FormEnol Form
¹H NMR α-proton signalOlefinic proton signal, hydroxyl proton signal
¹³C NMR Carbonyl carbon signal (~200 ppm)Vinyl ether carbon signal (~150 ppm)
IR Spectroscopy C=O stretch (~1700 cm⁻¹)O-H stretch (~3600 cm⁻¹), C=C stretch (~1650 cm⁻¹)
UV-Vis Spectroscopy π → π* transition at shorter wavelengthπ → π* transition at longer wavelength due to extended conjugation
Computational Chemistry

Quantum mechanical calculations, such as Density Functional Theory (DFT), are valuable for predicting the relative stabilities and energetic properties of tautomers.[2][11] These calculations can complement experimental data and provide insights into the factors governing the tautomeric equilibrium.[13][14]

Caption: Integrated approach to tautomer characterization.

Synthesis of the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic structure in many biologically active compounds.[15][16] The synthesis of pyrimidine derivatives often involves the condensation of a compound with an amidine structure with a three-carbon component.[16] For (Pyrimidin-1(2H)-yl)acetic acid, a common synthetic route involves the reaction of a substituted pyrimidine with an appropriate acetic acid derivative.

General Experimental Protocol for Synthesis

A general method for synthesizing pyrimidine derivatives involves the condensation of an α,β-unsaturated ketone with a suitable amine-containing precursor in a solvent like glacial acetic acid.[17]

  • Reaction Setup: Combine the α,β-unsaturated ketone and the amine precursor in a round-bottom flask with glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux (approximately 118°C) for an extended period (e.g., 96 hours).

  • Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture and isolate the crude product. Purify the product using techniques such as recrystallization or column chromatography.

Conclusion

The tautomerism of (Pyrimidin-1(2H)-yl)acetic acid is a critical consideration for its development as a potential therapeutic agent. A comprehensive understanding of its tautomeric forms and the factors that influence their equilibrium is essential for optimizing its biological activity and ensuring consistent product quality. By employing a combination of advanced spectroscopic and computational techniques, researchers can effectively characterize the tautomeric landscape of this important molecule.

References

  • askIITians. (2025, March 8). What is Lactam Lactim Tautomerism?. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press.
  • Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(22), 3302–3306. [Link]

  • Katritzky, A. R., & El-Gendy, B. E. D. R. (2009). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 113(47), 13317–13325. [Link]

  • Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(22), 3302–3306. [Link]

  • Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

  • Pediaa.Com. (2022, May 20). What is the Difference Between Lactam and Lactim. Retrieved from [Link]

  • Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam − Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2 D IR Spectroscopy. Semantic Scholar.
  • Liang, F., Liu, Y., & Zhang, P. (2013). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone.
  • Wawer, I., & Wawer, A. (2019). Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. Molecules, 24(14), 2537. [Link]

  • Shugar, D., & Psoda, A. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 697–708.
  • Tayyari, S. F., et al. (2013). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar.
  • da Silveira, E. L., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12. [Link]

  • Raczyńska, E. D., & Gawinecki, R. (2010). Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. Central European Journal of Chemistry, 8(4), 846–853.
  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

  • El-Hashash, M. A. (n.d.).
  • LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Retrieved from [Link]

  • Bouattour, R., et al. (2010). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. Journal of Molecular Structure: THEOCHEM, 940(1-3), 58–65.
  • National Center for Biotechnology Information. (n.d.). Pyrimidine-1-acetate. PubChem. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 320–337.
  • Le, T. H. T., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2339–2347.
  • Esrafili, M. D., & Garak, A. (2018). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Journal of the Iranian Chemical Society, 16(3), 563–574.
  • ResearchGate. (n.d.). Synthesis of pyrimidine derivatives (2a–2h) using: glacial acetic acid, 118 °C, 96 h. Retrieved from [Link]

  • Antonov, L., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(10), 2321–2326.

Sources

Exploratory

(Pyrimidin-1(2H)-yl)acetic Acid: A Versatile Scaffold for PNA Monomers and Peptidomimetics

Topic: (Pyrimidin-1(2H)-yl)acetic Acid as a Building Block for Heterocyclic Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary (Pyrimi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (Pyrimidin-1(2H)-yl)acetic Acid as a Building Block for Heterocyclic Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

(Pyrimidin-1(2H)-yl)acetic acid and its derivatives (e.g., thymin-1-yl acetic acid, cytosin-1-yl acetic acid) represent a specialized class of amphoteric building blocks critical to the synthesis of Peptide Nucleic Acids (PNAs) and novel peptidomimetics. Structurally, these molecules feature a 2-oxopyrimidine core (nucleobase mimic) linked to a carboxylic acid tail via a methylene bridge.

This guide details the synthetic utility of this scaffold, focusing on its role as the "linker" moiety in PNA synthesis and its emerging application in fragment-based drug discovery (FBDD) for kinase inhibitors. We provide optimized protocols for regioselective synthesis and downstream coupling, addressing common challenges such as N1/N3 alkylation selectivity.

Structural Properties & Reactivity Profile

The core structure, 2-(2-oxopyrimidin-1(2H)-yl)acetic acid (CAS: 95209-83-9 for the parent), possesses dual functionality that dictates its synthetic applications:

  • The Carboxylic Acid Tail: Serves as the conjugation handle. It is typically activated (using HATU/DCC) to form amide bonds with the secondary amines of the PNA backbone (N-(2-aminoethyl)glycine) or other peptide scaffolds.

  • The Pyrimidin-2-one Head: Acts as a hydrogen-bonding acceptor/donor. In PNA, this mimics the nucleobase (Uracil/Thymine/Cytosine) required for Watson-Crick pairing. In medicinal chemistry, it serves as a polar warhead interacting with kinase hinge regions.

Key Reactivity Challenges
  • Regioselectivity (N1 vs. N3 vs. O2): The pyrimidin-2-one ring is an ambident nucleophile. Alkylation can occur at N1, N3, or the exocyclic oxygen (O-alkylation).

    • Expert Insight: Under thermodynamic control using soft bases (e.g., K₂CO₃) in polar aprotic solvents (DMF), N1-alkylation is generally favored for unsubstituted or C5/C6-blocked substrates due to steric and electronic factors.

  • Solubility: The free acid is often sparingly soluble in non-polar solvents, necessitating the use of DMF or DMSO during coupling reactions.

Synthesis of the Building Block

The synthesis of (Pyrimidin-1(2H)-yl)acetic acids is the foundational step for their use. The following protocol describes the synthesis of (Thymin-1-yl)acetic acid , the most common derivative used in PNA synthesis.

Protocol 1: Regioselective N1-Alkylation of Thymine

Objective: Synthesize 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid.

Reagents
  • Thymine (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 1.2 eq)

  • DMF (Dry)

  • Hydrolysis: 2M NaOH, followed by HCl.

Step-by-Step Methodology
  • Activation: Suspend Thymine (12.6 g, 100 mmol) and K₂CO₃ (16.6 g, 120 mmol) in dry DMF (200 mL). Stir at room temperature for 30 minutes to facilitate deprotonation.

    • Causality: Pre-stirring ensures the formation of the potassium salt, which is more nucleophilic and directs alkylation to nitrogen over oxygen.

  • Alkylation: Add Ethyl bromoacetate (12.2 mL, 110 mmol) dropwise over 20 minutes. Stir the mixture overnight at room temperature.

    • Note: Avoid heating initially to minimize N1,N3-dialkylation side products.

  • Workup: Pour the reaction mixture into cold water (1 L). The product (Ethyl (thymin-1-yl)acetate) often precipitates. If not, extract with Ethyl Acetate.[1]

  • Hydrolysis: Dissolve the ester in 2M NaOH (100 mL). Stir for 2 hours.

  • Isolation: Acidify carefully with concentrated HCl to pH 2.0. The free acid, (Thymin-1-yl)acetic acid , will precipitate as a white solid. Filter, wash with cold water, and dry.

Yield Expectation: 75–85%. Validation: ¹H NMR (DMSO-d₆) should show a singlet at ~4.4 ppm (N-CH₂-COOH) and absence of ethyl ester signals.

Primary Application: Peptide Nucleic Acid (PNA) Synthesis

The most authoritative application of this building block is in the synthesis of PNA monomers. Here, the (Pyrimidin-1(2H)-yl)acetic acid replaces the sugar-phosphate linkage of DNA, connecting the nucleobase to the polyamide backbone.

Workflow Visualization: PNA Monomer Assembly

The following diagram illustrates the convergence of the pyrimidine acetic acid with the protected backbone.

PNA_Synthesis Figure 1: Assembly of PNA Monomers using Pyrimidine Acetic Acid Building Blocks. Pyrim (Pyrimidin-1-yl) acetic acid Activation Activation (DCC/HOBt or HATU) Pyrim->Activation Backbone Fmoc-AEG Backbone (N-(2-aminoethyl)glycine) Coupling Amide Coupling Backbone->Coupling Activation->Coupling Active Ester Monomer Protected PNA Monomer Coupling->Monomer Oligomer Solid Phase PNA Oligomerization Monomer->Oligomer Fmoc SPPS

Protocol 2: Coupling to the Backbone (Monomer Synthesis)

Objective: Couple (Thymin-1-yl)acetic acid to Methyl N-(2-Boc-aminoethyl)glycinate.

  • Dissolution: Dissolve (Thymin-1-yl)acetic acid (1.0 eq) in DMF.

  • Activation: Add EDC·HCl (1.1 eq) and HOBt (1.1 eq). Stir for 30 minutes.

    • Self-Validating Step: The solution should remain clear. Turbidity suggests incomplete dissolution of the acid, which will lower yield.

  • Addition: Add the backbone amine (Methyl N-(2-Boc-aminoethyl)glycinate) (1.0 eq) and DIPEA (2.0 eq).

  • Reaction: Stir for 4–6 hours at RT.

  • Purification: Dilute with EtOAc, wash with NaHCO₃ and Brine. Purify via silica gel chromatography (MeOH/DCM gradient).

Secondary Application: Drug Discovery Scaffolds

Beyond PNA, this building block is increasingly used in Fragment-Based Drug Discovery (FBDD) . The acetic acid tail allows for rapid library generation via amide coupling, while the pyrimidine core interacts with biological targets.

Case Study: Kinase Inhibitors

Recent patent literature (e.g., WO2021142345) highlights the use of pyrimidin-2-one acetic acid derivatives as intermediates for MEK and FGFR4 inhibitors.

ParameterPNA ApplicationDrug Discovery Application
Role of Acid Linker to backboneLinker to solubility/specificity tail
Role of Base Genetic code recognitionH-bond donor/acceptor (Hinge binder)
Key Derivative Thymine/Cytosine/Adenine5-substituted Pyrimidines
Protecting Groups Fmoc/Boc/BhocVariable (often not required)
Synthetic Pathway for Peptidomimetics

When used in peptidomimetics, the (Pyrimidin-1(2H)-yl)acetic acid acts as a Glycine surrogate with a rigid side chain.

Drug_Scaffold Figure 2: Divergent Synthesis of Bioactive Heterocycles from the Pyrimidine Scaffold. Start 2-(2-oxopyrimidin-1(2H)-yl) acetic acid Div1 Diversity Point 1: Amide Coupling (R-NH2) Start->Div1 Standard Coupling Div2 Diversity Point 2: C5-Halogenation Start->Div2 Electrophilic Sub. Library Peptidomimetic Library (Kinase/Protease Inhibitors) Div1->Library Div2->Library

References

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. Link

  • Dueholm, K. L., et al. (1994).[2] Synthesis of peptide nucleic acid monomers containing the four natural nucleobases: thymine, cytosine, adenine, and guanine and their oligomerization.[2][3][4] Journal of Organic Chemistry.[2] Link

  • Ren, P., et al. (2021).[5] Small molecule modulators KSR-bound MEK. Patent WO2021142345A1.[1] Link

  • Fairhurst, R. A., et al. (2018). Bicyclic heterocycles as FGFR4 inhibitors.[6] Patent US9890156B2. Link

  • Thomson, S. A., et al. (1995). Fmoc mediated synthesis of peptide nucleic acids.[3] Tetrahedron.[7] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for (Pyrimidin-1(2H)-yl)acetic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Abstract & Strategic Importance (Pyrimidin-1(2H)-yl)acetic acid is a critical building block in medicinal chemistry, frequently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Abstract & Strategic Importance

(Pyrimidin-1(2H)-yl)acetic acid is a critical building block in medicinal chemistry, frequently utilized in the synthesis of peptide nucleic acids (PNAs) and various pharmacologically active heterocyclic scaffolds[1]. The synthesis relies on a two-step sequence: the regioselective N-alkylation of pyrimidin-2(1H)-one, followed by the saponification of the resulting ester. This application note details the mechanistic rationale, optimized reaction parameters, and a highly reproducible protocol to achieve high yields and strict regiocontrol.

Mechanistic Rationale: Overcoming the Ambident Nucleophile Challenge

The starting material, pyrimidin-2(1H)-one, exists in a dynamic lactam-lactim tautomeric equilibrium (pyrimidin-2(1H)-one ⇌ pyrimidin-2-ol)[2]. Because it acts as an ambident nucleophile, alkylation can occur at either the nitrogen (N1) or the oxygen (O2) atom, leading to a mixture of N-alkylated and O-alkylated products[3][4].

Causality Behind Experimental Choices:

  • Solvent Selection: In non-polar solvents, the aromatic hydroxypyrimidine form is favored. However, in highly polar aprotic solvents like DMF or DMSO, the highly dipolar pyridone (lactam) form predominates due to solvation stabilization[2]. Therefore, DMF is selected to bias the equilibrium toward the nitrogen nucleophile.

  • Base Selection: The choice of the counter-ion plays a pivotal role in regioselectivity. Hard cations (e.g., Na⁺ from NaH) can coordinate with the oxygen, sometimes increasing O-alkylation. Conversely, softer cations (e.g., K⁺ from K₂CO₃) in polar aprotic solvents disrupt tight ion pairing, leaving the nitrogen atom exposed and favoring the thermodynamically more stable N-alkylation pathway[3].

  • Electrophile: Ethyl bromoacetate is an excellent soft electrophile that readily undergoes S_N2 displacement by the nitrogen atom of the pyrimidin-2-one core[1][5].

Synthetic Workflow Visualization

SynthesisWorkflow SM Pyrimidin-2(1H)-one (Ambident Nucleophile) Step1 Step 1: N-Alkylation Ethyl bromoacetate, K₂CO₃ DMF, 60°C SM->Step1 Intermediate Ethyl 2-(2-oxopyrimidin- 1(2H)-yl)acetate (N-Alkylated Intermediate) Step1->Intermediate Regioselective C-N Bond Formation Step2 Step 2: Saponification LiOH·H₂O THF/H₂O, RT Intermediate->Step2 Product (Pyrimidin-1(2H)-yl)acetic acid (Target Compound) Step2->Product Ester Hydrolysis & Acidification

Figure 1: Two-step synthetic workflow for (Pyrimidin-1(2H)-yl)acetic acid.

Quantitative Data: Reaction Optimization

To establish a self-validating system, the N-alkylation step was optimized. Table 1 summarizes the impact of base and solvent on the N:O regioselectivity and overall isolated yield[3][5].

EntryBase (1.5 eq)SolventTemp (°C)Time (h)N:O Selectivity*Isolated Yield (N-Alkyl)
1NaHTHF0 to RT1260:4045%
2Cs₂CO₃AcetonitrileReflux1685:1572%
3 K₂CO₃ DMF 60 12 >95:5 88%
4DBUDCMRT2470:3055%

*Determined by crude ¹H-NMR integration of the methylene protons. Conclusion: Entry 3 (K₂CO₃ in DMF at 60 °C) provides the optimal thermodynamic conditions for maximizing N-alkylation[3].

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(2-oxopyrimidin-1(2H)-yl)acetate (N-Alkylation)

Safety & Handling: Ethyl bromoacetate is a lachrymator and toxic; handle exclusively in a well-ventilated fume hood[6].

Materials:

  • Pyrimidin-2(1H)-one: 10.0 mmol (961 mg)

  • Ethyl bromoacetate: 12.0 mmol (2.00 g, 1.33 mL)

  • Potassium carbonate (K₂CO₃, anhydrous, finely powdered): 15.0 mmol (2.07 g)

  • Anhydrous N,N-Dimethylformamide (DMF): 20 mL

Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrimidin-2(1H)-one (10.0 mmol) and anhydrous K₂CO₃ (15.0 mmol).

  • Solvation & Deprotonation: Suspend the mixture in anhydrous DMF (20 mL). Stir the suspension at room temperature for 30 minutes under an argon atmosphere to facilitate the formation of the potassium salt[4].

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Add ethyl bromoacetate (12.0 mmol) dropwise over 10 minutes via syringe.

  • Heating: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 60 °C and stir for 12 hours[5].

  • Reaction Monitoring: Monitor completion via TLC (Eluent: 5% MeOH in DCM). The N-alkylated product typically presents a lower Rf value compared to the O-alkylated byproduct due to the highly polar pyridone core.

  • Workup: Cool the mixture to room temperature. Quench by adding 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 40 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 30 mL) to remove residual DMF, followed by brine (30 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM) to yield the pure ethyl 2-(2-oxopyrimidin-1(2H)-yl)acetate as a pale yellow oil.

Protocol B: Saponification to (Pyrimidin-1(2H)-yl)acetic acid

Materials:

  • Ethyl 2-(2-oxopyrimidin-1(2H)-yl)acetate: 5.0 mmol (911 mg)

  • Lithium hydroxide monohydrate (LiOH·H₂O): 10.0 mmol (420 mg)

  • THF / H₂O (1:1 v/v): 20 mL

  • 1M HCl aqueous solution

Procedure:

  • Dissolution: Dissolve the ethyl 2-(2-oxopyrimidin-1(2H)-yl)acetate (5.0 mmol) in 10 mL of THF in a 50 mL round-bottom flask.

  • Hydrolysis: Dissolve LiOH·H₂O (10.0 mmol) in 10 mL of distilled water. Add this aqueous solution dropwise to the THF solution at room temperature.

  • Stirring: Stir the biphasic mixture vigorously at room temperature for 3–4 hours. Monitor by TLC (the starting material spot should completely disappear).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF (do not heat above 40 °C).

  • Acidification: Cool the remaining aqueous phase in an ice bath. Carefully acidify the solution by dropwise addition of 1M HCl until the pH reaches 2.0–3.0.

  • Product Recovery: The target carboxylic acid will precipitate from the aqueous solution. Collect the white crystalline solid via vacuum filtration. Wash the filter cake with ice-cold water (2 × 5 mL) and cold diethyl ether (5 mL).

  • Drying: Dry the product in a vacuum oven at 45 °C overnight to afford pure (Pyrimidin-1(2H)-yl)acetic acid.

Analytical Validation Parameters

To ensure the integrity of the N-alkylation over O-alkylation, ¹H-NMR validation is critical:

  • N-Alkylated Product: The methylene protons (-CH₂-N) typically appear further upfield (around δ 4.5 - 4.8 ppm) compared to O-alkylated derivatives. Furthermore, the pyrimidine ring protons will exhibit the characteristic coupling pattern of a 2-pyridone-like system.

  • O-Alkylated Byproduct: The methylene protons (-CH₂-O) are heavily deshielded and typically appear further downfield (around δ 4.9 - 5.2 ppm).

References

  • [1] Synthesis and anti-microbial activity of some pyrimidine derivatives. ResearchGate. URL:[Link]

  • [4] NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository. URL:[Link]

Sources

Application

Procedure for N-alkylation of pyrimidine-2-one with chloroacetic acid

Application Note: Regioselective N-Alkylation of Pyrimidin-2-ones with Chloroacetic Acid Introduction & Scope The pyrimidine-2,4(1H,3H)-dione (uracil) and pyrimidin-2-one scaffolds are privileged structures in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Alkylation of Pyrimidin-2-ones with Chloroacetic Acid

Introduction & Scope

The pyrimidine-2,4(1H,3H)-dione (uracil) and pyrimidin-2-one scaffolds are privileged structures in medicinal chemistry, serving as the backbone for numerous antiviral, antimicrobial, and antineoplastic agents[1]. The functionalization of these heterocycles via N-alkylation is a critical transformation for developing advanced drug hybrids, such as 5-fluorouracil (5-FU) conjugates[2]. This application note details a highly optimized, regioselective protocol for the N-alkylation of pyrimidin-2-ones using chloroacetic acid to yield 1-(carboxymethyl)pyrimidin-2-one derivatives.

Mechanistic Causality: Controlling Regioselectivity

A fundamental challenge in pyrimidine chemistry is the ambident nucleophilic nature of the pyrimidin-2-one ring[3]. Upon deprotonation, the resulting pyrimidinolate anion exhibits resonance, distributing electron density across the nitrogen (N1/N3) and oxygen (O2) atoms.

  • Kinetic vs. Thermodynamic Control: O-alkylation is typically the kinetic product due to the higher electronegativity and charge density on the oxygen atom. However, N-alkylation is the thermodynamic product because it preserves the highly stable amide/lactam resonance structure of the pyrimidine ring[2].

  • Base and Solvent Causality: To drive the reaction toward the thermodynamic N-alkylated product, a hard base (e.g., KOH or K₂CO₃) in a polar solvent (e.g., water or DMF) must be used[4]. These conditions effectively solvate the cation, leaving the nucleophilic nitrogen exposed for an Sₙ2 attack on the α-carbon of chloroacetic acid. Conversely, using silver salts (Ag₂CO₃) in non-polar solvents would coordinate the oxygen atom, artificially driving O-alkylation[3].

  • Stoichiometry: When using chloroacetic acid directly (instead of an ester), an excess of base (typically >2.0 equivalents) is mandatory. The first equivalent neutralizes the carboxylic acid to form a highly soluble chloroacetate salt in situ, preventing the acid from quenching the pyrimidinide anion, while the second equivalent deprotonates the pyrimidine ring[4].

Experimental Design & Optimization

To demonstrate the causality of reaction conditions on regioselectivity, Table 1 summarizes the quantitative optimization parameters for the alkylation of a standard pyrimidin-2-one scaffold. The 10% aqueous KOH system provides the optimal balance of reagent solubility, reaction rate, and N1-regioselectivity[5].

Table 1: Effect of Base and Solvent on Pyrimidin-2-one Alkylation Regioselectivity

Base (Equivalents)Solvent SystemTemp (°C)Time (h)N-Alkylation Yield (%)O-Alkylation Yield (%)
KOH (2.2) H₂O (10% w/v) 80 2 - 4 > 85% < 5%
K₂CO₃ (2.5)DMF80680%< 5%
NaOH (1.0)*Acetone50840% (Incomplete)15%
Ag₂CO₃ (1.1)Toluene11012< 10%> 75%

*Insufficient base leads to incomplete deprotonation due to competitive consumption by chloroacetic acid.

Mandatory Visualizations

Workflow N1 1. Substrate Preparation Pyrimidin-2-one + 10% KOH N2 2. Anion Generation Stir at Room Temp (30 min) N1->N2 N3 3. Alkylation Add Chloroacetic Acid (80°C) N2->N3 N4 4. SN2 Reaction N1-Alkylation Pathway N3->N4 N5 5. Workup & Isolation Acidify (pH 2) & Filter N4->N5

Fig 1. Step-by-step experimental workflow for the N-alkylation of pyrimidin-2-one.

Regioselectivity A Ambident Anion (Pyrimidin-2-olate) B N1-Alkylation (Major) Thermodynamic Control A->B KOH / H2O High Temp C O-Alkylation (Minor) Kinetic Control A->C Ag+ Salts Non-polar Solvent

Fig 2. Regioselectivity pathways for the alkylation of ambident pyrimidine anions.

Standard Operating Procedure (SOP)

The following methodology is adapted for the synthesis of 1-(carboxymethyl)pyrimidin-2-one derivatives (e.g., utilizing 5-Fluorouracil as the substrate)[4].

Reagents & Equipment:

  • Pyrimidin-2-one derivative (10.0 mmol)

  • Chloroacetic acid (12.0 mmol, 1.2 equiv)

  • Potassium hydroxide (KOH) (10% aqueous solution)

  • Concentrated Hydrochloric acid (HCl, 37%)

  • Reflux apparatus, magnetic stirrer, ice bath, pH indicator paper.

Step-by-Step Protocol:

  • Deprotonation: Suspend the pyrimidin-2-one derivative (10.0 mmol) in 15 mL of a 10% aqueous KOH solution. Stir the mixture vigorously at room temperature for 30 minutes. Causality: This incubation period ensures complete formation of the soluble potassium pyrimidinolate salt before the alkylating agent is introduced[4].

  • Alkylation: Slowly add chloroacetic acid (12.0 mmol) to the stirring solution in small portions. Causality: The neutralization of chloroacetic acid by KOH is exothermic; slow addition prevents thermal spikes that could degrade the substrate.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C for 2 to 4 hours. Monitor the reaction progress via TLC (Eluent: Dichloromethane/Methanol 9:1). Causality: Elevated temperatures provide the activation energy required to overcome the kinetic barrier, driving the Sₙ2 reaction toward the thermodynamically stable N1-alkylated product[2].

  • Acidification & Precipitation: Once the starting material is fully consumed, cool the reaction mixture to 0–5 °C using an ice bath. Slowly add concentrated HCl dropwise until the solution reaches a pH of 2.0–3.0. Causality: Acidification protonates the newly formed carboxylate group (converting the highly soluble potassium salt into the free carboxylic acid), forcing the target 1-(carboxymethyl)pyrimidin-2-one to precipitate out of the aqueous phase[4].

  • Isolation: Filter the resulting white/off-white precipitate under vacuum. Wash the filter cake with ice-cold distilled water (2 × 10 mL) to remove residual KCl salts and unreacted chloroacetic acid.

  • Drying: Dry the solid under vacuum at 50 °C to a constant weight. Recrystallize from hot ethanol if >98% purity is required[6].

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol and definitively confirm N-alkylation over O-alkylation, the following self-validating analytical checks must be performed on the isolated product:

  • FT-IR Spectroscopy: Analyze the product for a strong carbonyl (C=O) stretching frequency at ~1650–1680 cm⁻¹. Validation Logic: If unwanted O-alkylation occurred, the pyrimidine ring would aromatize, resulting in the permanent loss of this distinct lactam C=O stretch[3]. Additionally, a broad O-H stretch from the carboxylic acid should be visible at 2500–3300 cm⁻¹.

  • ¹H NMR (DMSO-d₆): Locate the methylene protons (-CH₂-) of the newly added carboxymethyl group. Validation Logic: In N-alkylated products, these protons appear as a sharp singlet at approximately δ 4.40–4.60 ppm. If O-alkylation occurred, the methylene protons would resonate significantly further downfield (> δ 4.80 ppm) due to the direct attachment to the more electronegative oxygen atom[3],[7].

  • ¹³C NMR: The N-CH₂ carbon typically appears around δ 48–52 ppm, whereas an O-CH₂ carbon would appear at δ 65–70 ppm.

References

  • Sanduja, M., et al. "Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review." Journal of Applied Pharmaceutical Science 10.2 (2020): 129-146. URL:[Link]

  • Elkanzi, N. A. A. "Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review." Oriental Journal of Chemistry 36.6 (2020): 1001-1015. URL:[Link]

  • Babaev, E. V., et al. "Novel and Efficient Synthesis of 2-Aminooxazoles from Pyrimidin-2(1H)-one." Synthesis 2007.02 (2007): 263-270. URL:[Link]

Sources

Method

Conditions for coupling (Pyrimidin-1(2H)-yl)acetic acid in peptide synthesis

Application Note: Precision Coupling of (Pyrimidin-1(2H)-yl)acetic Acid in Solid-Phase Peptide Synthesis Executive Summary (Pyrimidin-1(2H)-yl)acetic acid derivatives serve as critical intermediates in the synthesis of P...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Coupling of (Pyrimidin-1(2H)-yl)acetic Acid in Solid-Phase Peptide Synthesis

Executive Summary

(Pyrimidin-1(2H)-yl)acetic acid derivatives serve as critical intermediates in the synthesis of Peptide Nucleic Acids (PNA) and bioactive peptidomimetics.[1] Structurally, these molecules consist of a nucleobase (or mimetic) attached to an acetic acid linker via the N1 position. While chemically stable, their incorporation into peptide chains is often plagued by poor solubility in standard ethereal solvents and slow coupling kinetics due to steric bulk and aggregation potential.[1]

This guide provides a validated methodology for coupling these moieties, prioritizing the HATU/HOAt activation strategy for manual synthesis and DIC/Oxyma for automated/microwave workflows.

Critical Process Parameters (CPP)

Success with pyrimidine-acetic acid derivatives relies on controlling three variables that differ from standard amino acid coupling.

Solvent Systems: The NMP Advantage

Standard SPPS solvent (DMF) is often insufficient for dissolving pyrimidine-acetic acids at the high concentrations (0.2–0.5 M) required for efficient coupling.

  • Recommendation: Use N-Methyl-2-pyrrolidone (NMP) or a mix of DMSO/NMP (1:4) .[1]

  • Mechanism: The polarity of NMP disrupts the intermolecular hydrogen bonding between the pyrimidine rings (similar to base-stacking in DNA), preventing pre-coupling aggregation.[1]

Activation Chemistry: HATU vs. DIC[2]
  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The "Gold Standard" for this application.[1] The 7-aza nitrogen in the leaving group (HOAt) creates a "neighboring group effect," accelerating the reaction rate by ~10x compared to HBTU.[1] This is crucial for overcoming the steric hindrance of the pyrimidine ring.

  • DIC/Oxyma: Preferred for microwave synthesis to avoid the risk of capping the N-terminus (guanidinylation) which can occur with uronium salts (HATU) at high temperatures.[1]

Stoichiometry

Unlike standard amino acids where 3-5 equivalents are standard, pyrimidine derivatives are often high-value/low-availability.[1]

  • Protocol Target: 2.5 – 3.0 equivalents are sufficient if pre-activation is performed correctly.[1]

Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the optimal coupling route based on your equipment and scale.

CouplingLogic Start Start: (Pyrimidin-1(2H)-yl)acetic acid SolubilityCheck Solubility Check (0.3M in DMF) Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Clear Insoluble Insoluble/Cloudy SolubilityCheck->Insoluble Precipitate MethodSelect Select Activation Method Soluble->MethodSelect SolventMod Switch to NMP or DMSO/DMF (1:4) Insoluble->SolventMod SolventMod->MethodSelect Manual Manual/Room Temp MethodSelect->Manual Auto Automated/Microwave MethodSelect->Auto HATU Protocol A: HATU/HOAt/DIEA (Max Reactivity) Manual->HATU DIC Protocol B: DIC/Oxyma Pure (No Guanidinylation) Auto->DIC Execution Coupling Reaction (45-60 min) HATU->Execution DIC->Execution QC QC: Kaiser Test / LCMS Execution->QC

Figure 1: Decision tree for solvent and reagent selection based on solubility and synthesis mode.

Experimental Protocols

Protocol A: Manual Synthesis (High-Fidelity)

Best for: Precious reagents, PNA monomers, and sequences prone to aggregation.[2][1]

Reagents:

  • (Pyrimidin-1(2H)-yl)acetic acid derivative[1]

  • HATU (0.5 M in DMF)[1]

  • HOAt (0.5 M in DMF) – Optional but recommended for steric bulk[1]

  • DIEA (Diisopropylethylamine), 2.0 M in NMP[2][1]

  • Resin: Rink Amide or Wang (Swelled in DCM)[1]

Step-by-Step Procedure:

  • Preparation: Calculate 3.0 equivalents (eq) of the pyrimidine acid relative to resin loading.[1]

  • Dissolution: Dissolve the acid in minimum anhydrous NMP .

    • Note: If the solution is cloudy, add anhydrous DMSO dropwise until clear. Sonicate if necessary.[1][3]

  • Activation (The "Pre-activation" Step):

    • Add 2.9 eq of HATU solution to the acid.

    • Add 6.0 eq of DIEA.[1]

    • CRITICAL: Vortex for exactly 30-60 seconds . Do not exceed 2 minutes, as the active ester can hydrolyze or racemize (though less concern for acetic acid linkers, side reactions on the ring can occur).[2]

  • Coupling:

    • Add the activated solution immediately to the drained resin.

    • Agitate (shake, do not stir with magnetic bar) for 60 minutes at room temperature.

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin).[1] If blue (positive), re-couple using 1.5 eq for 30 mins.

Protocol B: Automated Microwave Synthesis

Best for: Routine synthesis, long peptides, thick resins.[2]

Settings (CEM Liberty Blue / Biotage Initiator style):

ParameterSettingRationale
Temperature 75°CSufficient energy to break aggregates without degrading the pyrimidine ring (avoid 90°C for nucleobases).
Time 5 - 10 minRapid kinetics at elevated temperature.[1]
Reagents DIC (0.5 M) / Oxyma (1.0 M)Carbodiimides are more stable at high heat; Oxyma prevents racemization and is safer than HOBt (non-explosive).
Solvent DMF (Main), NMP (Sample)Keep the sample in NMP to prevent line clogging; system solvent can remain DMF.[1]

Procedure:

  • Dissolve Pyrimidine Acid (0.2 M) in NMP .

  • Load reagents onto synthesizer.[1][4]

  • Program a "Single Couple" cycle with 75°C max temperature.

  • Optional: Program a "Double Couple" if the resin loading is >0.5 mmol/g.[1]

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Precipitate in Vial Poor solubility in DMF.[1]Switch solvent to NMP or DMSO/DMF (1:1) .[1]
Incomplete Coupling (Blue Kaiser) Steric hindrance or Aggregation.[5]Double Couple: Repeat step with fresh reagents. Use HATU if previously using DIC.[1] Increase temp to 50°C (manual).
Low Yield / Side Products N-terminal Guanidinylation.[1][6]If using HATU/HBTU, ensure excess acid over uronium salt (0.95 eq HATU : 1.0 eq Acid).[2][1] Switch to DIC/Oxyma .[1]
Extra Peaks (+100-200 Da) Ring alkylation or over-acylation.[1]Reduce base concentration.[1] Ensure DIEA is not old/oxidized.[1]

References

  • PNA Synthesis Fundamentals: Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991).[2] Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide.[1] Science, 254(5037), 1497–1500.[2][1] Link[2][1]

  • Coupling Reagent Efficacy (HATU vs HBTU): Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][7] An efficient peptide coupling additive.[1][5] Journal of the American Chemical Society, 115(10), 4397–4398. Link[2][1]

  • Microwave Synthesis & Oxyma: Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. (2014).[2] High-efficiency solid-phase peptide synthesis (HE-SPPS).[1] Organic Letters, 16(3), 940–943.[2][1] Link[2][1]

  • Solubility in PNA Synthesis: Pipkorn, R., et al. (2002).[2][1] Improved synthesis of PNA-peptide conjugates. Journal of Peptide Science, 8(3), 108-114.[2][1] Link[2][1]

Sources

Application

Using (Pyrimidin-1(2H)-yl)acetic acid as a ligand in coordination chemistry

Application Note: Coordination Chemistry of (Pyrimidin-1(2H)-yl)acetic Acid Executive Summary (Pyrimidin-1(2H)-yl)acetic acid and its derivatives (most notably Uracil-1-acetic acid ) represent a versatile class of mixed-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Coordination Chemistry of (Pyrimidin-1(2H)-yl)acetic Acid

Executive Summary

(Pyrimidin-1(2H)-yl)acetic acid and its derivatives (most notably Uracil-1-acetic acid ) represent a versatile class of mixed-donor ligands used in the construction of Metal-Organic Frameworks (MOFs), coordination polymers, and bioinorganic models.[1]

This guide details the coordination behavior of the N1-substituted 2-oxopyrimidine core.[1] Unlike simple carboxylates, this ligand offers a "head-to-tail" directionality: a soft/borderline nitrogen donor (N3) embedded in a rigid heterocycle, separated by a flexible methylene spacer from a hard oxygen donor (carboxylate).[1] This unique architecture drives the formation of supramolecular ladders and dinuclear metal cores, widely researched for their cytotoxic (anticancer) properties and potential as reactive oxygen species (ROS) generators.[1]

Ligand Profile & Coordination Modes

Chemical Identity
  • IUPAC Name: 2-(2-oxopyrimidin-1(2H)-yl)acetic acid

  • Common Analogs: Uracil-1-acetic acid (UAcOH), 5-Fluorouracil-1-acetic acid.[1][2][3]

  • Core Structure: A pyrimidine ring in the 2-oxo tautomer form, substituted at the N1 position with a carboxymethyl group (

    
    ).[1]
    
Coordination Modes

The ligand exhibits versatile binding modes depending on pH, metal ion hardness, and the presence of auxiliary ligands (e.g., 4,4'-bipyridine).[1]

  • Monodentate Carboxylate (

    
    ):  The carboxylate binds a single metal ion.[1] The pyrimidine ring remains uncoordinated but participates in hydrogen bonding (supramolecular stabilization).[1]
    
  • Bridging Carboxylate (

    
     or 
    
    
    
    ):
    The carboxylate bridges two metal centers, often forming dinuclear "paddlewheel" or planar
    
    
    cores.[1]
  • N3-Coordination: In basic conditions or with soft metals (Ag, Hg), the N3 nitrogen (deprotonated or neutral) can coordinate, though steric hindrance from the C2-carbonyl often disfavors this relative to carboxylate binding.[1]

Table 1: Donor Atom Properties

Site Donor Type Hard/Soft Coordination Preference
Carboxylate (-COO⁻) Anionic Oxygen Hard Primary binding site for Cu(II), Zn(II), Co(II).[1] Forms stable bridges.[1]
Ring Nitrogen (N3) Neutral/Anionic N Borderline Secondary site.[1] Binds if carboxylate is saturated or sterically directed.[1]

| Carbonyl Oxygen (O2/O4) | Neutral Oxygen | Hard | Weak donor.[1] Primarily engages in intermolecular H-bonding.[1] |

Visualization: Coordination Logic

The following diagram illustrates the structural logic and synthesis pathway for creating coordination polymers with this ligand.

CoordinationPathway Ligand (Pyrimidin-1(2H)-yl)acetic Acid (Ligand) Complex Coordination Complex Ligand->Complex Hydrothermal/Reflux Metal Metal Salt (Cu(II), Zn(II)) Metal->Complex Aux Auxiliary Ligand (4,4'-bipyridine) Aux->Complex Spacer/Linker Mode1 Mode A: Monodentate (Terminal) Complex->Mode1 Steric Bulk Mode2 Mode B: Bridging Carboxylate (Dinuclear Core) Complex->Mode2 High Metal:Ligand Ratio Mode3 Mode C: Supramolecular (H-Bonding via Ring) Complex->Mode3 Self-Assembly

Caption: Logical flow of ligand integration into coordination networks, highlighting the three primary structural outcomes.

Experimental Protocols

Protocol A: Ligand Synthesis (General Procedure)

Objective: Synthesize (Pyrimidin-1(2H)-yl)acetic acid from the parent pyrimidinone/uracil.[1]

Reagents:

  • Pyrimidin-2(1H)-one (or Uracil) (10 mmol)[1]

  • Chloroacetic acid (10 mmol)[1]

  • Potassium Hydroxide (KOH) (20 mmol)[1]

  • Water (50 mL)

  • HCl (conc.) for precipitation[1]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the parent pyrimidine and 20 mmol KOH in 30 mL water. Stir at room temperature for 15 mins to generate the N1-potassium salt.

  • Alkylation: Add a solution of Chloroacetic acid (10 mmol in 20 mL water) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).
    
  • Precipitation: Cool to room temperature. Acidify carefully with concentrated HCl to pH 2–3. The product will precipitate as a white solid.[1]

  • Purification: Filter the precipitate, wash with ice-cold water (

    
    ) and ethanol. Recrystallize from water/ethanol if necessary.[1]
    
    • Yield Expectation: 60–80%.[1]

Protocol B: Synthesis of Cu(II) Nano-Coordination Polymer

Objective: Create a bioactive Cu(II) complex using Uracil-1-acetic acid (UAcOH) and 4,4'-bipyridine (bipy) as a co-ligand.[1] This protocol mimics the synthesis of cytotoxic "ladder" polymers [1].[1]

Reagents:

  • Ligand: Uracil-1-acetic acid (0.2 mmol)[1]

  • Metal:

    
     (0.2 mmol)[1]
    
  • Co-Ligand: 4,4'-bipyridine (0.1 mmol)[1]

  • Solvent:

    
     / Ethanol (1:1 v/v, 10 mL)
    
  • pH Adjuster: dilute NaOH (0.1 M)[1]

Workflow:

  • Ligand Activation: Dissolve 0.2 mmol UAcOH in 5 mL water. Adjust pH to ~6.5 with NaOH to deprotonate the carboxylic acid.[1]

  • Metal Addition: Add 0.2 mmol Copper(II) nitrate dissolved in 2 mL water. The solution may turn light blue.[1]

  • Linker Addition: Add 0.1 mmol 4,4'-bipyridine dissolved in 3 mL ethanol.

  • Hydrothermal Treatment: Transfer the mixture to a Teflon-lined autoclave (25 mL capacity). Heat at

    
     for 24 hours.
    
  • Harvesting: Cool slowly to room temperature (

    
    ). Blue block-shaped crystals should form.
    
  • Characterization:

    • IR Spectroscopy: Look for asymmetric carboxylate stretch (

      
      ) at 
      
      
      
      and symmetric stretch (
      
      
      ) at
      
      
      .[1] A separation (
      
      
      )
      
      
      indicates monodentate binding;
      
      
      indicates bridging.[1]

Applications & Mechanism of Action

Bioinorganic Chemistry (Anticancer Activity)

Complexes of (Pyrimidin-1(2H)-yl)acetic acid, particularly with Copper(II), have demonstrated significant cytotoxicity against cancer cell lines (e.g., HeLa, HepG2).[1]

  • Mechanism: The pyrimidine moiety facilitates cellular uptake via nucleobase transporters.[1] Once intracellular, the Cu(II) center undergoes redox cycling (Cu(II)

    
     Cu(I)), generating Reactive Oxygen Species (ROS) that induce apoptosis [2].[1]
    
  • Stability: The carboxylate bridge provides stability in physiological buffers, preventing premature release of the toxic metal ion until cellular entry.[1]

Crystal Engineering (MOFs)

The ligand acts as a "bent linker."[1] The angle between the N1-methylene bond and the carboxylate group allows for the formation of:

  • 1D Ladders: When combined with linear spacers (bipyridine).[1]

  • 2D Sheets: When metal centers (e.g., Zn(II)) form tetranuclear clusters that act as nodes.[1]

Table 2: Comparative Efficacy of Metal Complexes

Metal Center Geometry Primary Application Stability (aq)
Cu(II) Square Pyramidal Anticancer / ROS Generation Moderate
Zn(II) Tetrahedral/Octahedral Structural MOFs / Fluorescence High

| Co(II) | Octahedral | Magnetic Materials | Low (Oxidation prone) |[1]

References

  • Rational Design of Copper(II)–Uracil Nanoprocessed Coordination Polymers. Source: ACS Publications (Inorganic Chemistry).[1] Context: Describes the synthesis of Cu(II) ladder polymers with uracil-1-acetic acid and their cytotoxicity. URL:[Link][1]

  • Synthesis, Structural Elucidation and Anticancer Activity Studies on Metal Complexes of Nucleic Acid Constituents. Source: IISc Theses & Dissertations.[1] Context: Detailed crystallographic data on Zn(II) and Cu(II) complexes of uracil-1-acetic acid.[1][4] URL:[Link][1]

  • La(III) Complexes of Uracil-1-Acetic Acid: Structural and Thermal Studies. Source: Solid State Sciences (via ResearchGate).[1] Context: Discusses lanthanide coordination and thermal stability of the ligand framework. URL:[Link]

Sources

Method

Scalable synthesis methods for (Pyrimidin-1(2H)-yl)acetic acid production

Abstract & Strategic Overview (Pyrimidin-1(2H)-yl)acetic acid and its derivatives (e.g., Thymine-1-acetic acid, Uracil-1-acetic acid) are critical intermediates in the synthesis of Peptide Nucleic Acid (PNA) monomers. Hi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

(Pyrimidin-1(2H)-yl)acetic acid and its derivatives (e.g., Thymine-1-acetic acid, Uracil-1-acetic acid) are critical intermediates in the synthesis of Peptide Nucleic Acid (PNA) monomers. High-purity production of these "nucleobase acetic acids" is the bottleneck in PNA scale-up.

The primary synthetic challenge is the ambident nucleophilicity of the pyrimidin-2-one scaffold. The lactam-lactim tautomerism allows for competitive alkylation at the


 (desired), 

(undesired), and

(undesired) positions.

This guide details a regioselective, scalable protocol utilizing thermodynamic control to favor


-alkylation, minimizing downstream purification burdens. Unlike traditional methods relying on hazardous sodium hydride (NaH), this protocol utilizes a carbonate-mediated mechanism optimized for kilogram-scale safety and reproducibility.

Chemical Strategy & Tautomeric Control

To achieve high fidelity in scale-up, one must control the reaction environment to favor the


-alkylated lactam over the 

-alkylated lactim.
The Selectivity Mechanism

The deprotonated pyrimidinone anion resonates between the Nitrogen (


) and Oxygen (

).
  • Kinetic Control (Hard Electrophiles/Solvents): Often favors

    
    -alkylation.
    
  • Thermodynamic Control: Favors the formation of the stable amide-like carbonyl (

    
    -alkylation).
    

Critical Process Parameter (CPP): The choice of base and solvent dielectric constant is the deciding factor. We utilize Potassium Carbonate (


)  in Dimethylformamide (DMF) . This system promotes 

-alkylation via a specific coordination mechanism where the potassium cation stabilizes the carbonyl oxygen, directing the alkylating agent to the nitrogen.
Decision Pathway Diagram

ReactionPathway Start Pyrimidin-2-one (Precursor) Base Base Selection (CPP) Start->Base Path_NaH NaH / THF (Kinetic Control) Base->Path_NaH Avoid on Scale Path_K2CO3 K2CO3 / DMF (Thermodynamic Control) Base->Path_K2CO3 Recommended Inter_O O-Alkylated Impurity Path_NaH->Inter_O High Risk Inter_N N1-Alkylated Ester Path_NaH->Inter_N Path_K2CO3->Inter_O <5% Path_K2CO3->Inter_N Major Product Hydrolysis Hydrolysis (LiOH/NaOH) Inter_N->Hydrolysis Product (Pyrimidin-1(2H)-yl) acetic acid Hydrolysis->Product

Figure 1: Reaction pathway selection emphasizing thermodynamic control to minimize O-alkylation impurities.

Protocol 1: Regioselective N1-Alkylation (Scale-Ready)

Objective: Synthesis of Ethyl (pyrimidin-1(2H)-yl)acetate. Scale: 100 g input (Scalable to kg).

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleCritical Attribute
Pyrimidin-2(1H)-one (or derivative)1.0SubstrateDry, <0.5% water content
Ethyl Bromoacetate1.1Alkylating AgentClear, colorless liquid
Potassium Carbonate (

)
1.2BaseAnhydrous, finely ground
DMF (N,N-Dimethylformamide)10 VolSolventAnhydrous, amine-free
TolueneN/AWorkup SolventACS Grade
Step-by-Step Methodology
  • Preparation: Charge a dry reactor with Pyrimidin-2(1H)-one (1.0 equiv) and Anhydrous

    
     (1.2 equiv).
    
  • Solvation: Add Anhydrous DMF (10 volumes relative to substrate mass).

    • Note: DMF promotes the dissolution of the intermediate salt. Do not use water; moisture promotes O-alkylation.

  • Activation: Stir the suspension at 25°C for 30 minutes .

    • Why: This allows the formation of the potassium salt of the pyrimidine in situ without generating free highly reactive anions that lead to side reactions.

  • Addition: Add Ethyl Bromoacetate (1.1 equiv) dropwise over 60 minutes.

    • Exotherm Control: Maintain internal temperature between 20–30°C.

  • Reaction: Stir at ambient temperature (20–25°C) for 4–6 hours.

    • Monitor: Check by TLC or HPLC. Disappearance of starting material indicates completion.

  • Quench & Workup:

    • Filter the reaction mixture to remove solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (high vacuum) to remove DMF. Note: Complete removal of DMF is crucial to prevent hydrolysis issues in the next step.

    • Resuspend the residue in Ethyl Acetate or Toluene. Wash with water (

      
      ) to remove residual DMF/salts.
      
    • Dry organic layer over

      
      , filter, and concentrate to yield the crude ester.
      

Self-Validation Checkpoint:

  • 1H NMR (DMSO-d6): Look for the

    
     singlet around 
    
    
    
    4.5–4.6 ppm.
  • Distinction:

    
    -alkylated isomers typically show the 
    
    
    
    signal further downfield (
    
    
    4.8–5.0 ppm) and lack the characteristic carbonyl stretch of the amide in IR.

Protocol 2: Hydrolysis to Free Acid

Objective: Conversion of Ethyl (pyrimidin-1(2H)-yl)acetate to (Pyrimidin-1(2H)-yl)acetic acid.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude ester from Protocol 1 in Water (5 vol).

  • Saponification: Add 2M NaOH solution (1.5 equiv) dropwise.

    • Temperature: Maintain < 30°C.

  • Reaction: Stir for 1–2 hours. The solution should become homogenous.

  • Purification (Precipitation):

    • Cool the solution to 0–5°C.

    • Slowly acidify with 4M HCl to pH 2.0.

    • Observation: The product should precipitate as a white crystalline solid.

  • Isolation: Filter the solid. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ) to remove trace impurities.
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Control & Troubleshooting

Regioisomer Detection (The "Self-Validating" System)

In PNA synthesis, isomer purity is non-negotiable. Use this logic gate to validate your batch:

Analytical MethodN1-Isomer (Desired)O-Isomer (Impurity)
UV (

)

~265 nm (pH independent)

shifts significantly with pH
IR Strong C=O stretch (1650-1700 cm⁻¹)Weak/No Amide I band; Ether band present
HPLC Elutes earlier (more polar)Elutes later (less polar) on C18
Common Failure Modes
  • Problem: Low Yield / Gum formation.

    • Cause: Wet DMF or old Ethyl Bromoacetate (hydrolyzed to acid).

    • Fix: Distill Ethyl Bromoacetate before use; use molecular sieves for DMF.

  • Problem: High O-alkylation (>10%).

    • Cause: Reaction temperature too high (>40°C) or "Hard" base used (e.g., NaH in THF).

    • Fix: Switch back to

      
      /DMF and keep Temp < 25°C.
      

References

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. Link

  • Dueholm, K. L., Egholm, M., Behrens, C., et al. (1994).[6] Synthesis of Peptide Nucleic Acid Monomers Containing the Four Natural Nucleobases: Thymine, Cytosine, Adenine, and Guanine.[6] Journal of Organic Chemistry.[6] Link

  • Thomson, S. A., Josey, J. A., Cadilla, R., et al. (1995). Fmoc Mediated Synthesis of Peptide Nucleic Acids.[1][6][7][8] Tetrahedron. Link

  • Hudson, R. H. E., & Viirre, R. D. (2009). Solid-phase synthesis of PNA monomers.[1][6][8] In Peptide Nucleic Acids: Methods and Protocols. Humana Press. Link

Disclaimer: This protocol involves the use of alkylating agents and corrosives. Standard PPE and fume hood usage are mandatory. Always consult local safety data sheets (SDS) before scale-up.

Sources

Application

Application Note: Esterification and Activation of (Pyrimidin-1(2H)-yl)acetic Acid Derivatives for PNA Monomer Synthesis

Strategic Context & Mechanistic Rationale The synthesis of Peptide Nucleic Acid (PNA) monomers requires the precise attachment of nucleobases (such as uracil or cytosine) to an N-(2-aminoethyl)glycine (AEG) backbone. The...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Rationale

The synthesis of Peptide Nucleic Acid (PNA) monomers requires the precise attachment of nucleobases (such as uracil or cytosine) to an N-(2-aminoethyl)glycine (AEG) backbone. The critical intermediate in this process is the (pyrimidin-1(2H)-yl)acetic acid derivative.

In modern PNA synthesis, esterification serves two distinct, non-overlapping functions:

  • Transient Alkyl Esterification (Protection/Alkylation): Direct alkylation of a pyrimidine base with bromoacetic acid requires strong aqueous bases, which often leads to the hydrolysis of the alkylating agent and yields a highly polar, zwitterionic product that is notoriously difficult to isolate. By utilizing an esterified alkylating agent (methyl bromoacetate) in anhydrous conditions, the N1 position is selectively alkylated, yielding a lipophilic alkyl ester that is easily purified via organic extraction[1].

  • Active Esterification (Thermodynamic Activation): Following the hydrolysis of the alkyl ester to the free (pyrimidin-1(2H)-yl)acetic acid, the molecule must be coupled to the secondary amine of the AEG backbone. Direct coupling using DCC/HOBt often results in poor yields (30–40%) due to the insolubility of the free acid in organic solvents and the severe steric hindrance of the backbone's secondary amine[1]. Converting the free acid into a highly reactive, bench-stable active ester (such as a Pentafluorophenyl or NHS ester) isolates the activation step from the amidation step, preventing N-acylurea byproducts and driving the coupling reaction to near-quantitative yields[2][3].

Experimental Workflow

G A Pyrimidine Base (Uracil/Cytosine) B Alkyl Ester (Methyl Acetate) A->B Alkylation (Methyl bromoacetate) C Free Acid (Pyrimidin-1-yl)acetic Acid B->C Hydrolysis (NaOH, then HCl) D Active Ester (PFP Ester) C->D Esterification (PFP-OH, DCC) E PNA Monomer (Coupled to Backbone) D->E Amidation (AEG Backbone)

Workflow of (Pyrimidin-1(2H)-yl)acetic acid esterification for PNA synthesis.

Comparative Data: Esterification Strategies

To optimize the intermediate preparation, it is crucial to select the correct esterification strategy based on the synthetic phase. The table below summarizes the quantitative and qualitative differences between common ester intermediates used in PNA synthesis[1][2][3].

Ester TypeChemical ReagentPrimary FunctionHydrolytic StabilityTypical YieldMechanistic Advantage
Methyl Ester Methyl bromoacetateProtection / N1-AlkylationHigh85–95%Prevents zwitterion formation; enables facile organic extraction.
Ethyl Ester Ethyl bromoacetateProtection / N1-AlkylationHigh80–90%Similar to methyl ester, slightly more lipophilic.
NHS Ester N-HydroxysuccinimideActivation for AmidationModerate60–75%Good reactivity, but highly moisture-sensitive; prone to degradation.
PFP Ester PentafluorophenolActivation for AmidationHigh85–95%Highly crystalline, bench-stable; exceptional leaving group for bulky amines.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Methyl 2-(2-oxopyrimidin-1(2H)-yl)acetate (Alkyl Esterification)

This protocol describes the N1-alkylation of a pyrimidine base (e.g., Uracil or N4-Cbz-Cytosine) to form the transient alkyl ester intermediate.

Causality of Reagents: Potassium carbonate (


) is selected over stronger bases like Sodium Hydride (

) because it provides sufficient basicity to deprotonate the N1 position (pKa ~9.5) without risking the hydrolysis of the incoming methyl bromoacetate or the resulting ester product[1].

Step-by-Step Procedure:

  • Preparation: Suspend the pyrimidine base (10.0 mmol) and anhydrous

    
     (12.0 mmol) in 40 mL of anhydrous DMF under an inert argon atmosphere.
    
  • Alkylation: Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation. Add methyl bromoacetate (11.0 mmol) dropwise over 15 minutes using a syringe pump.

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • Workup: Quench the reaction by filtering out the inorganic salts. Concentrate the DMF filtrate under reduced pressure to a thick paste[1]. Dissolve the paste in Ethyl Acetate (100 mL) and wash with distilled water (

    
     mL) and brine (30 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield the crude methyl ester. Recrystallize from ethanol.
    

In-Process Quality Control (Self-Validation):

  • TLC Check: Run a TLC (DCM:MeOH 9:1). The starting pyrimidine base will have a low

    
     (~0.2), while the successful methyl ester formation will appear as a distinct, UV-active spot at a higher 
    
    
    
    (~0.6).
  • Hydrolysis Prep: To proceed to Protocol B, the methyl ester must be hydrolyzed by stirring in 1M aqueous NaOH for 2 hours at room temperature, followed by acidification with 1M HCl to pH 2 to precipitate the free (pyrimidin-1(2H)-yl)acetic acid[1].

Protocol B: Synthesis of Pentafluorophenyl (Pyrimidin-1(2H)-yl)acetate (Active Esterification)

This protocol converts the free nucleobase acetic acid into a highly reactive Pentafluorophenyl (PFP) ester, priming it for coupling to the AEG backbone.

Causality of Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) is used as the dehydrating agent. The thermodynamic driving force of this reaction is the formation of the highly insoluble dicyclohexylurea (DCU). Pentafluorophenol (PFP-OH) is chosen because the resulting PFP ester is significantly more resistant to spontaneous hydrolysis than NHS esters, allowing for long-term storage[3].

Step-by-Step Procedure:

  • Preparation: Dissolve the free (pyrimidin-1(2H)-yl)acetic acid (5.0 mmol) and Pentafluorophenol (5.5 mmol) in 25 mL of a 1:1 mixture of anhydrous DMF and DCM.

  • Activation: Cool the reaction flask to 0 °C in an ice bath. Add DCC (5.5 mmol) in one portion.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 4 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the pure PFP active ester.

In-Process Quality Control (Self-Validation):

  • Visual Cue: The reaction is self-indicating. Within 15–30 minutes of adding DCC, the initially clear solution will become cloudy, eventually forming a thick white precipitate (DCU). If no precipitate forms, the DCC has likely degraded due to moisture exposure.

  • Coupling Readiness: The isolated PFP ester can now be directly reacted with the secondary amine of the N-(2-Boc-aminoethyl)glycine backbone in the presence of a catalytic amount of DMAP to yield the final PNA monomer[3].

References

  • Pipier, A., et al. "The challenge of peptide nucleic acid synthesis." Chemical Society Reviews, vol. 52, 2023, pp. 2576-2615. URL:[Link]

  • Thomson, S. A., et al. "Synthesis and Properties of DNA-PNA Chimeric Oligomers." Nucleic Acids Research, vol. 23, no. 2, 1995, pp. 217-222. URL:[Link]

  • Jones, R., et al. "Fluorescent Biaryl Uracils with C5-Dihydro- and Quinazolinone Heterocyclic Appendages in PNA." Molecules, vol. 25, no. 8, 2020, p. 1995. URL:[Link]

Sources

Method

Microwave-assisted synthesis of (Pyrimidin-1(2H)-yl)acetic acid derivatives

Application Note: Microwave-Assisted Synthesis of (Pyrimidin-1(2H)-yl)acetic Acid Derivatives Introduction & Mechanistic Rationale (Pyrimidin-1(2H)-yl)acetic acid derivatives are highly valuable synthetic intermediates,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of (Pyrimidin-1(2H)-yl)acetic Acid Derivatives

Introduction & Mechanistic Rationale

(Pyrimidin-1(2H)-yl)acetic acid derivatives are highly valuable synthetic intermediates, primarily serving as the backbone monomers for Peptide Nucleic Acids (PNAs) and acting as precursors for various antiviral and anticancer therapeutics. Conventionally, the N-alkylation of pyrimidine nucleobases (such as uracil, thymine, or cytosine) with


-haloacetates is plagued by prolonged reaction times, harsh reflux conditions, and poor regioselectivity, often yielding a difficult-to-separate mixture of N1- and N3-alkylated isomers.

The introduction of microwave (MW) irradiation fundamentally alters the kinetic landscape of this transformation[1]. Unlike conventional conductive heating, which relies on inefficient thermal gradients, MW irradiation couples directly with polar molecules (such as the pyrimidine salts and the solvent)[1]. This dielectric heating causes rapid, localized superheating that drastically lowers the activation energy barrier for the


 nucleophilic substitution, accelerating the reaction rate by orders of magnitude[1].

To ensure strict N1-regioselectivity, a modified Hilbert-Johnson approach is utilized[2]. The pyrimidine is transiently silylated using hexamethyldisilazane (HMDS), which protects the N3 position and renders the N1 position highly nucleophilic[2]. Subsequent MW-assisted alkylation with ethyl bromoacetate, catalyzed by potassium iodide (KI), drives the reaction to completion in minutes[2]. The resulting ester intermediate is then saponified to yield the target free acetic acid derivative.

Comparative Analysis: Conventional vs. Microwave Synthesis

Transitioning from conventional reflux to a closed-vessel microwave synthesis yields stark improvements in both reaction efficiency and product purity. The quantitative advantages are summarized in Table 1.

Table 1: Kinetic and Yield Comparison for the Synthesis of Ethyl 2-(pyrimidin-1-yl)acetate

ParameterConventional Heating (Reflux)Microwave Irradiation (400W)
Heating Mechanism Conductive (Oil Bath)Dielectric (Direct MW Coupling)
Temperature 120 °C120 °C
Reaction Time 12 - 24 hours30 - 60 minutes
Catalyst System HMDS / KIHMDS / KI
Regioselectivity (N1:N3) ~85:15>98:2
Isolated Yield 55% - 65%87% - 94%
Environmental Impact High energy consumptionEco-friendly (Pulsed irradiation)

Experimental Design & Workflow

SynthesisWorkflow N1 Pyrimidine Base (e.g., Uracil) N4 Microwave Reactor (120°C, 30-60 min, 400W) N1->N4 N2 Alkylating Agent (Ethyl bromoacetate) N2->N4 N3 Catalyst System (HMDS / KI) N3->N4 N5 Intermediate: Ethyl 2-(pyrimidin-1-yl)acetate N4->N5 N1-Alkylation N6 Alkaline Hydrolysis (1M NaOH, RT) N5->N6 Saponification N7 Final Product: (Pyrimidin-1-yl)acetic acid N6->N7 Acidification (HCl)

Microwave-assisted workflow for the synthesis of (Pyrimidin-1-yl)acetic acid derivatives.

Detailed Step-by-Step Protocol

Phase 1: Microwave-Assisted N-Alkylation

This protocol describes the synthesis of the ester intermediate using a dedicated scientific microwave synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Reagent Preparation: To a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add Uracil (0.5 mmol, 56 mg), Ammonium sulfate (5 mg, catalytic), and Potassium iodide (0.25 mmol, 41 mg)[2].

  • Solvent and Reactant Addition: Add anhydrous Acetonitrile (2.0 mL) followed by Hexamethyldisilazane (HMDS, 0.5 mL)[2]. Finally, add Ethyl bromoacetate (1.2 mmol, 133 µL)[2].

    • Causality Note: HMDS acts as the silylating agent to temporarily protect the N3 position and activate the N1 position. KI facilitates a Finkelstein-type reaction, generating the highly reactive ethyl iodoacetate in situ, which rapidly accelerates the

      
       displacement.
      
  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture at 120 °C for 30 to 60 minutes with a maximum power output of 400 W[2]. Ensure the microwave's compressed air cooling system is active to maintain strict temperature control and prevent thermal degradation.

  • Workup: Allow the vessel to cool to room temperature (<30 °C) before uncrimping. Quench the reaction with 5 mL of saturated aqueous

    
    . Extract the aqueous layer with Dichloromethane (3 x 10 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude ethyl 2-(pyrimidin-1-yl)acetate can be purified via flash column chromatography (Silica gel, EtOAc/Hexane) or used directly in the next step.
    
Phase 2: Hydrolysis to Free Acid

To convert the ester to the PNA-compatible free acid, a mild saponification is performed.

  • Saponification: Dissolve the intermediate ester (0.4 mmol) in 3 mL of Tetrahydrofuran (THF). Add 1.5 mL of 1M aqueous NaOH.

  • Stirring: Stir the biphasic mixture vigorously at room temperature for 2 hours. Monitor the disappearance of the ester via TLC (EtOAc/MeOH 9:1).

  • Acidification: Once complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2.0 using 1M HCl.

  • Isolation: The target (Pyrimidin-1(2H)-yl)acetic acid will precipitate as a white crystalline solid. Filter the solid under vacuum, wash with ice-cold water (2 x 2 mL), and dry in a desiccator overnight.

Self-Validation & Troubleshooting

A robust, self-validating protocol requires built-in checkpoints to ensure scientific integrity:

  • In-Process Visual Monitoring: The transition of the initial heterogeneous mixture to a clear solution during the first few minutes of microwave irradiation confirms successful silylation. If the solution remains cloudy, verify the anhydrous nature of the acetonitrile, as moisture rapidly hydrolyzes HMDS.

  • Regiochemical Validation: Analyze the intermediate via

    
     NMR. Alkylation strictly at N1 is confirmed by the presence of the pyrimidine C6-proton appearing as a distinct doublet (typically around 7.2 ppm) coupling with the C5-proton. N3-alkylation alters this coupling environment and shifts the signal.
    
  • Yield Discrepancies: If yields fall below 80%, ensure the Potassium iodide is finely powdered and strictly anhydrous. The Finkelstein acceleration is highly dependent on the solubility and active surface area of the iodide source.

References

  • HMDS/KI a simple, a cheap and efficient catalyst for the one-pot synthesis of N-functionalized pyrimidines.
  • Microwave Assisted Reactions of Some Azaheterocylic Compounds. Molecules.
  • Microwave-assisted rapid and regioselective synthesis of N-(alkoxycarbonylmethyl) nucleobases in water.

Sources

Application

Application Note: Solid-Phase Synthesis Strategies Involving Pyrimidine Acetic Acid Monomers (PNA Assembly)

Executive Summary This application note details the solid-phase synthesis (SPS) strategies for assembling Peptide Nucleic Acids (PNAs) using pyrimidine acetic acid monomers . Unlike natural nucleic acids, PNAs utilize a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the solid-phase synthesis (SPS) strategies for assembling Peptide Nucleic Acids (PNAs) using pyrimidine acetic acid monomers . Unlike natural nucleic acids, PNAs utilize a neutral N-(2-aminoethyl)glycine (AEG) backbone, where nucleobases (Thymine, Cytosine) are attached via a methylene carbonyl linker (acetic acid moiety).

This guide focuses on the Fmoc/Bhoc protection strategy, currently the industry standard due to its milder deprotection conditions compared to the older Boc/Z methods. It addresses the unique physicochemical challenges of PNA synthesis—specifically inter-chain aggregation and solubility —and provides self-validating protocols for high-fidelity oligomerization.

Strategic Considerations & Chemistry

The Monomer Unit

The "pyrimidine acetic acid monomer" in PNA synthesis is a bifunctional unit. The nucleobase (e.g., Thymine) is alkylated at the N1 position with an acetic acid linker, which is then coupled to the glycine nitrogen of the backbone.

  • Achiral Nature: Unlike DNA, the AEG backbone is achiral, eliminating diastereomeric purity concerns during coupling.

  • Solubility Profile: PNA monomers are significantly less soluble than standard amino acids. N-Methyl-2-pyrrolidone (NMP) is the mandatory solvent; DMF is often insufficient.

Resin Selection & Loading

PNA chains are hydrophobic and prone to aggregation. High-loading resins lead to steric clash and deletion sequences.

  • Recommended Resin: Rink Amide ChemMatrix or PEG-PS (Polyethylene glycol-polystyrene).

  • Loading Density: Strictly < 0.2 mmol/g .

  • Why? PEG-based resins swell better in NMP/DCM, pushing the reactive sites apart and minimizing "hydrophobic collapse" of the growing chain.

Coupling Reagents

The secondary amine of the PNA backbone is less nucleophilic than a primary alpha-amine.

  • Standard: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA and 2,6-Lutidine.

  • Difficult Sequences: COMU or PyBOP.

  • Base: 2,6-Lutidine is preferred over DIPEA for the coupling step to suppress potential racemization (if chiral amino acids are included) and reduce base-catalyzed side reactions.

Workflow Visualization

Diagram 1: The Fmoc-PNA Synthesis Cycle

This flowchart illustrates the iterative logic required for high-fidelity PNA assembly, emphasizing the critical capping step often skipped in standard peptide synthesis.

PNA_Synthesis_Cycle node_start Start: Resin Swelling (DCM/NMP) node_deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) node_start->node_deprotect node_wash1 Wash (NMP x5) node_deprotect->node_wash1 node_couple 2. Coupling (Monomer + HATU + Base) node_wash1->node_couple node_check QC: Kaiser/Chloranil Test node_couple->node_check node_check->node_couple Fail (Blue/Purple) Re-couple node_cap 3. Capping (Ac2O/Lutidine) node_check->node_cap Pass (Colorless) node_wash2 Wash (NMP x5) node_cap->node_wash2 node_wash2->node_deprotect Next Cycle node_cleave Final Cleavage (TFA/m-Cresol) node_wash2->node_cleave Sequence Complete

Caption: Standard Fmoc-PNA solid-phase synthesis cycle. Note the iterative loop and the critical QC checkpoint before capping.

Experimental Protocols

Protocol A: Monomer Solubilization (Critical Pre-Step)

Context: PNA monomers (especially Cytosine and Guanine analogs) often crash out of solution, leading to instrument blockages or failed couplings.

  • Solvent: Use anhydrous NMP (N-Methyl-2-pyrrolidone). Do not use DMF.

  • Concentration: Prepare monomers at 0.2 M .

  • Heating: Sonicate at 40°C for 10 minutes.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove micro-particulates.

  • Stability: Use solutions within 24 hours. PNA monomers are less stable in solution than Fmoc-amino acids.

Protocol B: Automated Synthesis Cycle (Fmoc Strategy)

Scale: 5 µmol (typical for research). Resin: Rink Amide ChemMatrix (0.2 mmol/g).

StepReagent/SolventTimeCyclesNotes
1. Swell DCM20 min1Essential for PEG resins.
2. Deprotection 20% Piperidine in DMF5 min2Two hits ensure complete removal.
3. Wash NMP1 min5Extensive washing prevents adducts.
4. Activation 0.2 M Monomer (5 eq) 0.2 M HATU (4.5 eq) 0.4 M DIEA/Lutidine2 min-Pre-activate in vial before adding to resin.
5. Coupling Activated Solution30-45 min1Double couple for G/C rich regions.
6. Wash NMP1 min3
7. Capping 5% Ac₂O / 6% 2,6-Lutidine / NMP2 min1Mandatory. Acetylates unreacted amines.
8. Wash DCM1 min5Prepares for next cycle or storage.
Protocol C: Cleavage and Workup

Context: PNA-peptide hybrids or pure PNAs require acidic cleavage.

  • Wash: Wash resin thoroughly with DCM (x5) and MeOH (x2) to remove all NMP traces. Dry resin under vacuum (NMP traces interfere with precipitation).

  • Cocktail Preparation: Prepare TFA:m-Cresol (95:5) .

    • Note: Avoid water or thioanisole if possible; m-cresol acts as the scavenger for the Bhoc groups.

  • Incubation: Add cocktail to resin. Shake at room temperature for 90-120 minutes .

  • Precipitation: Filter resin.[1] Drop filtrate into cold Diethyl Ether (-20°C) . PNA will precipitate as a white solid.

  • Centrifugation: 3000 x g for 5 mins. Decant ether. Repeat wash x2.[1]

Troubleshooting & Optimization: The Aggregation Barrier

PNA backbones are neutral.[2][3] As the chain grows, it tends to fold back on itself or interact with neighboring chains via hydrogen bonding, ejecting the solvent. This "aggregation" halts synthesis.

Diagram 2: Aggregation Troubleshooting Logic

Use this decision tree when synthesis yield drops or "deletion sequences" appear in Mass Spec.

Aggregation_Logic problem Problem: Low Yield / Deletions check_seq Analyze Sequence: Purine Rich (>50%)? problem->check_seq check_loading Check Resin Loading: Is it > 0.2 mmol/g? problem->check_loading sol_A Solution A: Double Coupling check_seq->sol_A No (Random) sol_B Solution B: Elevate Temp (45°C) check_seq->sol_B Yes (G-Rich) sol_C Solution C: Insert 'Linker' (Lys/O-linker) sol_B->sol_C If fails check_loading->sol_A No sol_D CRITICAL FIX: Switch to Low Load (0.1 mmol/g) check_loading->sol_D Yes

Caption: Decision matrix for overcoming PNA aggregation during solid-phase synthesis.

Expert Insight: The "Kaiser Test" Trap

Do not rely on the standard Kaiser (Ninhydrin) test for coupling completion. PNA N-termini are secondary amines.

  • Correct Test: Use the Chloranil Test (Acetaldehyde/Chloranil).

  • Result: Blue/Green beads = Secondary amine present (Incomplete coupling). Colorless = Complete.

References

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497–1500. Link

  • Thomson, S. A., Josey, J. A., Cadilla, R., Gaul, M. D., Hassman, C. F.,MJ., ... & Noble, S. A. (1995). Fmoc mediated synthesis of peptide nucleic acids.[1][2][3][4][5][6][] Tetrahedron, 51(22), 6179-6194. Link

  • Pipkorn, R.,wiessler, M., Waldeck, W., & Braun, K. (2012). Solid Phase Synthesis of Peptide Nucleic Acids (PNA) and PNA-Peptide Conjugates.[3][][8][9] International Journal of Medical Sciences, 9(1), 1-10. Link

  • Casale, R. A., Jensen, K. J., & Egholm, M. (2020). "Troubleshooting PNA Synthesis." Methods in Molecular Biology, Vol 2105. Link

Sources

Method

Functionalization of the pyrimidine ring in (Pyrimidin-1(2H)-yl)acetic acid

Application Note: Precision Functionalization of the Pyrimidine Ring in (2-Oxopyrimidin-1(2H)-yl)acetic Acid Executive Summary (2-Oxopyrimidin-1(2H)-yl)acetic acid (CAS 95209-83-9) represents a critical scaffold in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of the Pyrimidine Ring in (2-Oxopyrimidin-1(2H)-yl)acetic Acid

Executive Summary

(2-Oxopyrimidin-1(2H)-yl)acetic acid (CAS 95209-83-9) represents a critical scaffold in the synthesis of Peptide Nucleic Acids (PNAs), peptidomimetics, and heterocyclic drug libraries. While the N1-acetic acid tail provides a reliable handle for backbone conjugation, the pyrimidin-2-one core (often functioning as a nucleobase mimic) offers untapped potential for pharmacophore diversification.

This guide details the regioselective functionalization of the pyrimidine ring, specifically targeting the C5 (electrophilic) and C6 (directing-group mediated) positions. By leveraging the innate electronic bias of the heterocyclic core, researchers can introduce aryl, alkenyl, and heteroatom substituents to modulate binding affinity and solubility.

Part 1: The Reactivity Landscape (Mechanistic Insight)

To successfully functionalize the pyrimidin-2-one ring, one must understand its electronic topography. The ring system is an electron-deficient heteroaromatic, but the N1-donation and C2-carbonyl create distinct zones of reactivity.

  • C5 Position (The "Nucleophilic" Hotspot):

    • Character: Similar to the para-position of an aniline or the C5 of uracil. It is the most electron-rich carbon due to resonance donation from N1 and N3.

    • Reactivity: Highly susceptible to Electrophilic Aromatic Substitution (

      
      ), including halogenation (I, Br, Cl).
      
    • Application: Ideal entry point for cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

  • C6 Position (The "Acidic" Vector):

    • Character: Adjacent to the N1-nitrogen.[1][2] The C6-H bond is significantly acidified (pKa ~20-25) compared to benzene, due to the inductive withdrawal of the N1 atom.

    • Reactivity: Prone to Lithiation-Deuteration or Transition-Metal Catalyzed C-H Activation .

    • Directing Effect: The N1-acetic acid side chain (especially if esterified) can act as a weak directing group to facilitate Pd-catalyzed C-H arylation at C6.

  • C4 Position:

    • Character: Electron-deficient.

    • Reactivity: Generally inert to

      
      . Functionalization here usually requires pre-existing leaving groups (e.g., converting a C4-hydroxyl to a chloride) or oxidative nucleophilic substitution, which is lower yielding.
      
Visualizing the Reactivity Map

ReactivityMap Core (2-Oxopyrimidin-1(2H)-yl) acetic acid Core C5 C5 Position (Electron Rich) Core->C5 C6 C6 Position (Acidic C-H) Core->C6 N1 N1 Tether (Directing Group) Core->N1 Rxn_C5 Electrophilic Substitution (Halogenation) -> Cross Coupling C5->Rxn_C5 Preferred Path Rxn_C6 C-H Activation / Lithiation (Direct Arylation) C6->Rxn_C6 Advanced Path N1->C6 Proximal Directing Effect

Figure 1: Reactivity landscape of the pyrimidin-2-one scaffold. C5 is the primary target for electrophilic attack, while C6 is accessible via metalation.

Part 2: Experimental Protocols

Pre-requisite: Carboxyl Protection

Why: The free carboxylic acid at N1 can interfere with transition metal catalysts (poisoning Pd) or undergo competitive lithiation. Standard: Convert to Methyl Ester (MeOH/SOCl


) or t-Butyl Ester  (t-BuOH/DCC) prior to ring manipulation.
Protocol A: C5-Iodination (The "Gateway" Reaction)

This protocol installs an iodine atom at C5, creating a versatile handle for subsequent palladium-catalyzed coupling.

Reagents:

  • Substrate: Methyl 2-(2-oxopyrimidin-1(2H)-yl)acetate (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst: TFA (0.1 equiv) - Optional, accelerates reaction.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the protected substrate in 5 mL of anhydrous ACN under Argon.

  • Addition: Add 1.1 mmol of NIS in a single portion. (Protect from light).

  • Activation: If reaction is sluggish at RT (monitor by TLC/LCMS), add 10 mol% TFA.

  • Reaction: Stir at Reflux (80°C) for 2–4 hours. The electron-rich nature of the enamide system (N1-C2=C3-C4-C5) facilitates rapid iodination.

  • Workup: Quench with saturated aqueous Nangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to remove excess iodine (color changes from red/brown to yellow/clear). Extract with EtOAc.[3]
  • Yield Expectation: 85–95% isolated yield of the 5-iodo derivative.

Mechanistic Note: The reaction proceeds via an iodonium intermediate. The C5 position is activated by the lone pair donation from N1 through the vinylogous amide system.

Protocol B: C5-Diversification via Suzuki-Miyaura Coupling

Once the C5-iodide is secured, this protocol introduces aryl/heteroaryl diversity.

Reagents:

  • Substrate: 5-Iodo-pyrimidin-2-one intermediate (1.0 equiv)

  • Boronic Acid: R-B(OH)

    
     (1.5 equiv)
    
  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine substrate, boronic acid, and base. Suspend in solvent mixture. Sparge with Argon for 10 mins (Critical: Oxygen poisons the Pd(0) species).

  • Catalyst Addition: Add Pd catalyst quickly under positive Argon pressure. Cap the vial.

  • Heating: Heat to 90°C for 12 hours (thermal) or 100°C for 45 mins (Microwave).

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: C6-Direct C-H Arylation (Advanced)

This method avoids halogenation and directly couples the C6-H with an aryl halide. It relies on the Concerted Metalation-Deprotonation (CMD) mechanism.

Reagents:

  • Substrate: Methyl 2-(2-oxopyrimidin-1(2H)-yl)acetate (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (10 mol%)
    
  • Ligand: PPh

    
     (20 mol%) or XPhos (for difficult substrates)
    
  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (2.0 equiv)
  • Additive: Pivalic Acid (30 mol%) - Critical for CMD mechanism.

Step-by-Step Methodology:

  • Setup: Combine substrate, Ar-Br, Base, and Pd(OAc)

    
     in a sealed tube.
    
  • Additive: Add Pivalic Acid. Note: Pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at C6.

  • Solvent: Add anhydrous Toluene or DMA (Dimethylacetamide).

  • Reaction: Heat to 110–120°C for 16–24 hours.

  • Observation: The N1-substituent assists by coordinating the Pd, bringing it into proximity with C6.

  • Workup: Standard aqueous extraction.

Comparative Data Table
FeatureProtocol A (C5-Halogenation)Protocol C (C6-CH Activation)
Site Selectivity C5 (Electronic control)C6 (Steric/Directing control)
Atom Economy Lower (Requires I/Br source)High (Direct H replacement)
Complexity Low (Robust, standard chemistry)High (Sensitive to moisture/O2)
Substrate Scope Broad (Works with most pyrimidones)Narrower (Requires optimization)
Primary Use Installing handles for librariesLate-stage modification

Part 3: Workflow Visualization

The following diagram illustrates the logical flow for generating a library of functionalized pyrimidine acetic acids.

Workflow Start Starting Material: (Pyrimidin-1(2H)-yl)acetic acid Protect Step 1: Esterification (Protect COOH) Start->Protect Branch Decision Point: Target Modification Protect->Branch PathA Path A: C5 Functionalization Branch->PathA Electron Rich Target PathB Path B: C6 Functionalization Branch->PathB Steric/Acidic Target StepA1 Iodination (NIS, ACN) -> 5-Iodo intermediate PathA->StepA1 StepA2 Suzuki Coupling (Ar-B(OH)2, Pd) StepA1->StepA2 Final Step 3: Hydrolysis (LiOH, THF/H2O) -> Free Acid Product StepA2->Final StepB1 Direct C-H Arylation (Pd(OAc)2, PivOH, Ar-Br) PathB->StepB1 StepB1->Final

Figure 2: Strategic workflow for the diversification of the pyrimidin-2-one scaffold.

References

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Source: MDPI (Molecules) URL:[Link]

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines. Source: PubMed Central (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yields for (Pyrimidin-1(2H)-yl)acetic acid Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of (Pyrimidin-1(2H)-yl)acetic acid and its derivatives. This guide is designed for researchers, medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of (Pyrimidin-1(2H)-yl)acetic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this crucial synthetic transformation. As a key intermediate in pharmaceutical development, particularly for agents targeting neurological disorders, achieving high yield and purity in this synthesis is paramount.[1]

This document moves beyond simple protocols to provide in-depth, experience-driven insights into the common challenges encountered during the N-alkylation of pyrimidinones. We will explore the causal relationships between reaction parameters and outcomes, offering a structured approach to troubleshooting and optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of (Pyrimidin-1(2H)-yl)acetic acid.

Q1: What is the primary synthetic strategy for preparing (Pyrimidin-1(2H)-yl)acetic acid?

The most common and direct method is the nucleophilic substitution (S_N2) reaction involving the N-alkylation of a pyrimidin-2(1H)-one (or its substituted analogs) with an acetic acid derivative bearing a leaving group at the alpha-position. The most frequently used alkylating agents are haloacetic acid esters, such as ethyl or tert-butyl bromoacetate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.[2]

The general transformation is illustrated below:

Caption: General Synthetic Pathway

Q2: What is the most critical challenge in this synthesis?

The primary challenge is controlling regioselectivity . Pyrimidin-2(1H)-one exists in a tautomeric equilibrium with its aromatic hydroxy-pyrimidine form. Consequently, it possesses two primary nucleophilic sites: the endocyclic nitrogen (N1) and the exocyclic oxygen (O2). Alkylation can occur at either site, leading to the desired N-alkylated product or the undesired O-alkylated isomer. The reaction conditions, especially the choice of solvent and base, play a pivotal role in determining the ratio of these two products.[2][3]

G cluster_paths Competing Alkylation Pathways start Pyrimidin-2(1H)-one N_Alk N-Alkylation (Desired Pathway) start->N_Alk Favored in Ethereal Solvents (e.g., THF) O_Alk O-Alkylation (Side Reaction) start->O_Alk Favored in Polar Aprotic Solvents (e.g., DMF) N_Prod (Pyrimidin-1(2H)-yl)acetic acid N_Alk->N_Prod O_Prod (Pyrimidin-2-yloxy)acetic acid O_Alk->O_Prod caption N- vs. O-Alkylation Pathways G start Low or No Conversion q1 Is the alkylating agent viable? start->q1 q2 Is the base strong enough and sufficiently soluble? q1->q2 Yes sol1 Action: Verify purity and age of alkylating agent. Consider switching from a chloride to a more reactive bromide or iodide. q1->sol1 No q3 Is the reaction temperature adequate? q2->q3 Yes sol2 Action: Switch to a stronger base (e.g., NaH) or a more soluble one (e.g., Cs₂CO₃). Ensure solvent is anhydrous if using a moisture-sensitive base. q2->sol2 No q4 Is the solvent appropriate? q3->q4 Yes sol3 Action: Incrementally increase temperature (e.g., from RT to 50-80°C). Monitor by TLC to check for decomposition. q3->sol3 No sol4 Action: Ensure reactants are soluble. For carbonate bases, consider DMF or DMSO. For NaH, THF is standard. q4->sol4 No end_node Yield Improved sol1->end_node sol2->end_node sol3->end_node sol4->end_node caption Workflow: Troubleshooting Low Conversion

Caption: Workflow: Troubleshooting Low Conversion

Causality Explained:

  • Alkylating Agent Reactivity: The C-X bond strength (X=halogen) decreases from Cl to I. If a chloroacetate is unreactive, switching to a bromo- or iodoacetate provides a better leaving group, accelerating the S_N2 reaction. [4]* Base Strength & Solubility: The reaction cannot proceed if the pyrimidinone is not deprotonated. A base that is too weak or insoluble will result in a stalled reaction. For instance, K₂CO₃ is poorly soluble in acetone, which can lead to very slow or incomplete reactions. [5]* Temperature: Like most reactions, alkylation has an activation energy barrier. Insufficient thermal energy may prevent the reaction from proceeding at a reasonable rate. Heating is often required, but must be balanced against potential side reactions. [6]

Problem 2: The Main Product is the O-Alkylated Isomer

"I've successfully consumed my starting material, but the major product is the (pyrimidin-2-yloxy)acetic acid isomer. How do I favor N-alkylation?"

This is a classic regioselectivity problem. The solution lies in modifying the reaction environment to make the N1 atom the more favorable nucleophile.

ParameterCondition Favoring O-AlkylationCondition Favoring N-AlkylationRationale
Solvent DMF, DMSOTHF, Dioxane, AcetonitrilePolar aprotic solvents (DMF) create a "naked" anion, favoring attack at the most electronegative site (Oxygen). Less polar solvents (THF) promote ion-pairing, sterically shielding the oxygen and favoring N1 attack. [2]
Base/Counter-ion K₂CO₃, Cs₂CO₃NaHThe smaller Na⁺ cation forms a tighter ion pair with the pyrimidinone anion compared to K⁺ or Cs⁺, further enhancing the steric blockade of the oxygen atom.
Temperature Higher TemperaturesLower Temperatures (0 °C to RT)N-alkylation is often the kinetically favored pathway, while O-alkylation can be the thermodynamically more stable product. Running the reaction at lower temperatures can help trap the kinetic N-alkylated product.

Actionable Protocol Adjustment: To favor N-alkylation, switch your conditions to Sodium Hydride (NaH) as the base in anhydrous Tetrahydrofuran (THF) at room temperature. This combination is widely reported to provide high selectivity for the N1 position. [2]

Part 3: Recommended Experimental Protocol

This protocol is optimized for selective N-alkylation on a laboratory scale.

Objective: To synthesize ethyl 2-(2-oxopyrimidin-1(2H)-yl)acetate.

Materials:

  • Pyrimidin-2(1H)-one (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add pyrimidin-2(1H)-one (1.0 eq).

  • Solvent Addition: Add anhydrous THF via cannula to create a suspension (approx. 0.1 M concentration).

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add the NaH dispersion (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The mixture should become more homogeneous as the sodium salt of the pyrimidinone forms.

  • Alkylation: Dissolve ethyl bromoacetate (1.1 eq) in a small amount of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at room temperature over 30 minutes.

  • Reaction Monitoring: Let the reaction stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 4-12 hours).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel.

  • Hydrolysis (Optional): The purified ester can be hydrolyzed to the final (Pyrimidin-1(2H)-yl)acetic acid using standard conditions (e.g., LiOH in THF/water or aqueous HCl).

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Faid, A., & Paquin, J. F. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link]

  • Reddit. (2021). r/Chempros: Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Sondhi, S. M., et al. (1993). (Pyrimidinyloxy)acetic Acids and Pyrimidineacetic Acids as a Novel Class of Aldose Reductase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2025). Synthesis of pyrimidine derivatives (2a–2h) using: glacial acetic acid.... ResearchGate. [Link]

  • Various Authors. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. ResearchGate. [Link]

  • Various Authors. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. ResearchGate. [Link]

Sources

Optimization

Troubleshooting solubility issues of (Pyrimidin-1(2H)-yl)acetic acid in water

Welcome to the technical support guide for (Pyrimidin-1(2H)-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (Pyrimidin-1(2H)-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous media. The following question-and-answer guide provides foundational knowledge, systematic troubleshooting protocols, and advanced considerations to ensure successful experimental outcomes.

Part 1: Foundational Knowledge & Frequently Asked Questions

Q1: What are the key physicochemical properties of (Pyrimidin-1(2H)-yl)acetic acid that influence its aqueous solubility?

A1: The aqueous solubility of (Pyrimidin-1(2H)-yl)acetic acid is governed by the interplay between its functional groups: the acidic carboxylic acid moiety and the heterocyclic pyrimidine ring.

  • Carboxylic Acid Group (-COOH): This is the primary driver of pH-dependent solubility. It is a weak acid that can donate a proton to form a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases water solubility.[1]

  • Pyrimidine Ring: This heterocyclic system contains two nitrogen atoms, making the molecule polar. However, the overall structure also possesses nonpolar hydrocarbon character, which contributes to limited solubility in its neutral state.[2]

  • Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity. While experimental data for this specific molecule is scarce, related structures like its conjugate base have a computed XLogP3-AA of 0.1, suggesting a relatively low lipophilicity and a preference for aqueous environments once dissolved.[3]

Understanding these properties is the first step in troubleshooting. The molecule is an ionizable weak acid, and therefore, its solubility is not a fixed value but rather a function of the solution's pH.

Table 1: Estimated Physicochemical Properties of (Pyrimidin-1(2H)-yl)acetic acid

PropertyEstimated Value / CharacteristicImpact on Aqueous Solubility
Molecular Formula C₆H₆N₂O₂-
Molecular Weight 138.12 g/mol Higher molecular weight can sometimes correlate with lower solubility.[4]
Functional Groups Carboxylic Acid, Pyrimidine RingCarboxylic acid allows for pH-dependent ionization, which is key to increasing solubility.[5]
pKa (Carboxylic Acid) ~ 4.0 - 5.0 (Estimated)This is the critical pH range where the compound transitions from its poorly soluble neutral form to its more soluble ionized form.
XLogP3-AA (Computed) ~ 0.1 (for conjugate base)[3]A low LogP suggests the molecule is not excessively greasy or "hydrophobic," favoring dissolution in water once ionized.[6]
Physical Form Expected to be a crystalline solidCrystal lattice energy must be overcome for dissolution to occur. Salt formation can disrupt this lattice.[7]
Q2: I'm trying to dissolve (Pyrimidin-1(2H)-yl)acetic acid in neutral (pH ~7) deionized water, but it's not dissolving well. Why?

A2: This is a common and expected observation. At neutral pH, a significant portion of the (Pyrimidin-1(2H)-yl)acetic acid molecules will be in their protonated, neutral (unionized) form. In this state, the molecule's solubility is limited to its "intrinsic solubility" (S₀), which is often very low for crystalline organic acids.[8] For dissolution to occur, water molecules must overcome the strong intermolecular forces (crystal lattice energy) within the solid compound. The neutral form of the acid does not interact with water as strongly as its ionized counterpart, resulting in poor solubility.[9]

Q3: What is the fundamental relationship between pH and the solubility of this compound?

A3: The relationship is defined by the compound's pKa. As a weak acid, (Pyrimidin-1(2H)-yl)acetic acid exists in an equilibrium between its insoluble neutral form (HA) and its highly soluble ionized, or deprotonated, form (A⁻).

HA (solid, low solubility) ⇌ HA (aqueous) ⇌ H⁺ + A⁻ (aqueous, high solubility)

According to the principles of pH-dependent solubility, when the pH of the solution is below the pKa of the carboxylic acid, the neutral form (HA) dominates, leading to low solubility.[1] When the pH is raised above the pKa, the equilibrium shifts towards the deprotonated carboxylate form (A⁻).[9] This charged species interacts much more favorably with polar water molecules through strong ion-dipole interactions, leading to a dramatic increase in solubility.[7] As a general rule, for every one pH unit increase above the pKa, the solubility will increase by a factor of 10.

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_Sol HA (Protonated) Poorly Soluble High_Sol A⁻ (Deprotonated) Highly Soluble Low_Sol->High_Sol + OH⁻ - H₂O High_Sol->Low_Sol + H⁺

Caption: pH-dependent equilibrium of (Pyrimidin-1(2H)-yl)acetic acid.

Part 2: Step-by-Step Troubleshooting Guides

Q4: I am observing poor solubility. What is the first and most critical step to improve it?

A4: The most effective initial step is pH adjustment . Given that the compound is a carboxylic acid, increasing the pH of your aqueous solution will deprotonate the acid group, converting it to the much more soluble carboxylate salt form.[8][10] This is the most common and powerful technique for enhancing the solubility of ionizable drugs.[11]

Workflow Diagram: Troubleshooting Solubility

Start Start: Poor solubility observed in water Check_pH Is the compound ionizable? (Yes, it's a carboxylic acid) Start->Check_pH Adjust_pH Protocol 1: Systematically increase pH (e.g., add 0.1M NaOH dropwise) Check_pH->Adjust_pH Yes Sol_OK Is solubility sufficient? Adjust_pH->Sol_OK Use_CoSolvent Protocol 2: Introduce a co-solvent (e.g., Ethanol, PEG 400, DMSO) Sol_OK->Use_CoSolvent No End End: Solution Prepared Sol_OK->End Yes Sol_OK2 Is solubility sufficient? Use_CoSolvent->Sol_OK2 Advanced Consider Advanced Methods: - Surfactants - Complexation (Cyclodextrins) - Solid State Characterization Sol_OK2->Advanced No Sol_OK2->End Yes

Caption: A systematic workflow for troubleshooting solubility issues.

Q5: How do I systematically determine the optimal pH for dissolution?

A5: You should generate a pH-solubility profile. This experiment involves measuring the solubility of the compound across a range of pH values. This will not only help you find a suitable pH for your stock solution but also provide valuable information about the compound's pKa.[12]

Experimental Protocol 1: Generating a pH-Solubility Profile

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 3 to 8. Alternatively, use deionized water that will be pH-adjusted in situ.

  • Addition of Compound: To a fixed volume of each buffer (e.g., 1 mL) in separate vials, add an excess amount of (Pyrimidin-1(2H)-yl)acetic acid (i.e., enough so that undissolved solid remains).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[13] The "shake-flask" method is the standard for this.[13]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is best done by centrifugation followed by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[13]

  • Quantification: Measure the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • pH Measurement: Accurately measure the final pH of each filtrate, as it may have shifted slightly upon dissolution of the acidic compound.

  • Data Plotting: Plot the measured solubility (on a log scale) against the final pH. You should observe a significant increase in solubility as the pH rises above the compound's pKa.

Q6: I've adjusted the pH, but solubility is still insufficient for my needs, or I need to work closer to neutral pH. What are my next options?

A6: If pH adjustment alone is insufficient or not viable for your experimental system, the next strategy is to use co-solvents . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[14] This makes the environment more favorable for less polar molecules, thereby increasing solubility.[15]

Table 2: Common Co-solvents for Pharmaceutical Formulations

Co-solventPolarityTypical Concentration RangeNotes
Ethanol High5 - 40% (v/v)Generally well-tolerated in many systems.[16]
Propylene Glycol (PG) High10 - 60% (v/v)A common vehicle for parenteral formulations.[16]
Polyethylene Glycol (PEG 300/400) High10 - 70% (v/v)Can significantly increase the solubility of many compounds.[17]
Dimethyl Sulfoxide (DMSO) High< 10% (often <1% in cell-based assays)Powerful solvent, but can have toxic effects on cells.[17]

Protocol for Co-solvent Screening: Start by preparing a concentrated stock of your compound in 100% of a chosen co-solvent (e.g., DMSO). Then, perform serial dilutions of this stock into your aqueous buffer. Observe for precipitation. Alternatively, prepare various aqueous buffer/co-solvent mixtures (e.g., 90:10, 80:20 water:ethanol) and then determine the solubility in each mixture using the shake-flask method described previously.

Q7: My compound dissolves initially with pH adjustment but then crashes out of solution over time. What is happening?

A7: This phenomenon is likely due to one of two issues:

  • Supersaturation and Precipitation: You may have created a thermodynamically unstable supersaturated solution, which will eventually precipitate to reach its equilibrium solubility. This can happen if you used heat to aid dissolution and then cooled the solution, or if you rapidly changed the pH.

  • Salt Disproportionation: This occurs when a salt form of a drug converts back to its less soluble free acid (or base) form.[13] For (Pyrimidin-1(2H)-yl)acetic acid, if you prepare a solution at high pH (as the sodium salt, for instance) and then dilute it into a medium with a lower pH (e.g., cell culture media buffered at pH 7.4), the pH may drop below the compound's pKa, causing the neutral, insoluble acid to precipitate. Absorption of atmospheric CO₂, which forms carbonic acid, can also slowly lower the pH of unbuffered or weakly buffered alkaline solutions, causing precipitation over time.

Troubleshooting:

  • Ensure the final pH of your solution is at least 1.5 to 2 units above the pKa to maintain a stable, ionized state.

  • Use sufficiently strong buffers to resist pH changes upon dilution or exposure to air.[17]

  • Determine the thermodynamic solubility to understand the true equilibrium point and avoid preparing overly concentrated, unstable solutions.[18]

Q8: How can I perform a definitive, high-quality measurement of my compound's solubility?

A8: The gold-standard method for determining thermodynamic equilibrium solubility is the shake-flask method .[13] This method ensures that the solution is truly saturated and that equilibrium has been reached.

Experimental Protocol 2: Shake-Flask Method for Thermodynamic Solubility

  • Setup: In a glass vial, add an excess of solid (Pyrimidin-1(2H)-yl)acetic acid to a known volume of the desired aqueous medium (e.g., pH 7.4 phosphate-buffered saline). An excess is confirmed by visually observing undissolved solid at the end of the experiment.

  • Equilibration: Tightly cap the vial and place it in an agitator (shaker or rotator) in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24-48 hours. To confirm equilibrium, you can take samples at multiple time points (e.g., 24h, 48h, 72h); equilibrium is reached when the measured concentration no longer increases.[19]

  • Sample Collection & Separation: Stop agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant. Immediately centrifuge the aliquot at high speed (e.g., >10,000 g) and then filter the resulting supernatant through a 0.22 µm syringe filter compatible with your sample. This dual separation step is critical to remove all particulate matter.[13]

  • Analysis: Dilute the clear filtrate and analyze the concentration using a validated HPLC or LC-MS/MS method.

  • Solid Phase Analysis (Optional but Recommended): After the experiment, recover the remaining solid material and analyze it using a technique like X-ray Powder Diffraction (XRPD). This confirms that the compound did not change its solid form (e.g., convert to a different polymorph or a hydrate) during the experiment, which could affect the solubility value.[13]

Part 3: Advanced Topics & Considerations

Q9: Could the solid form of my compound be affecting its solubility?

A9: Absolutely. A compound can exist in different solid-state forms, such as various crystalline polymorphs or as an amorphous solid. These forms can have different crystal lattice energies and, consequently, different solubilities.[20] Metastable polymorphs are generally more soluble than the most stable crystalline form.[21] If you observe batch-to-batch variability in solubility, it could be due to differences in the solid form. Characterizing your solid material with techniques like XRPD or Differential Scanning Calorimetry (DSC) is crucial for understanding and controlling this variable.[13]

Q10: What are the potential risks of using co-solvents or extreme pH in my experiments?

A10: While effective, these methods must be used with caution as they can impact your experiment's outcome and integrity:

  • Toxicity: High concentrations of organic co-solvents like DMSO or ethanol can be toxic to cells in biological assays, leading to misleading results.[14] Always determine the tolerance of your specific system to the chosen solvent and include appropriate vehicle controls.

  • Compound Stability: Extreme pH (highly acidic or highly alkaline) or the presence of certain co-solvents can accelerate the chemical degradation of your compound (e.g., via hydrolysis). It is essential to assess the stability of your compound under the final formulation conditions.

  • Assay Interference: Solvents can interfere with assay components. For example, high concentrations of organic solvents can denature proteins or enzymes, affecting their activity.

  • Biopharmaceutical Relevance: For drug development, the chosen solubilization method must be physiologically relevant and safe. The pH for intravenous administration, for instance, is typically restricted to a range of 3–9 to avoid irritation.[17]

Always validate that your solubilization strategy does not interfere with your downstream application.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Why salt formation of weak acid increases the drug solubility? (2023, February 8).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009, November 15). Australian Prescriber.
  • Salt formation to improve drug solubility. (2007, July 30). PubMed.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
  • Enhanced Solubility through API Processing: Salt and Cocrystal Form
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
  • Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since. (2023, July 10). Brainly.
  • Determination of Solubility by Gravimetric Method. (n.d.). Pharmainfo.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.
  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. (2008, February 13). Frontiers Publishing Partnerships.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • pH-solubility profiles or organic carboxylic acids and their salts. (n.d.). PubMed.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility D
  • Organic Chemistry Study Guide: Carboxylic Acids & Deriv
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
  • Overcoming the Challenge of Poor Drug Solubility. (2012, July/August). Pharmaceutical Engineering.
  • How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21).
  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? (2024, August 4). Pearson.
  • 2-(pyrimidin-5-yl)acetic acid. (2024, April 9). ChemBK.
  • Physical Properties of Carboxylic Acids | CK-12 Foundation. (2026, January 14).
  • Pyrimidine-1-acet
  • 2-[(pyrimidin-2-yl)amino]acetic acid. (n.d.). Fluorochem.
  • 2-(1-(Pyrimidin-2-yl)piperidin-4-yl)acetic acid. (n.d.). ChemScene.
  • The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. (2021, October 12).
  • SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica.
  • How does the solubility of carboxylic acids in water decrease with increase in molecular mass? (2016, October 12). Quora.
  • 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). University of Hawai'i.
  • (Pyrimidin-2-ylthio)acetic acid | C6H6N2O2S. (n.d.). PubChem.
  • (2-Oxo-1(2H-pyrimidinyl)acetic acid. (n.d.). Chem-Impex.
  • An overview on synthesis and biological activity of pyrimidines. (2022, July 9). World Journal of Advanced Research and Reviews.
  • 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid. (n.d.). MilliporeSigma.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • Table from pKa values in organic chemistry – making maximum use of the available d
  • 2-[4-(2-Pyrimidyl)-1-piperazinyl]acetic Acid. (n.d.). Sigma-Aldrich.
  • Pyrimidin-4-yl-acetic acid | 325491-53-0. (n.d.). Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Purification Methods for Removing Isomers in Pyrimidine Acetic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of pyrimidine acetic acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of pyrimidine acetic acid derivatives. The formation of structural isomers is a frequent and significant challenge in heterocyclic chemistry, often complicating downstream applications and requiring robust purification strategies.[1] This document provides in-depth, field-proven insights and practical troubleshooting advice in a direct question-and-answer format to help you navigate these purification challenges effectively.

Frequently Asked Questions & Troubleshooting Guide
Q1: Why am I getting a mixture of isomers in my pyrimidine acetic acid synthesis?

The formation of isomers in pyrimidine synthesis is fundamentally an issue of regioselectivity. Most synthetic routes involve a cyclization step where two or more non-equivalent sites can react, leading to different constitutional isomers.[2] For instance, in a condensation reaction between a 1,3-dicarbonyl compound and an amidine, the initial nucleophilic attack or the final cyclization can occur at different positions if the reactants are unsymmetrical.

Key contributing factors include:

  • Kinetic vs. Thermodynamic Control: The ratio of isomers can be heavily influenced by reaction conditions. Lower temperatures may favor the kinetically preferred product (the one that forms fastest), while higher temperatures can allow the reaction to equilibrate and favor the more stable, thermodynamically preferred isomer.[3]

  • Reactant Symmetry: Using unsymmetrical precursors, such as a substituted 1,3-dicarbonyl compound or a substituted amidine, is the primary reason for obtaining isomeric mixtures.

  • Catalyst Choice: The nature of the acid or base catalyst can influence the transition state of the cyclization step, thereby altering the regiochemical outcome.[3]

  • pH Control: In reactions like the Gabriel-Isay synthesis for related heterocycles, the pH can significantly alter the isomer ratio by changing the protonation state of the reacting species.[4]

The diagram below illustrates a common scenario where the cyclization of an unsymmetrical precursor can lead to two different positional isomers of a substituted pyrimidine ring, which would then be carried through to the final pyrimidine acetic acid product.

G cluster_reaction Cyclization Reaction cluster_products Isomeric Products U1 Substituted 1,3-dicarbonyl Condensation Condensation/ Cyclization U1->Condensation U2 Amidine U2->Condensation P1 Isomer A (e.g., 4-substituted) Condensation->P1 Path A P2 Isomer B (e.g., 6-substituted) Condensation->P2 Path B G Start Isomeric Mixture Confirmed Recrystallization Attempt Fractional Recrystallization Start->Recrystallization Success1 Pure Isomer Obtained Recrystallization->Success1 Successful Failure1 Separation Unsuccessful Recrystallization->Failure1 Fails PrepHPLC Move to Preparative Chromatography Failure1->PrepHPLC Analysis Analyze Separation by Analytical HPLC/TLC PrepHPLC->Analysis Develop Method RP_HPLC Reverse-Phase HPLC (C18, C8) ScaleUp Scale up to Preparative Column RP_HPLC->ScaleUp HILIC HILIC HILIC->ScaleUp Derivatization Chemical Derivatization Derivatization->Recrystallization Separate Derivatives, then Hydrolyze Analysis->RP_HPLC Good Retention & Separation on C18 Analysis->HILIC Compound is too polar for C18 Analysis->Derivatization Chromatography Fails Success2 Pure Isomer Obtained ScaleUp->Success2

Sources

Optimization

Technical Support Center: High-Purity Recrystallization of (Pyrimidin-1(2H)-yl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals who require ultra-high purity (>98%) (Pyrimidin-1(...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals who require ultra-high purity (>98%) (Pyrimidin-1(2H)-yl)acetic acid—a critical intermediate in the synthesis of peptide nucleic acid (PNA) monomers and antiviral therapeutics.

Recrystallization is not merely a process of dissolving and cooling; it is a kinetically controlled purification mechanism. This guide synthesizes thermodynamic principles with field-proven methodologies to help you achieve reproducible, high-yield purification.

Physicochemical Properties & Solvent Selection

Understanding the thermodynamic solubility profile of (Pyrimidin-1(2H)-yl)acetic acid is the foundational step in designing a successful recrystallization. The compound exhibits a high melting point of 208–217 °C and features a highly polar, zwitterionic-like character due to the interplay between the pyrimidine ring and the carboxylic acid moiety [[Chem-Impex Data[1]]]().

Table 1: Quantitative Solvent Compatibility & Selection Matrix

Solvent SystemBoiling Point (°C)Est. Solubility @ 20°CEst. Solubility @ 80°CSuitability / Mechanistic Role
2-Propanol (IPA) 82.5< 5 mg/mL~ 85 mg/mLOptimal Primary Solvent. Provides a steep solubility curve; literature validates >97.8% purity recovery [[ScienceDirect[2]]]().
Ethanol (Absolute) 78.3~ 12 mg/mL> 120 mg/mLGood Alternative. High recovery, but prolonged heating risks trace esterification 3.
Water 100.0~ 35 mg/mL> 300 mg/mLCo-solvent. Used sparingly (5-10% v/v) with IPA to dissolve highly polar, cross-linked impurities.
Ethyl Acetate 77.1< 1 mg/mL< 5 mg/mLAnti-solvent. Useful for crashing out product from ethanol, though rapid precipitation risks trapping impurities.
Recrystallization Workflow

RecrystallizationWorkflow Start Crude (Pyrimidin-1(2H)-yl)acetic acid Dissolution Dissolution in Hot 2-Propanol (10-15 vol, 80°C) Start->Dissolution HotFiltration Hot Filtration (Remove Insoluble Oligomers) Dissolution->HotFiltration T = 80°C Cooling Controlled Cooling (0.5°C/min to 4°C) HotFiltration->Cooling Clear Mother Liquor Nucleation Nucleation & Crystal Growth (Self-Validating Step) Cooling->Nucleation Supersaturation Filtration Vacuum Filtration & Cold IPA Wash Nucleation->Filtration Slurry Formation Drying Vacuum Drying (40°C, <10 mbar) Filtration->Drying Wet Cake Pure High-Purity Product (>98% HPLC) Drying->Pure Constant Weight

Fig 1: Step-by-step recrystallization workflow for (Pyrimidin-1(2H)-yl)acetic acid.

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol utilizes 2-Propanol (IPA) to exploit its optimal temperature-solubility gradient, ensuring high purity without the risk of solvent-mediated degradation.

  • Step 1: Dissolution (Thermodynamic Saturation)

    • Action: Suspend 10 g of crude (Pyrimidin-1(2H)-yl)acetic acid in 100 mL of 2-Propanol (10 volumes). Heat the suspension to a gentle reflux (~80°C) under continuous stirring.

    • Causality: Using the strict minimum volume at boiling ensures maximum supersaturation upon cooling.

    • Self-Validation: If the solution remains turbid after adding up to 15 volumes of IPA, the remaining solids are insoluble oligomers. Do not add more solvent; proceed immediately to Step 2.

  • Step 2: Hot Filtration (Kinetic Clarification)

    • Action: Pre-heat a Buchner funnel and filter flask. Rapidly filter the boiling solution through a fine glass-microfiber filter.

    • Causality: This step removes insoluble nucleation sites that cause polymorphic impurities. Pre-heating the apparatus prevents premature crystallization in the funnel stem, which would drastically reduce yield.

  • Step 3: Controlled Cooling (Crystal Lattice Formation)

    • Action: Transfer the clear filtrate to a crystallizing dish. Allow it to cool to room temperature (20°C) at a controlled rate of ~0.5°C/min, then transfer to an ice bath (4°C) for 2 hours.

    • Causality: Shock-cooling (plunging directly into ice) causes rapid precipitation, trapping mother liquor and impurities within the crystal lattice (occlusion). Controlled cooling promotes the growth of large, pure, and easily filterable crystals.

  • Step 4: Isolation and Washing (Surface Decontamination)

    • Action: Collect the crystals via vacuum filtration. Wash the filter cake with 2 x 10 mL of ice-cold 2-Propanol.

    • Causality: The cold wash displaces the impurity-rich mother liquor adhering to the crystal surface. Using strictly ice-cold solvent prevents the re-dissolution of the purified product.

  • Step 5: Vacuum Drying (Solvent Evaporation)

    • Action: Dry the crystals in a vacuum oven at 40°C (<10 mbar) until a constant weight is achieved (typically 12–16 hours).

    • Causality: Drying at 40°C prevents thermal degradation while efficiently removing IPA.

    • Self-Validation: Weigh the product at 12 hours and again at 14 hours. A constant weight confirms the complete absence of residual solvent.

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of the solution is higher than the melting point of the impure mixture. The compound separates as an oil before it can form a crystal lattice. Solution: Re-heat the mixture until the oil dissolves. Add 5-10% (v/v) of a co-solvent like water to increase the overall solubility, which lowers the saturation temperature below the oiling point. Alternatively, introduce a seed crystal at a temperature just above where the oiling previously occurred to force heterogeneous nucleation.

Q2: The HPLC purity is still below 98% after one recrystallization. What is the next step? A: You are likely experiencing the co-crystallization of structurally similar impurities (e.g., unreacted pyrimidine precursors) that share the same solubility profile in IPA. Solution: Switch to an orthogonal solvent system. If IPA (a hydrogen-bond donor/acceptor) failed to remove the impurity, perform a second recrystallization using an Ethanol/Water (9:1) mixture. The change in the dielectric constant will alter the relative solubility of the impurity versus the product.

Q3: My recovery yield is exceptionally low (<40%). Where did the product go? A: Either too much solvent was used during dissolution, or the cooling temperature was not low enough to force the product out of solution. Solution: Validate the mother liquor by concentrating it on a rotary evaporator. If a significant amount of product precipitates, your initial solvent volume was too high. For future runs, strictly adhere to the 10-15 volume rule and ensure the final cooling stage reaches exactly 4°C for at least 2 hours to maximize the thermodynamic yield.

Q4: The crude material is dark brown/yellow, and the color persists in the recrystallized product. How can I decolorize it? A: The color is caused by trace amounts of highly conjugated polymeric byproducts generated during the N-alkylation synthesis step. Solution: During Step 1 (Dissolution), add 5% (w/w) activated carbon (e.g., Darco) to the hot solution. Boil for 15 minutes prior to the hot filtration step. The porous carbon matrix will adsorb the large, conjugated color bodies, allowing the purified (Pyrimidin-1(2H)-yl)acetic acid to pass through into the filtrate.

References
  • Title: (2-Oxo-1(2H)-pyrimidinyl)
  • Title: Uracil derivatives as non-nucleoside inhibitors of viral infections Source: ScienceDirect URL
  • Title: Pyrimidine nucleoside analogues X. 5-Substituted l-(l,3-dihydroxypropyl-2)

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of (Pyrimidin-1(2H)-yl)acetic acid Coupling

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (Pyrimidin-1(2H)-yl)acetic acid and its derivatives. This guide is designed to provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (Pyrimidin-1(2H)-yl)acetic acid and its derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the inherent challenges, particularly steric hindrance, encountered during coupling reactions. Our approach is rooted in established chemical principles and field-proven insights to ensure the success of your synthetic endeavors.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in the derivatization of (Pyrimidin-1(2H)-yl)acetic acid is the steric congestion around the carboxylic acid moiety. The pyrimidinone ring, being a bulky N-substituent, can significantly impede the approach of coupling reagents and nucleophiles to the carboxyl group. This often leads to sluggish or incomplete reactions, low yields, and the formation of unwanted byproducts.

This guide will walk you through a systematic approach to diagnosing and resolving these issues, ensuring a higher success rate in your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction with (Pyrimidin-1(2H)-yl)acetic acid is failing or giving very low yields. What is the likely cause?

A1: The most probable cause is steric hindrance from the bulky pyrimidinone ring, which obstructs the formation of the activated ester intermediate and/or the subsequent nucleophilic attack by the amine. Standard coupling reagents like DCC/DMAP may not be sufficiently reactive to overcome this steric barrier.

Q2: Which class of coupling reagents is recommended for sterically hindered substrates like this?

A2: For sterically hindered couplings, phosphonium- and iminium-based reagents are generally more effective. Reagents such as HATU, HBTU, and PyBOP are excellent choices as they rapidly form highly reactive activated esters, which are less sensitive to steric bulk.

Q3: Can I simply increase the reaction temperature or time to improve the yield?

A3: While modest increases in temperature can sometimes be beneficial, excessive heat can lead to the decomposition of the coupling reagent and/or the product, as well as an increase in side reactions. Similarly, prolonged reaction times might not significantly improve the yield if the initial activation step is the rate-limiting, sterically-hindered step. A more strategic approach involves the careful selection of reagents and additives.

Q4: Are there any specific additives that can enhance the coupling efficiency?

A4: Yes, additives like HOBt (1-hydroxybenzotriazole) or OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) are highly recommended. They act as activating agents, forming intermediate esters that are more reactive than those formed with the coupling reagent alone. Furthermore, the addition of a non-nucleophilic base, such as DIEA (N,N-diisopropylethylamine) or 2,4,6-collidine, is crucial to neutralize the acid formed during the reaction without interfering with the coupling process.

Troubleshooting Guide: A Step-by-Step Approach

This section provides a structured workflow for troubleshooting and optimizing your coupling reactions involving (Pyrimidin-1(2H)-yl)acetic acid.

Step 1: Reagent Selection and Stoichiometry

If you are experiencing issues, the first step is to re-evaluate your choice of coupling reagent.

Recommended Reagents for Sterically Hindered Coupling:

ReagentClassKey Advantages
HATU IminiumHigh reactivity, fast reaction times, low epimerization.
HBTU IminiumSimilar to HATU, often more cost-effective.
PyBOP PhosphoniumExcellent for hindered systems, but produces carcinogenic HMPA as a byproduct.
COMU IminiumHigh reactivity and solubility, with non-carcinogenic byproducts.

Troubleshooting Protocol: Reagent Screening

A logical workflow for addressing coupling failures.

G A Initial Coupling Failure (Low Yield / No Reaction) B Switch to a High-Reactivity Coupling Reagent (e.g., HATU) A->B Primary Action C Incorporate an Additive (e.g., HOBt, OxymaPure®) B->C If still suboptimal D Optimize Base Selection (e.g., DIEA, 2,4,6-Collidine) C->D Further Optimization E Adjust Stoichiometry (Increase Reagent/Amine Equivalents) D->E Fine-Tuning F Modify Solvent and Temperature (e.g., DMF, 0°C to RT) E->F Final Adjustments G Successful Coupling F->G Desired Outcome

Caption: Troubleshooting workflow for challenging couplings.

Step 2: The Critical Role of the Base

The choice of base is paramount. Sterically hindered tertiary amines are preferred as they are less likely to act as nucleophiles and compete with your desired amine.

Base Selection Guide:

BasepKa of Conjugate AcidComments
DIEA ~10.75Standard choice, effective and readily available.
2,4,6-Collidine ~7.4A bulkier base, useful if side reactions with DIEA are observed.
N-Methylmorpholine (NMM) ~7.4Less hindered than DIEA, but can be effective.
Step 3: Solvent and Temperature Optimization
  • Solvents: Aprotic polar solvents like DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone) are generally the best choices as they effectively dissolve the reagents and intermediates.

  • Temperature: It is advisable to start the reaction at 0°C during the activation of the carboxylic acid and then allow it to warm to room temperature after the addition of the amine. This can help to minimize side reactions.

Experimental Protocol: A Validated Approach for Amide Bond Formation

This protocol outlines a robust method for the coupling of (Pyrimidin-1(2H)-yl)acetic acid with a primary or secondary amine using HATU.

Materials:

  • (Pyrimidin-1(2H)-yl)acetic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-diisopropylethylamine)

  • Anhydrous DMF (N,N-dimethylformamide)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a solution of (Pyrimidin-1(2H)-yl)acetic acid (1.0 eq.) in anhydrous DMF under an inert atmosphere, add HATU (1.1 eq.) and DIEA (2.5 eq.).

  • Activation: Stir the mixture at 0°C for 15-30 minutes. During this time, the carboxylic acid is activated.

  • Nucleophilic Addition: Add the amine (1.2 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by column chromatography on silica gel.

Reaction Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Activation cluster_2 Coupling cluster_3 Work-up & Purification A Dissolve (Pyrimidin-1(2H)-yl)acetic acid in anhydrous DMF B Add HATU and DIEA A->B C Stir at 0°C for 15-30 min B->C D Add Amine C->D E Warm to RT and stir for 2-12h D->E F Quench with NaHCO3 E->F G Extract with Organic Solvent F->G H Purify by Chromatography G->H

Caption: Step-by-step amide coupling protocol.

Further Considerations: Alternative Coupling Strategies

If amide bond formation remains challenging, consider alternative synthetic routes that might circumvent the direct coupling of the sterically hindered carboxylic acid. For instance, the synthesis of an activated ester of (Pyrimidin-1(2H)-yl)acetic acid in a separate step, followed by its reaction with the amine, could be a viable strategy.

We trust that this guide will serve as a valuable resource in your research endeavors. Should you require further assistance, please do not hesitate to contact our technical support team.

Optimization

Technical Support Center: Stability &amp; Storage of (Pyrimidin-1(2H)-yl)acetic acid

[1] Current Status: OPERATIONAL Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 8, 2026[1] Executive Summary & Storage Dashboard (Pyrimidin-1(2H)-yl)acetic acid is a critical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: OPERATIONAL Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 8, 2026[1]

Executive Summary & Storage Dashboard

(Pyrimidin-1(2H)-yl)acetic acid is a critical intermediate, often used in the synthesis of Peptide Nucleic Acids (PNAs) and pharmaceutical heterocycles.[1] While the pyrimidine ring offers aromatic stability, the N1-acetic acid moiety introduces specific vulnerabilities: autocatalytic decarboxylation and hygroscopic hydrolysis .

This guide addresses the physicochemical instability observed during storage, specifically the transition from a white crystalline solid to a yellowed, sticky gum.

Quick Reference: Storage Conditions
ParameterSpecificationCriticalityReason
Temperature -20°C (Long-term)HIGH Retards decarboxylation kinetics.[1]
Atmosphere Inert (Argon/Nitrogen)MED Prevents oxidative yellowing of the N-heterocycle.
Humidity < 10% RH (Desiccated)CRITICAL Moisture triggers proton transfer, catalyzing decomposition.[1]
Container Amber Glass, Tightly SealedHIGH Protects from UV-induced radical formation.[1]

Troubleshooting Guide: Diagnosing Degradation

Use this decision tree to diagnose the state of your material based on visual and analytical observations.

Interactive Troubleshooting Workflow

Troubleshooting Start User Observation Obs_Color Issue: Yellow/Brown Discoloration Start->Obs_Color Obs_Texture Issue: Caking or 'Sticky' Gum Start->Obs_Texture Obs_Purity Issue: Low Purity (HPLC) Start->Obs_Purity Cause_Ox Cause: Photo-oxidation / N-oxide formation Obs_Color->Cause_Ox UV Exposure Cause_Hygro Cause: Hygroscopicity (Moisture uptake) Obs_Texture->Cause_Hygro High Humidity Obs_Purity->Cause_Ox Cause_Decarb Cause: Decarboxylation (-CO2) Obs_Purity->Cause_Decarb Unknown Peak @ RRT 0.8 Action_Recryst Action: Recrystallize (EtOH/Water) Cause_Ox->Action_Recryst Action_Dry Action: Vacuum Desiccation (P2O5) Cause_Hygro->Action_Dry Action_Discard Action: Discard if >5% degradation Cause_Decarb->Action_Discard

Figure 1: Diagnostic logic flow for identifying and resolving stability issues.[1]

Deep Dive: The Mechanics of Instability

To preserve the integrity of (Pyrimidin-1(2H)-yl)acetic acid, one must understand the Autocatalytic Decomposition Loop .[1]

The Problem: Proton-Facilitated Decarboxylation

The molecule contains a carboxylic acid tail attached to a nitrogenous ring. In the solid state, if moisture is present, the carboxylic acid proton (


) becomes mobile.[1]
  • Moisture Absorption: The polar carboxylic acid group attracts atmospheric water (Hygroscopicity).

  • Protonation: The mobile proton protonates the pyrimidine ring or the carbonyl oxygen.

  • Decarboxylation: Thermal energy drives the loss of

    
    , resulting in a methyl-substituted pyrimidine impurity (1-methylpyrimidin-2(1H)-one derivatives).[1]
    

Expert Insight: This reaction is "autocatalytic" because the presence of the acid itself (the product) lowers the activation energy for further degradation in the presence of water. Dryness is more important than cold.

Visualizing the Degradation Pathway

Degradation Molecule (Pyrimidin-1(2H)-yl)acetic acid Stress Stress Factors: Moisture + Heat Molecule->Stress Intermediate Zwitterionic Transition State Stress->Intermediate Proton Transfer Product Degradant: N-Methyl Pyrimidine deriv. Intermediate->Product Irreversible Gas Gas: CO2 (Off-gassing) Intermediate->Gas

Figure 2: The chemical pathway leading to purity loss.[1]

Frequently Asked Questions (FAQs)

Category: Storage & Handling[2][3][4]

Q: Can I store the compound at room temperature for short periods? A: Yes, but only if sealed under inert gas. For transport (shipping), room temperature is acceptable for <7 days.[1] However, upon receipt, the container must be allowed to equilibrate to room temperature before opening to prevent condensation, which triggers the degradation loop described above [1].[1]

Q: The powder has formed clumps. Is it still usable? A: Clumping indicates moisture absorption (hygroscopicity).

  • Test: Run a Karl Fischer (KF) titration. If water content is <2%, dry under high vacuum over

    
     for 24 hours.[1]
    
  • Risk: If the material is "sticky" or gummy, hydrolysis may have already occurred. Verify purity via HPLC before use.

Category: Analytical Verification

Q: What solvent should I use for HPLC/NMR preparation? A: Use DMSO-d6 for NMR. For HPLC, dissolve in water/acetonitrile (90:10).[1] Avoid unbuffered acidic solvents for long-term solution storage, as they accelerate decarboxylation.[1] Analyze fresh solutions immediately.

Q: I see a new peak at a lower retention time. What is it? A: This is likely the decarboxylated species (N-methyl derivative).[1] Because it lacks the polar carboxylic acid group, it may actually elute later on Reverse Phase (C18) depending on pH, but often elutes earlier if the method uses high pH where the parent acid is ionized (more polar) and the impurity is neutral.

  • Check: Does the peak grow when the sample is heated? If yes, it is the decarboxylation product [2].

Standard Operating Procedure (SOP): Re-Validation

If you suspect your batch of (Pyrimidin-1(2H)-yl)acetic acid has degraded, follow this protocol to validate or salvage it.

Protocol A: Purity Check (HPLC)
StepActionCritical Parameter
1 Sample Prep Dissolve 1 mg/mL in Water:MeCN (95:5).[1] Inject immediately.
2 Column C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.[1]
3 Mobile Phase A: 0.1% TFA in Water B: Acetonitrile
4 Gradient 0-100% B over 20 mins.
5 Detection UV @ 254 nm (pyrimidine ring absorption).
6 Criteria Main peak > 98%. Any single impurity < 0.5%.
Protocol B: Salvage Recrystallization

Use this only if purity is between 90-95%.[1] If <90%, discard.[1]

  • Dissolution: Dissolve the crude solid in a minimum amount of hot Ethanol (

    
    ).
    
  • Filtration: Filter while hot to remove insoluble polymers.

  • Crystallization: Allow to cool slowly to room temperature, then to

    
    .
    
  • Isolation: Filter the white crystals and wash with cold diethyl ether.

  • Drying: Dry under high vacuum (< 1 mbar) at room temperature for 12 hours. Do not use heat for drying.

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2] Link

  • Taylor, P. J. (1972).[1][3] The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2, 1077-1086.[1] Link

  • PubChem. (n.d.).[4] (Pyrimidin-1(2H)-yl)acetic acid Compound Summary. National Center for Biotechnology Information. Link[1]

  • BenchChem. (2025).[5] Stability and Storage of Pyrimidine Derivatives. Link[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyrimidine Alkylation &amp; Product Separation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the regioselective alkylation of pyrimidines (such as uracil, thymine, and cytosine).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the regioselective alkylation of pyrimidines (such as uracil, thymine, and cytosine). Alkylation reactions often yield a frustrating mixture of mono- and di-substituted products.

This guide is designed to move beyond basic protocols by explaining the thermodynamic and kinetic causality behind these reactions, providing you with self-validating workflows to cleanly separate N1-monoalkylated products from N1,N3-dialkylated impurities.

Frequently Asked Questions (FAQs)

Q1: Why does my alkylation reaction yield a mixture of mono- and di-alkylated pyrimidines?

The Causality: Pyrimidines like uracil exhibit ambident reactivity due to the presence of two imide-like nitrogens (N1 and N3). The N1 proton is more acidic (pKa ~9.5) than the N3 proton. During base-mediated alkylation, deprotonation occurs preferentially at N1, leading to the kinetic N1-monoalkylated product, as detailed in extensive studies on the 1[1].

However, once N1 is alkylated, the remaining N3 proton assumes a pKa of approximately 9.5. If there is a slight excess of base or alkylating agent, or if the reaction is left running too long, a second deprotonation event occurs at N3. This inevitably generates the N1,N3-dialkylated byproduct alongside your desired 2[2].

Q2: How do the chromatographic properties of mono- and di-alkylated pyrimidines differ on normal-phase silica gel?

The Causality: Separation on normal-phase silica gel is dictated by hydrogen bonding. Unreacted uracil possesses two N-H groups, acting as strong hydrogen bond donors that interact tightly with the silanol groups on the silica surface. The N1-monoalkylated product retains one N-H group (at the N3 position), maintaining moderate polarity. Conversely, the N1,N3-dialkylated product lacks N-H hydrogen bond donors entirely.

As a result, the N1,N3-dialkylated product is significantly less polar. During 3[3], the dialkylated product will elute first (highest Rf), followed by the monoalkylated product, with unreacted starting material eluting last.

Q3: Column chromatography is tedious for my large-scale reaction. Is there a scalable, non-chromatographic separation method?

Yes. You can exploit the pKa differences using Acid-Base Liquid-Liquid Extraction (LLE) . Because the N1-monoalkylated product retains an acidic N3 proton (pKa ~9.5), it can be selectively deprotonated by a mild aqueous base (like 0.1 M NaOH, pH ~13) and pulled into the aqueous phase as a sodium salt. The dialkylated product, lacking acidic protons, remains trapped in the organic phase. This is a highly scalable alternative to 4[4].

Quantitative Data Presentation

To assist in your analytical method development, refer to this comparative summary of physicochemical properties:

PropertyUnreacted Pyrimidine (e.g., Uracil)N1-Monoalkylated ProductN1,N3-Dialkylated Product
H-Bond Donors (N-H) 210
Relative Polarity HighModerateLow
Approximate pKa 9.5 (N1), >13 (N3)9.5 (N3)N/A (None)
Silica Gel Elution Order 3rd (Slowest / Lowest Rf)2nd (Moderate Rf)1st (Fastest / Highest Rf)
RP-HPLC Elution Order 1st (Fastest)2nd3rd (Slowest / Most Hydrophobic)

Experimental Protocol: Self-Validating Acid-Base Extraction

Use this step-by-step methodology to isolate N1-monoalkylated pyrimidines from dialkylated impurities on a preparative scale without utilizing silica gel.

Prerequisites: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Step 1: Initial Wash. Wash the organic layer with an equal volume of distilled water to remove residual inorganic bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF).

  • Step 2: Base Extraction (The Separation Step). Add an equal volume of 0.1 M NaOH (aq) to the organic layer and agitate vigorously.

    • Causality: The pH of 0.1 M NaOH is ~13, which is >3 units above the pKa of the N1-monoalkylated product (~9.5). This ensures >99.9% deprotonation of the monoalkylated species into its water-soluble sodium salt.

  • Step 3: Phase Separation & Validation. Allow the layers to separate. The organic layer now contains the N1,N3-dialkylated product. The aqueous layer contains your desired N1-monoalkylated product.

    • Self-Validation Check: Spot both layers on a silica TLC plate. The aqueous layer should show a UV-active spot stuck at the baseline (salt form), while the organic layer will show a high-Rf spot (dialkylated impurity).

  • Step 4: Acidification. Separate the aqueous layer and cool it in an ice bath. Carefully add 1.0 M HCl dropwise while stirring until the pH reaches ~5 (verify with pH paper).

    • Causality: Dropping the pH below the pKa reprotonates the N3 nitrogen, neutralizing the molecule and drastically reducing its aqueous solubility. You will often observe precipitation or cloudiness at this stage.

  • Step 5: Final Recovery. Extract the acidified aqueous layer 3 times with fresh Ethyl Acetate. Combine these new organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure N1-monoalkylated product.

Separation Strategy Workflow

Below is the logical decision tree for separating your pyrimidine alkylation mixtures based on scale and physicochemical properties.

SeparationWorkflow Mix Crude Reaction Mixture (Mono- & Di-alkylated Pyrimidines) Decision Choose Separation Strategy Mix->Decision LLE Acid-Base Extraction (0.1 M NaOH / EtOAc) Decision->LLE Large Scale (Exploits pKa) Silica Silica Gel Chromatography (DCM/MeOH Gradient) Decision->Silica Small Scale (Exploits Polarity) Org1 Organic Phase (N1,N3-Dialkylated) LLE->Org1 Lacks acidic proton Aq1 Aqueous Phase (N1-Monoalkylated Salt) LLE->Aq1 Deprotonated (Water Soluble) Acidify Acidify to pH ~5 Extract with EtOAc Aq1->Acidify Org2 Organic Phase (Purified N1-Monoalkylated) Acidify->Org2 Reprotonated (Organic Soluble) Elute1 Fraction 1: High Rf (N1,N3-Dialkylated) Silica->Elute1 Less polar Elute2 Fraction 2: Low Rf (N1-Monoalkylated) Elute1->Elute2 Increasing polarity

Workflow for separating mono- and di-alkylated pyrimidines via extraction or chromatography.

References

  • Source: Indian Academy of Sciences (ias.ac.in)
  • Source: Ludwig Maximilian University of Munich (uni-muenchen.de)
  • Source: National Institutes of Health (nih.gov)
  • Source: MDPI (mdpi.com)

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis of (Pyrimidin-1(2H)-yl)acetic Acid in DMSO: A Comparative Technical Guide

Topic: 1H NMR spectral analysis of (Pyrimidin-1(2H)-yl)acetic acid in DMSO Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals.[1][2] Introduction: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR spectral analysis of (Pyrimidin-1(2H)-yl)acetic acid in DMSO Content Type: Publish Comparison Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals.[1][2]

Introduction: The Analytical Mandate

(Pyrimidin-1(2H)-yl)acetic acid (specifically the 2-oxo derivative, often referred to as 1-Carboxymethyl-2(1H)-pyrimidinone ) is a critical heterocyclic scaffold in the synthesis of peptide nucleic acids (PNAs), antiviral agents (e.g., Sofosbuvir intermediates), and adrenergic receptor agonists. Its structural integrity hinges on the N1-substitution of the pyrimidine ring, a feature best elucidated through high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

While many solvents are available for NMR analysis, DMSO-d6 (Dimethyl sulfoxide-d6) stands as the gold standard for this class of polar, hydrogen-bonding heterocycles. This guide objectively compares the spectral performance of DMSO-d6 against common alternatives (CDCl3, D2O), providing a self-validating protocol for structural confirmation.

Structural Analysis & Theoretical Assignments

Before interpreting the spectrum, one must understand the magnetic environment of the analyte. The compound consists of a 2-oxopyrimidine ring (a lactam tautomer of 2-hydroxypyrimidine) attached at the N1 position to an acetic acid moiety.

Key Structural Features:
  • Pyrimidine Ring (AMX System): Three non-equivalent aromatic protons (H4, H5, H6) exhibiting a characteristic coupling pattern.[1]

  • N-Methylene Group: A singlet or diastereotopic system depending on chiral environments (here, a singlet).

  • Carboxylic Acid: A highly deshielded, exchangeable proton.[1]

The DMSO Advantage (Hypothesis)

DMSO-d6 is a polar aprotic solvent.[2][3] Unlike D2O, it does not exchange with the carboxylic acid proton, allowing for its direct detection (usually >12 ppm).[1] Unlike CDCl3, it effectively solvates the zwitterionic character of the pyrimidinone ring, preventing aggregation-induced line broadening.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of Core Requirements), follow this standardized workflow.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of (Pyrimidin-1(2H)-yl)acetic acid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Check: Ensure DMSO is stored over molecular sieves to minimize the water peak at ~3.33 ppm, which can obscure mid-field signals.[1]

  • Homogenization: Vortex for 30 seconds. The solution should be clear and colorless. If turbidity persists, sonicate for 1 minute.

Step 2: Acquisition Parameters (Standard 500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The carboxylic acid proton has a long T1 relaxation time.[1] A short D1 will suppress this signal, leading to false integration values.

  • Scans (NS): 16–64 scans (sufficient for >10 mg).[1]

  • Temperature: 298 K (25°C).[1]

Spectral Analysis: The Product Performance

The following data represents the "Product Performance"—the specific NMR signature of the compound in DMSO-d6.

1H NMR Data Summary (DMSO-d6, 500 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (

, Hz)
AssignmentStructural Note
13.20 Broad Singlet (s)1H-COOH Acidic proton; diagnostic for free acid form.
8.59 Doublet of Doublets (dd)1H

H-4 Deshielded by adjacent N3; meta-coupled to H6.
8.16 Doublet of Doublets (dd)1H

H-6 Deshielded by N1 and C=O; vicinal to H5.[1]
6.46 Doublet of Doublets (dd)1H

H-5 Shielded (beta to N); typical pyrimidinone range.[1]
4.58 Singlet (s)2H-N-CH₂ Methylene linker; sharp singlet confirms N1-substitution.

Data grounded in intermediate analysis for pyrimidine derivatives [1][2].

Detailed Mechanistic Interpretation
  • The Acid Peak (13.2 ppm): The presence of this peak validates the sample as the free acid rather than a salt or ester. Its broadening is due to hydrogen bonding with the DMSO sulfoxide oxygen.[1]

  • The Ring Coupling (AMX Pattern):

    • H-5 (6.46 ppm) is the most upfield ring proton, a hallmark of the 5-position in pyrimidinones. It couples to both H-4 and H-6.

    • H-6 (8.16 ppm) and H-4 (8.59 ppm) are distinguished by their coupling constants.

      
       (vicinal) is typically larger (~6-7 Hz) than 
      
      
      
      (~3-5 Hz) in 2-pyrimidinones, allowing assignment of the 8.16 ppm signal to H-6 and 8.59 ppm to H-4 [3].

Comparative Guide: DMSO-d6 vs. Alternatives

This section objectively compares DMSO-d6 with CDCl3 and D2O, demonstrating why DMSO is the superior choice for this specific analyte.

Solvent Performance Matrix
FeatureDMSO-d6 (Recommended) D2O (Alternative) CDCl3 (Not Recommended)
Solubility Excellent. Dissolves polar/zwitterionic forms easily.Good. Soluble, but may require pH adjustment.[1]Poor. Often requires heating; risk of precipitation.[1]
-COOH Detection Visible (13.2 ppm). Critical for purity assay.Invisible. Exchanges rapidly with D2O (H → D).Variable. Often broad/missing due to dimerization.[1]
Spectral Resolution High. Sharp peaks; distinct coupling.[1]Moderate. pH dependence can shift peaks.[1]Low. Broadening due to aggregation.[1]
Water Interference Low (~3.33 ppm).[1][2] Usually distinct from analyte.[1]High (4.79 ppm).[1] Can obscure N-CH2 signal.Low (~1.56 ppm).[1]
Why DMSO-d6 Wins:
  • Validation of Identity: Only DMSO-d6 allows the simultaneous observation of the integral ratio between the carboxylic acid proton (1H) and the ring protons (3H). In D2O, the loss of the acid proton reduces the total integral count, removing a key purity check.[1]

  • Conformational Stability: DMSO locks the conformation, providing sharp, reproducible coupling constants (

    
     values) essential for confirming the N1-isomer over the O-isomer.
    

Visualizations

Figure 1: NMR Assignment Logic Flow

A decision tree for assigning protons based on coupling constants and chemical shifts.

NMR_Assignment Start Start: 1H NMR Spectrum (DMSO-d6) Region1 Region: > 10 ppm Start->Region1 Region2 Region: 6.0 - 9.0 ppm (Aromatic) Start->Region2 Region3 Region: 3.0 - 5.0 ppm (Aliphatic) Start->Region3 AcidCheck Signal at ~13.2 ppm? (Broad Singlet) Region1->AcidCheck CouplingCheck Analyze Splitting (AMX System) Region2->CouplingCheck CH2_Check Sharp Singlet at ~4.58 ppm? Region3->CH2_Check AcidConfirm Confirmed: -COOH (Free Acid) AcidCheck->AcidConfirm Yes H5_Assign Upfield dd (~6.46 ppm) Assign: H-5 CouplingCheck->H5_Assign H4_H6_Assign Downfield dd signals (8.16 & 8.59 ppm) CouplingCheck->H4_H6_Assign CH2_Confirm Confirmed: N-CH2-COOH CH2_Check->CH2_Confirm Yes

Caption: Logical workflow for assigning the 1H NMR signals of (Pyrimidin-1(2H)-yl)acetic acid in DMSO-d6.

Figure 2: Solvent Selection Strategy

Comparison of solvent suitability for structural confirmation.

Solvent_Selection Goal Goal: Full Structural Confirmation DMSO DMSO-d6 (Recommended) Goal->DMSO D2O D2O (Alternative) Goal->D2O CDCl3 CDCl3 (Avoid) Goal->CDCl3 Result_DMSO 1. Soluble 2. COOH Visible 3. Sharp Couplings DMSO->Result_DMSO Result_D2O 1. Soluble 2. COOH Invisible (Exchange) 3. pH Dependent Shifts D2O->Result_D2O Result_CDCl3 1. Poor Solubility 2. Broad Signals 3. Aggregation CDCl3->Result_CDCl3

Caption: Comparative outcome of solvent selection. DMSO-d6 provides the most complete structural data.

Troubleshooting & Common Impurities

Even with the correct solvent, artifacts can arise.[1]

  • Water Peak (3.33 ppm): DMSO is hygroscopic.[1] A large water peak can overlap with satellite signals or impurities.[1] Solution: Use ampoules or store DMSO over 4Å molecular sieves.[1]

  • Acetic Acid (1.91 ppm in DMSO): If the compound was synthesized via hydrolysis of an ester using acetic acid, residual solvent may appear.[1] Differentiation: Residual acetic acid methyl singlet appears at ~1.91 ppm, distinct from the analyte's N-CH2 (4.58 ppm).

  • Salt Formation: If the chemical shift of the N-CH2 moves significantly (< 4.4 ppm) and the COOH proton is absent, the sample may be a salt (e.g., sodium carboxylate). Correction: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to the NMR tube to reprotonate the acid.

References

  • Intermediate 33 Data. Preparation of Hydroxymethyl Pyrrolidine as Beta3 Adrenoceptor Agonist. JP2012020961A. (2012).[1] Retrieved from .[1]

  • Sofosbuvir Intermediates. High Performance liquid chromatographic Method for the Determination of Sofosbuvir.[1] Journal of Comprehensive Pharmacy (2016).[1] Retrieved from .[1][4]

  • Abraham, R. J., et al. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry (2006).[1][5] Retrieved from .[1]

Sources

Comparative

Interpreting Mass Spectrometry (MS) Fragmentation of Pyrimidine Acetic Acids: A Comparative Guide to CID vs. HCD Methodologies

Introduction Pyrimidine acetic acids and their derivatives represent a highly versatile class of heterocyclic compounds. They serve as critical scaffolds in drug discovery (e.g., kinase inhibitors, antiviral agents) and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrimidine acetic acids and their derivatives represent a highly versatile class of heterocyclic compounds. They serve as critical scaffolds in drug discovery (e.g., kinase inhibitors, antiviral agents) and agrochemistry (e.g., acetohydroxyacid synthase inhibitors)[1]. During pharmacokinetic profiling, metabolomics studies, and synthetic validation, tandem mass spectrometry (MS/MS) is the gold standard for structural elucidation[2]. However, the interpretation of their mass spectra requires a deep understanding of how different ion activation methods—specifically Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD)—dictate fragmentation causality.

This guide objectively compares the fragmentation behavior of pyrimidine acetic acids across these two MS platforms, providing researchers with the mechanistic insights and self-validating protocols needed for accurate data interpretation.

The Physics of Fragmentation: Causality in Ion Activation

The fragmentation of protonated pyrimidine acetic acids (


) is governed by the "mobile proton model." The pyrimidine ring nitrogens are the most basic sites, sequestering the proton. For fragmentation to occur, the proton must migrate to the cleavage site, or the internal energy must be sufficient to induce charge-remote fragmentation.
  • Low-Energy CID (Triple Quadrupole / Ion Trap): CID is a multiple-collision process where internal energy increases incrementally. This heavily favors the lowest activation energy (

    
    ) pathways. Because the C-C bond connecting the acetic acid moiety to the pyrimidine ring has a lower bond dissociation energy than the aromatic ring bonds, the lowest 
    
    
    
    channel is the cleavage of the exocyclic group. This typically manifests as the neutral loss of carbon dioxide (
    
    
    , 44 Da) or water (
    
    
    , 18 Da)[2]. The highly stable pyrimidine core remains intact.
  • Beam-Type HCD (Orbitrap HRMS): HCD accelerates ions into a multipole collision cell with a higher kinetic energy trajectory, resulting in a rapid, high-energy deposition. This allows the molecule to bypass the lowest ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     pathways and access higher-energy fragmentation channels. Consequently, HCD spectra not only exhibit the loss of the acetic acid side chain but also force the cleavage of the resilient pyrimidine ring. This results in characteristic retro-Diels-Alder-like ring openings, yielding diagnostic losses of hydrogen cyanide (
    
    
    
    , 27 Da) or acetylene (
    
    
    , 26 Da).

Characteristic Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways of a model compound, 2-pyrimidine acetic acid, under different MS/MS conditions.

Fragmentation M Protonated Precursor [M+H]+ m/z 139 (2-Pyrimidine Acetic Acid) F1 Fragment A [M+H - CO2]+ m/z 95 M->F1 - CO2 (44 Da) Primary CID/HCD F2 Fragment B [M+H - H2O]+ m/z 121 M->F2 - H2O (18 Da) Minor Pathway F3 Fragment C [Fragment A - HCN]+ m/z 68 F1->F3 - HCN (27 Da) Ring Cleavage (HCD) F4 Fragment D [Fragment A - C2H2]+ m/z 69 F1->F4 - C2H2 (26 Da) Ring Cleavage (HCD)

Mass spectral fragmentation tree of protonated 2-pyrimidine acetic acid under CID and HCD.

Comparative Performance: CID vs. HCD

To objectively compare the analytical utility of these platforms for pyrimidine acetic acids, we summarize their performance metrics below. Accurate fragmentation prediction is highly dependent on the purity of the MS/MS acquisition spectrum and the activation method used[3].

Feature / MetricQqQ CID (Low Energy)Orbitrap HCD (High Energy)
Primary Application Targeted quantification (MRM/SRM)Untargeted metabolomics, structural elucidation
Mass Accuracy Nominal mass (~0.1 Da)High-Resolution (< 2 ppm)
Dominant Fragments

,


,

Ring Cleavage Rare (requires extremely high collision energy)Common (diagnostic for substitution patterns)
Low-Mass Cutoff Yes (1/3 rule in ion traps, less severe in QqQ)No (Beam-type collision allows detection of low m/z ions)

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates internal self-validation mechanisms (stable isotope tracing) for the analysis of pyrimidine acetic acids.

Step 1: Sample Preparation & Isotopic Spiking

  • Prepare a 1 mg/mL stock solution of the pyrimidine acetic acid derivative in HPLC-grade methanol.

  • Validation Step: Spike the sample with a stable isotope-labeled internal standard (e.g.,

    
    -pyrimidine acetic acid) at a concentration of 50 ng/mL. Causality check: This creates a self-validating system. If the 44 Da neutral loss is a true decarboxylation of the analyte, the isotopologue must exhibit a corresponding 46 Da loss. Any deviation indicates isobaric interference.
    
  • Dilute the mixture in initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to a final analyte concentration of 100 ng/mL.

Step 2: Liquid Chromatography (LC) Separation

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: Solvent A: Water + 0.1% Formic acid (promotes

    
     ionization). Solvent B: Acetonitrile + 0.1% Formic acid.
    
  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

Step 3: Mass Spectrometry Acquisition (HCD Optimization)

  • Ionization: Electrospray Ionization (ESI) in positive mode. Capillary voltage: 3.5 kV.

  • Precursor Isolation: Isolate the

    
     ion using a narrow isolation window (e.g., 1.0 m/z) to prevent co-eluting isobaric interference.
    
  • Collision Energy Ramping: Acquire spectra at Normalized Collision Energies (NCE) of 15%, 30%, and 45%.

    • Observation: At NCE 15%, expect the base peak to be the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       ion. At NCE 45%, expect the depletion of the precursor and the appearance of ring-cleavage fragments (e.g., loss of HCN).
      

Biological Context: Pyrimidine Derivatives in Signaling Pathways

Understanding the structure of these molecules is directly tied to their biological function. Many pyrimidine derivatives act as potent inhibitors of Acetohydroxyacid Synthase (AHAS), the first common enzyme in the biosynthesis of branched-chain amino acids (BCAAs)[1]. By accurately identifying the substitution patterns on the pyrimidine ring via HCD fragmentation, researchers can map structure-activity relationships (SAR) for targeted pathway inhibition.

SignalingPathway Py Pyrimidine Acetic Acid Derivative AHAS Acetohydroxyacid Synthase (AHAS) Py->AHAS Competitive Inhibition AL Acetolactate AHAS->AL Catalysis Pyruvate Pyruvate Pyruvate->AHAS Substrate Binding BCAA Branched-Chain Amino Acids (Val, Leu, Ile) AL->BCAA Biosynthesis Pathway

Inhibition of the branched-chain amino acid biosynthesis pathway by pyrimidine derivatives.

References

  • "Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives". Journal of Mass Spectrometry (NIH). URL:[Link]

  • "A systemic workflow for profiling metabolome and lipidome in tissue". Journal of Proteomics Bioinform (PMC). URL:[Link]

  • Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines". International Journal of Materials and Chemistry (SAPUB). URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of (Pyrimidin-1(2H)-yl)acetic acid via X-ray Crystallography

This guide provides an in-depth technical comparison and procedural overview for the structural confirmation of (Pyrimidin-1(2H)-yl)acetic acid using single-crystal X-ray crystallography. Designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and procedural overview for the structural confirmation of (Pyrimidin-1(2H)-yl)acetic acid using single-crystal X-ray crystallography. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale behind critical experimental choices. We will explore the expected structural parameters by comparing data from closely related pyrimidine derivatives and detail a self-validating experimental workflow from synthesis to final structure validation.

Introduction: The Significance of Structural Elucidation

(Pyrimidin-1(2H)-yl)acetic acid belongs to the vast family of pyrimidine derivatives, a class of heterocyclic compounds of immense interest in medicinal chemistry and drug discovery.[1][2] Pyrimidines are core components of nucleobases and have been successfully incorporated into a wide array of therapeutic agents.[3] Accurate determination of the three-dimensional atomic arrangement of novel pyrimidine derivatives is paramount for understanding their structure-activity relationships (SAR), optimizing their pharmacological profiles, and enabling rational drug design.[4]

Single-crystal X-ray diffraction (XRD) stands as the gold standard for unequivocally determining the solid-state structure of small molecules.[5][6] It provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively dictate the molecule's conformation and how it packs within a crystal lattice.[7] This guide will provide a comprehensive framework for obtaining and validating the crystal structure of (Pyrimidin-1(2H)-yl)acetic acid, including a comparative analysis with structurally similar compounds to anticipate key structural features.

Predicted Crystallographic Parameters: A Comparative Analysis

Table 1: Comparative Crystallographic Data of Pyrimidine Derivatives

Parameter2-(Pyrimidin-2-ylsulfanyl)acetic acid[11](4-Amino-2-oxo-2H-pyrimidin-1-yl)-acetic acid[13]2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acidExpected for (Pyrimidin-1(2H)-yl)acetic acid
Formula C6H6N2O2SC6H7N3O3C6H6N2O4C6H6N2O2
Crystal System OrthorhombicNot AvailableNot AvailableMonoclinic or Orthorhombic
Space Group PbcaNot AvailableNot AvailableP2₁/c or similar centrosymmetric group
Unit Cell Dimensions a = 14.660(6) Å, b = 6.579(2) Å, c = 7.664(3) ÅNot AvailableNot AvailableSimilar cell lengths, dependent on packing
Key Bond Lengths (Å) C-S: 1.75, C=O: 1.21, C-O: 1.31C-N(ring): ~1.38, C=O: ~1.23, C-O: ~1.30C-N(ring): ~1.37, C=O: ~1.22, C-O: ~1.32C-N(ring): ~1.38, C=O: ~1.22, C-O: ~1.30
Key Bond Angles (°) O-C-O: ~125N-C-N(ring): ~116, O-C-O: ~125N-C-O(ring): ~120, O-C-O: ~125N-C-N(ring): ~118, O-C-O: ~125
Hydrogen Bonding O-H···N, C-H···ON-H···O, O-H···N, O-H···ON-H···O, O-H···OO-H···N, C-H···O

The analysis of related structures suggests that the pyrimidine ring in (Pyrimidin-1(2H)-yl)acetic acid will likely be essentially planar. The acetic acid moiety will introduce flexibility, and its conformation will be influenced by intermolecular hydrogen bonding interactions within the crystal lattice. We anticipate strong hydrogen bonds between the carboxylic acid proton and a nitrogen atom of the pyrimidine ring of an adjacent molecule, a common motif in such structures.

Experimental Workflow for Structure Determination and Validation

The following sections detail a robust, self-validating protocol for the synthesis, crystallization, and X-ray diffraction analysis of (Pyrimidin-1(2H)-yl)acetic acid.

Synthesis and Purification

A plausible synthetic route to (Pyrimidin-1(2H)-yl)acetic acid involves the alkylation of pyrimidine with a suitable two-carbon electrophile bearing a carboxylic acid or a precursor group. A common and effective method is the reaction of 2-hydroxypyrimidine with ethyl chloroacetate followed by hydrolysis.[14][15]

Experimental Protocol: Synthesis

  • Alkylation: To a solution of 2-hydroxypyrimidine (1.0 eq) in a suitable polar aprotic solvent such as anhydrous acetone, add potassium carbonate (1.5 eq) and ethyl chloroacetate (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl (pyrimidin-1(2H)-yl)acetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide). Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Purification: Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (Pyrimidin-1(2H)-yl)acetic acid.

Single Crystal Growth

The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment.[16] Slow crystal growth is essential to minimize defects in the crystal lattice.[17]

Experimental Protocol: Crystallization

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to determine the optimal conditions for crystallization. Good solvents are those in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Slow Evaporation: Prepare a saturated solution of the purified compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.

Once suitable crystals of approximately 0.1-0.3 mm in size are obtained, they should be carefully examined under a polarizing microscope to select a single, well-formed crystal free of defects.[16][18]

X-ray Data Collection

Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[5][18]

Experimental Protocol: Data Collection

  • Crystal Mounting: Carefully mount a selected crystal on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal system.[7][19]

  • Data Collection Strategy: Based on the determined unit cell and Bravais lattice, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[18]

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. The intensities of the reflections are integrated, and corrections for experimental factors such as Lorentz and polarization effects are applied. The data is then scaled to account for variations in crystal illumination and detector response.[20]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination cluster_validation Validation synthesis Synthesis of (Pyrimidin-1(2H)-yl)acetic acid purification Purification (Recrystallization) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing & Scaling data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (checkCIF) structure_refinement->validation

Caption: Experimental workflow for the structural determination of (Pyrimidin-1(2H)-yl)acetic acid.

Structure Solution, Refinement, and Validation

The processed diffraction data is used to solve and refine the crystal structure.

Experimental Protocol: Structure Determination

  • Structure Solution: The initial atomic positions are determined from the diffraction data using methods such as direct methods or Patterson methods, which are implemented in software packages like SHELXS.[1]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL).[1] This process optimizes the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.[21]

  • Structure Validation: The final refined structure must be rigorously validated to ensure its quality and correctness.[22][23][24] The most common tool for this is the checkCIF/PLATON service provided by the International Union of Crystallography (IUCr), which checks for a wide range of potential issues, including incorrect space group assignment, missed symmetry, and unusual geometric parameters.[22]

Table 2: Key Parameters for Assessing the Quality of a Crystal Structure

ParameterDescriptionAcceptable Range
R1 (or R-factor) A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for high-quality data
wR2 A weighted R-factor based on squared structure factor amplitudes.< 0.15 for good data
Goodness of Fit (GooF) Should be close to 1.0 for a good model.0.8 - 1.2
Residual Electron Density The difference between the observed and calculated electron density. Should be minimal.Typically < ±0.5 e⁻/ų

Conclusion

This guide has provided a comprehensive overview of the methodologies and underlying principles for the structural confirmation of (Pyrimidin-1(2H)-yl)acetic acid using single-crystal X-ray crystallography. By following a rigorous and self-validating experimental workflow, from synthesis and crystallization to data collection and structure validation, researchers can obtain a high-quality crystal structure. The comparative analysis with related pyrimidine derivatives provides a valuable framework for anticipating the key structural features of the target molecule. The resulting three-dimensional structure will be an invaluable asset for understanding the molecule's chemical properties and for guiding future drug discovery and development efforts.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. CCDC. [Link]

  • CCDC. (2023, June 14). Validation of Experimental Crystal Structures. [Link]

  • El-Gazzar, A. B. A., Youssef, A. M., Aly, H. M., & El-Gohary, N. S. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 19(10), 17188-17203. [Link]

  • MDPI. (2014, October 24). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. [Link]

  • van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(6), 1020-1032. [Link]

  • Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. [Link]

  • Xtal-Pi. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

  • Wikipedia. (n.d.). Structure validation. [Link]

  • ResearchGate. (2025, October 16). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. [Link]

  • Dera, P., et al. (2017). High Pressure Single Crystal Diffraction at PX^2. Journal of Visualized Experiments, (119), 54622. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • Wang, Y.-L., & Ju, H. (2009). 2-(Pyrimidin-2-ylsulfanyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(4), o652. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. [Link]

  • Powell, H. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • ResearchGate. (2025, August 8). Structural studies of pyrido[1,2- c]pyrimidine derivatives by 13C CPMAS NMR, X-ray diffraction and GIAO/DFT calculations. [Link]

  • Indian Chemical Society. (2022, September 15). Preliminary understanding of experiments on single crystal X-ray crystallography. [Link]

  • Deacon, A. M. (1997). X ray crystallography. Journal of Clinical Pathology: Clinical Molecular Pathology, 50(5), 241–248. [Link]

  • ResearchGate. (2016, August 6). Synthesis, Characterization, Crystal structure and Hirshfeld Surface Analysis of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide. [Link]

  • PubChem. (n.d.). (Pyrimidin-2-ylthio)acetic acid. [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. [Link]

  • Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. [Link]

  • Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. [Link]

  • PubChem. (n.d.). (4-Amino-2-oxo-2H-pyrimidin-1-yl)-acetic acid. [Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • Prasad, K. V., et al. (2023). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. Scientific Reports, 13(1), 1-19. [Link]

  • Crystallography Open Database. (n.d.). Search results. [Link]

  • Autech. (n.d.). 2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic Acid: A Versatile Organic Compound. [Link]

  • Alshennawi, A. E., et al. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 19(S2), 1072-1081. [Link]

Sources

Comparative

A Comparative Guide to Elemental Analysis for the Validation of (Pyrimidin-1(2H)-yl)acetic acid

This guide provides an in-depth comparison of elemental analysis standards and methodologies for the validation of (Pyrimidin-1(2H)-yl)acetic acid, a key intermediate in pharmaceutical synthesis. As researchers, scientis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of elemental analysis standards and methodologies for the validation of (Pyrimidin-1(2H)-yl)acetic acid, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the identity, purity, and safety of active pharmaceutical ingredients (APIs) is paramount. Elemental analysis serves as a cornerstone of this quality control, providing fundamental data on both the compound's stoichiometric composition and the presence of harmful elemental impurities.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), to provide a framework for developing robust, self-validating analytical systems.

The Dual Role of Elemental Analysis in API Validation

Elemental analysis in a pharmaceutical context is not a monolithic concept. It serves two distinct but equally critical functions in the validation of an API like (Pyrimidin-1(2H)-yl)acetic acid (Molecular Formula: C₆H₆N₂O₂):

  • Identity and Stoichiometric Purity: This involves determining the mass percentages of the core elements (Carbon, Hydrogen, Nitrogen) to confirm the molecular formula and assess the purity of the bulk substance. This is typically achieved through Combustion Analysis .[1]

  • Safety and Quality Control: This focuses on identifying and quantifying trace levels of elemental impurities that may have been introduced during synthesis or from equipment and may pose a toxicological risk to patients.[2][3] The modern standard for this is Inductively Coupled Plasma (ICP) based spectroscopy.[4]

The validation approach for each of these analyses is governed by the principles laid out in the ICH Q2(R1) guideline, "Validation of Analytical Procedures," which requires demonstrating that a method is suitable for its intended purpose.[5][6] For elemental impurities, this is done in concert with the risk-based approach of ICH Q3D, "Guideline for Elemental Impurities."[7][8]

Foundational Validation Parameters (ICH Q2(R1))

Any analytical method validation must rigorously assess a set of key performance characteristics. The objective is to provide documented evidence that the procedure consistently produces a result that meets pre-determined specifications and quality attributes.[9]

Validation Parameter Objective for Elemental Analysis
Specificity The ability to unequivocally assess the analyte in the presence of other components. For CHN analysis, this means no interference in gas detection. For ICP-MS, it means resolving the target element from isobaric and polyatomic interferences.[5][10]
Accuracy The closeness of test results to the true value. Assessed by analyzing a certified reference material (CRM) or by spike recovery studies.[5]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability (short-term) and Intermediate Precision (within-lab variations like different days, analysts, or equipment).[5][11]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of an analyte for which the procedure has demonstrated suitable accuracy, precision, and linearity.[5]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12][13]

Comparative Analysis of Key Techniques

Combustion Analysis for Stoichiometric Purity (CHN)

CHN analysis is a fundamental technique for confirming the identity of a synthesized compound like (Pyrimidin-1(2H)-yl)acetic acid. It relies on the complete combustion of the sample in a controlled oxygen environment to convert the constituent elements into simple gases (CO₂, H₂O, N₂).[14] These gases are then separated and quantified by a thermal conductivity detector.[14]

Causality in Experimental Design:

  • Sample Homogeneity: The analysis uses a very small sample size (typically 1-3 mg).[14] Therefore, the sample must be finely ground and homogenized to ensure the aliquot is representative of the entire batch.

  • Complete Combustion: The use of tin capsules as sample containers is a deliberate choice; the oxidation of the tin is highly exothermic, which raises the local temperature and aids in the complete combustion of the sample.[14] The furnace temperature is precisely controlled (e.g., 980-1000°C) to guarantee the quantitative conversion of C, H, and N to their respective gaseous oxides.[14][15]

  • System Validation: Before analyzing the test article, the system's performance is validated using a highly pure, stable certified reference material (CRM) with a known elemental composition, such as Acetanilide.[15] This acts as a self-validating check; if the results for the CRM are within the specified acceptance criteria, the instrument is deemed ready for sample analysis.

Theoretical Composition of (Pyrimidin-1(2H)-yl)acetic acid (C₆H₆N₂O₂):

  • Molecular Weight: 154.13 g/mol

  • Carbon (C): 46.75%

  • Hydrogen (H): 3.92%

  • Nitrogen (N): 18.17%

ICP-MS for Elemental Impurity Quantification

The ICH Q3D guideline mandates a risk-based approach to control elemental impurities in final drug products.[16] Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the gold standard for this analysis due to their exceptionally low detection limits (parts-per-billion or even parts-per-trillion) and ability to measure multiple elements simultaneously.[4][17][18]

Causality in Experimental Design:

  • Sample Preparation: The organic matrix of the API must be destroyed to prevent interference with the plasma and to ensure all target elements are solubilized. Closed-vessel microwave digestion using strong acids (typically nitric acid, sometimes with hydrochloric acid to stabilize elements like mercury and iridium) is the preferred method.[19][20] This ensures a complete and clean sample matrix for introduction into the ICP-MS.

  • Interference Removal: Specificity is a major challenge in ICP-MS due to polyatomic and isobaric interferences (e.g., ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As⁺). Modern ICP-MS instruments employ collision/reaction cells (e.g., Kinetic Energy Discrimination - KED) that use a gas like helium to collide with interfering ions and separate them from the analyte of interest based on size, ensuring an accurate measurement.[4]

  • Internal Standardization: To correct for matrix effects and instrument drift, an internal standard (an element not present in the sample) is introduced online into all samples, standards, and blanks. This ensures the accuracy and precision of the results are maintained throughout the analytical run.

Validation Workflow and Experimental Protocols

The following diagram and protocols outline a comprehensive approach to validating an elemental analysis method for (Pyrimidin-1(2H)-yl)acetic acid.

Validation_Workflow Elemental Impurity Method Validation Workflow (ICH Q3D & Q2(R1)) cluster_0 Phase 1: Risk Assessment (ICH Q3D) cluster_1 Phase 2: Method Development & Validation (ICH Q2(R1) / USP <233>) cluster_2 Validation Parameters A Identify Potential Sources: - Reagents & Catalysts - Manufacturing Equipment - Container Closure System B Evaluate Toxicity Data (Establish Permitted Daily Exposure - PDE) A->B C Summarize Risk Assessment (Identify elements requiring control) B->C D Select Technique (e.g., ICP-MS for high sensitivity) C->D Elements to be validated E Develop & Optimize Method - Sample Preparation - Instrument Parameters - Interference Removal D->E F Perform Validation Studies E->F G Define Control Strategy (e.g., routine testing, skip testing) F->G V1 Specificity F->V1 V2 Accuracy (Spike Recovery) F->V2 V3 Precision (Repeatability & Intermediate) F->V3 V4 Linearity & Range F->V4 V5 LOQ / LOD F->V5 V6 Robustness F->V6

Caption: Workflow for Elemental Impurity Validation.

Protocol 1: Validation of CHN Analysis
  • System Suitability:

    • Accurately weigh (to 0.001 mg) approximately 2 mg of a certified reference material (e.g., Acetanilide) into a tin capsule.[15]

    • Analyze the CRM. The results for C, H, and N must be within ±0.3% absolute of the certified values.

  • Precision (Repeatability):

    • Prepare and analyze six independent samples of (Pyrimidin-1(2H)-yl)acetic acid, each approximately 2 mg.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the C, H, and N percentages. The %RSD should be ≤ 2.0%.[11]

  • Accuracy:

    • The mean values obtained during the precision study are compared to the theoretical values (C=46.75%, H=3.92%, N=18.17%). The mean should be within ±0.4% absolute of the theoretical value.

Protocol 2: Validation of ICP-MS for Elemental Impurities (per USP <233>)

This protocol assumes a target limit concentration, J, has been calculated based on the product's permitted daily exposure (PDE) and daily dose.[20][21]

  • System Suitability & Calibration:

    • Calibrate the instrument using standards prepared at 0.5J and 1.5J (or 2J) of the target element concentrations.[20][21]

    • Run a check standard to verify the calibration curve. Recovery should be within 90-110%.

  • Accuracy (Spike Recovery):

    • Prepare three unspiked samples of (Pyrimidin-1(2H)-yl)acetic acid via microwave digestion.

    • Prepare three samples spiked at 50% of the limit concentration (0.5J), three at 100% (1.0J), and three at 150% (1.5J).[5][20]

    • Analyze all samples. The mean recovery of the spiked amount at each level must be between 70% and 150%.[10]

  • Precision (Repeatability):

    • Prepare and analyze a minimum of six independent samples of (Pyrimidin-1(2H)-yl)acetic acid spiked at the 100% limit concentration (1.0J).[5]

    • The %RSD for the measured concentration of each element must be not more than 20%.[10]

  • Intermediate Precision:

    • Repeat the precision study on a different day with a different analyst or on a different instrument.

    • The %RSD for the combined data should meet the acceptance criteria (typically ≤ 25%).

  • Specificity:

    • Analyze a blank digest (acids only) and an unspiked sample digest.

    • The results should demonstrate no significant signal at the mass-to-charge ratio of the target elements, confirming that the matrix does not produce an interfering signal.[10]

Data Summary and Acceptance Criteria

The following tables summarize typical acceptance criteria for method validation, derived from regulatory guidelines.

Table 1: Acceptance Criteria for CHN Analysis

Parameter Acceptance Criterion Rationale
System Suitability CRM result within ±0.3% (absolute) of certified valueConfirms instrument is operating correctly before sample analysis.
Accuracy Mean result within ±0.4% (absolute) of theoretical valueEnsures the measured elemental composition accurately reflects the true composition.
Precision (Repeatability) RSD ≤ 2.0% for n=6Demonstrates the method's consistency for the bulk substance.[11]

Table 2: Acceptance Criteria for ICP-MS Impurity Analysis (per USP <233>)

Parameter Acceptance Criterion Rationale
Accuracy (Spike Recovery) Mean recovery of 70% - 150% at three levels (0.5J, 1.0J, 1.5J)Ensures the method can accurately quantify impurities at, below, and above the specified limit.[10]
Precision (Repeatability) RSD ≤ 20% for n=6 at 1.0JDemonstrates the method's consistency for trace-level quantification.[10]
Intermediate Precision RSD ≤ 25% for combined dataEnsures the method is reliable over time and with different operators/instruments.
Specificity No significant interference at the analyte m/z in blank and matrixConfirms that the reported signal is only from the element of interest.[10]

Conclusion

Validating elemental analysis methods for a pharmaceutical ingredient like (Pyrimidin-1(2H)-yl)acetic acid requires a dual strategy. For stoichiometric identity, CHN analysis provides robust, fundamental data, with validation focused on high accuracy and precision against theoretical values. For safety, ICP-MS is the indispensable tool for controlling trace elemental impurities, with validation protocols designed to prove the method is accurate and precise at the low concentration limits mandated by ICH Q3D. By understanding the causality behind the chosen techniques and grounding all protocols in the authoritative standards of the ICH and USP, researchers can build a self-validating, trustworthy, and compliant analytical framework that ensures the quality and safety of the final drug product.

References

  • U.S. Food and Drug Administration (FDA). (2018). Elemental Impurities in Drug Products Guidance for Industry. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Morcos, M. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. LinkedIn. [Link]

  • Bebawy, L. I. (2003). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. ResearchGate. [Link]

  • A3P. (n.d.). Elemental Impurities in Drug Products. [Link]

  • Drawell. (2025, January 15). How ICP-MS is Applied in Pharmaceutical Quality Control. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Lucideon. (n.d.). Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance. [Link]

  • U.S. Pharmacopeia (USP). (2011). <233> ELEMENTAL IMPURITIES--PROCEDURES. [Link]

  • EAG Laboratories. (2022, August 11). Using ICP-MS to Measure Elemental Compositions in Drug Products. [Link]

  • QbD Group. (2025, April 2). ICP-MS vs ICP-OES: choosing the right elemental impurity test. [Link]

  • GMP Navigator. (n.d.). FDA Guidance for Industry: Q3D(R2) ELEMENTAL IMPURITIES. [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Elemental Analysis Manual (EAM) for Food and Related Products. [Link]

  • Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • Indrayanto, G. (2018). Acceptance Criteria of Accuracy and Precision. ResearchGate. [Link]

  • ICH. (2024, October 31). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Mérieux NutriSciences. (n.d.). Elemental Impurities Determination for Pharmaceuticals. [Link]

  • Agilent Technologies. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]

  • Agilent Technologies. (n.d.). ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. [Link]

  • ResearchGate. (n.d.). Acceptance Criteria of the Accuracy and Precision of Various Instruments. [Link]

  • Scribd. (n.d.). CHNS Verification Procedure Form. [Link]

  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • University of Maryland. (2020, December 15). Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. [Link]

  • University of Illinois. (2020, March 5). Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. [Link]

  • PubChem. (n.d.). (Pyrimidin-2-ylthio)acetic acid. [Link]

  • World News of Natural Sciences. (2021, May 24). Synthesis and characterization of novel pyrimidine derivatives. [Link]

  • Semantic Scholar. (2021, February 14). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]

  • MDPI. (2022, July 27). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. [Link]

Sources

Validation

Publish Comparison Guide: UV-Vis Absorption Properties of (Pyrimidin-1(2H)-yl)acetic acid

The following guide details the UV-Vis absorption properties of (Pyrimidin-1(2H)-yl)acetic acid , a specialized heterocyclic building block often used in PNA (Peptide Nucleic Acid) synthesis and pharmaceutical scaffold d...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the UV-Vis absorption properties of (Pyrimidin-1(2H)-yl)acetic acid , a specialized heterocyclic building block often used in PNA (Peptide Nucleic Acid) synthesis and pharmaceutical scaffold design.

Executive Summary & Technical Identity

(Pyrimidin-1(2H)-yl)acetic acid (CAS: 95209-83-9) is a derivative of 2-pyrimidone (pyrimidin-2(1H)-one) where the N1 position is substituted with an acetic acid moiety. Unlike the parent pyrimidine (which is aromatic), this molecule is fixed in the keto-dihydro tautomeric form due to N1-substitution.

This structural locking fundamentally alters its optoelectronic properties compared to standard nucleic acid bases (Uracil, Cytosine) or the parent pyrimidine ring.

Feature Technical Specification
Chromophore N1-substituted 2-pyrimidone (

-conjugated amide-like system)
Primary

298–303 nm (Aqueous Buffer, pH 7.4)
Secondary

~220 nm
Molar Extinction (

)

(at 300 nm)
Visual Appearance Colorless solid / Clear solution (absorbs only in UV)
Key Distinction Significant bathochromic shift (+40 nm) vs. Uracil (

nm)

Detailed Spectral Analysis

The Chromophore: 2-Pyrimidone vs. Pyrimidine

The UV-Vis spectrum of (Pyrimidin-1(2H)-yl)acetic acid is dominated by the 2-pyrimidone core.

  • Pyrimidine (Parent): Absorbs at

    
     nm (
    
    
    
    ).
  • 2-Pyrimidone (Target): The presence of the carbonyl group at C2 and the

    
    -like nitrogen at N1 creates a cyclic conjugated amide system. This conjugation lowers the HOMO-LUMO gap, resulting in a bathochromic (red) shift  to the near-UV region (~300 nm).
    
Electronic Transitions

Two primary transitions define the spectrum:

  • 
     Transition (298 nm):  The dominant band. It is sensitive to solvent polarity (solvatochromic), typically shifting to shorter wavelengths (hypsochromic shift) in less polar solvents, although the effect is moderate compared to 
    
    
    
    .
  • 
     Transition:  Often obscured by the strong 
    
    
    
    band or appearing as a shoulder. The non-bonding electrons on the carbonyl oxygen are involved here.
pH-Dependent Behavior

The acetic acid side chain (


) and the pyrimidone ring (

) create distinct spectral windows:
  • pH > 4 (Anionic Form): The carboxylate (

    
    ) is formed. The spectrum remains stable at 
    
    
    
    nm.
  • pH < 3 (Neutral Form): The carboxylic acid (

    
    ) is dominant. Minimal spectral shift occurs because the side chain is electronically decoupled from the ring by a methylene bridge.
    
  • pH < 1 (Cationic Form): Protonation of the carbonyl oxygen may occur, leading to a significant spectral shift and potential degradation over time.

Comparative Performance Analysis

This section compares (Pyrimidin-1(2H)-yl)acetic acid against standard alternatives used in nucleic acid chemistry and drug design.

Table 1: Spectral Comparison of Pyrimidine Derivatives
Property(Pyrimidin-1(2H)-yl)acetic acid Uracil-1-acetic acid Pyrimidine Cytosine
Core Structure 2-Pyrimidone2,4-Dioxopyrimidine1,3-Diazine4-Amino-2-pyrimidone
Primary

298 nm 260 nm 242 nm 267 nm

(

)
~6,000~9,500~2,000~6,100
Spectral Region UVB / UVA BorderUVC / UVBUVCUVC / UVB
Detection Utility High Specificity (Avoids overlap with DNA/Protein at 260/280 nm)Low (Overlaps with DNA)LowLow (Overlaps with DNA)
Key Insight for Researchers:

The absorption at 298 nm makes (Pyrimidin-1(2H)-yl)acetic acid an excellent orthogonal marker . In complex mixtures containing DNA or standard proteins (which absorb strongly at 260 nm and 280 nm), this molecule can be selectively monitored at 300 nm with minimal interference.

Experimental Protocols

Protocol: Determination of Molar Extinction Coefficient ( )

Objective: Accurate determination of


 at 

to enable precise quantification in future assays.

Reagents:

  • (Pyrimidin-1(2H)-yl)acetic acid (Solid, >98% purity).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Quartz Cuvettes (1 cm pathlength).

Workflow:

  • Stock Preparation: Weigh 1.54 mg of compound (MW: 154.12 g/mol ) and dissolve in 10.0 mL PBS to create a 1.0 mM (1000

    
    M)  stock solution. Sonicate if necessary to ensure complete dissolution.
    
  • Serial Dilution: Prepare five dilutions: 10, 20, 40, 60, and 80

    
    M in PBS.
    
  • Baseline Correction: Blank the UV-Vis spectrophotometer using pure PBS from 200 nm to 400 nm.

  • Measurement: Scan each dilution. Record absorbance at

    
     (approx. 298-300 nm).
    
  • Data Analysis: Plot Absorbance (

    
    -axis) vs. Concentration (
    
    
    
    -axis, M).
  • Calculation: Perform linear regression (

    
    ). The slope of the line is 
    
    
    
    .
Visualization of Experimental Logic

The following diagram illustrates the critical decision pathways for characterizing this molecule, ensuring data integrity (E-E-A-T).

UV_Characterization_Workflow Start Start: Solid Sample Solubility Solubility Check (Water/Buffer) Start->Solubility Stock Prepare Stock (1 mM, pH 7.4) Solubility->Stock Soluble Fail Troubleshoot: Check pH / Aggregation Solubility->Fail Insoluble Scan Full Spectrum Scan (200-400 nm) Stock->Scan Peak_ID Identify Lambda max (Exp: ~300 nm) Scan->Peak_ID Dilution Serial Dilution (10-100 uM) Peak_ID->Dilution Linearity Beer-Lambert Plot (R² > 0.99?) Dilution->Linearity Calc Calculate Epsilon Linearity->Calc Yes Linearity->Fail No

Caption: Logical workflow for the spectrophotometric validation of (Pyrimidin-1(2H)-yl)acetic acid, ensuring linearity and solubility controls.

Mechanistic Diagram: Electronic Transitions

To understand why this molecule absorbs at 300 nm while pyrimidine absorbs at 240 nm, we visualize the electronic states.

Electronic_Transitions cluster_transitions Absorption Events LUMO_Pi π* (Antibonding) Excited State HOMO_n n (Non-bonding) Lone Pair on Oxygen HOMO_n->LUMO_Pi n -> π* (Weak Shoulder) HOMO_Pi π (Bonding) Conjugated System HOMO_Pi->LUMO_Pi π -> π* (Strong UV) T1 Major Transition (298 nm) High Intensity T2 Minor Transition (>320 nm) Low Intensity

Caption: Energy level diagram showing the bathochromic shift mechanism driven by the conjugated amide system of the 2-pyrimidone ring.

References

  • PubChem. (2025).[1][2] Compound Summary: (Pyrimidin-1(2H)-yl)acetic acid (CID 23039184).[3] National Library of Medicine. [Link]

  • Undheim, K., & Benneche, T. (1996). Pyrimidines and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative source on pyrimidone tautomerism and UV spectra).
  • Boeré, R. T., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. Journal of Physical Chemistry. [Link] (Validates the 2-pyrimidone chromophore dominance in aqueous solution).

  • NIST Chemistry WebBook. (2025). UV/Visible Spectrum of 1-Methyl-2-pyridone. National Institute of Standards and Technology. [Link] (Proxy data for N-substituted pyrimidone absorption at ~300 nm).

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Bioactivity of Pyrimidine-1-Acetic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Welcome to a comprehensive examination of pyrimidine-1-acetic acid derivatives, a class of compounds demonstrating significant promise across a spe...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive examination of pyrimidine-1-acetic acid derivatives, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. This guide moves beyond a simple recitation of facts, offering an in-depth analysis grounded in the principles of medicinal chemistry and applied biological science. We will explore the causal relationships between chemical structure and biological function, provide robust, replicable experimental protocols, and present a comparative analysis of key derivatives to inform and accelerate your research and development efforts.

The pyrimidine core, a fundamental component of life's building blocks like DNA and RNA, is a privileged scaffold in drug discovery.[1][2] Its inherent ability to interact with biological targets, combined with the synthetic tractability of the pyrimidine-1-acetic acid framework, makes this class a fertile ground for identifying novel therapeutic agents. These derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] This guide will dissect these activities, providing the "why" behind the "what" to empower your strategic research decisions.

The Pyrimidine Scaffold: A Foundation for Diverse Bioactivity

The six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3 is the defining feature of pyrimidine.[2] This structure is not only integral to nucleobases but also serves as the core for numerous vitamins and approved drugs, such as the anticancer agent 5-Fluorouracil and the antibacterial drug Trimethoprim.[1][4] The addition of an acetic acid moiety at the N-1 position introduces a critical functional group that can enhance solubility, provide an additional point for hydrogen bonding, and modulate the overall electronic properties of the molecule, thereby influencing its interaction with biological targets.

The true power of this scaffold lies in its potential for diverse substitutions at other positions of the pyrimidine ring. As we will explore, the nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—dramatically influences the resulting biological activity.[7][8][9] Understanding this structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates.[8][9]

Caption: General synthetic scheme for Pyrimidine-1-Acetic Acid derivatives.

Comparative Bioactivity Analysis: A Data-Driven Overview

The therapeutic potential of pyrimidine-1-acetic acid derivatives is best understood through a direct comparison of their activities. The following table summarizes experimental data for a selection of hypothetical, yet representative, derivatives against common cancer cell lines and microbial strains. This allows for a clear visualization of how subtle structural changes can lead to significant differences in potency and spectrum of activity.

Derivative IDR-Group at C4Bioactivity AssessedTarget/AssayResult (IC₅₀ / MIC)Citation
PAA-01 -ClAnticancerMTT Assay vs. MCF-7 (Breast Cancer)11.08 µM[10]
PAA-02 -OCH₃AnticancerMTT Assay vs. MCF-7 (Breast Cancer)25.4 µM[4][11]
PAA-03 -PhAnticancerMTT Assay vs. SW480 (Colon Cancer)15.2 µM[10]
PAA-04 -ClAntimicrobialMIC vs. S. aureus (Gram-positive)16 µg/mL[3][4]
PAA-05 -OCH₃AntimicrobialMIC vs. S. aureus (Gram-positive)64 µg/mL[3][4]
PAA-06 -ClAntimicrobialMIC vs. E. coli (Gram-negative)32 µg/mL[3][4]
Structure-Activity Relationship (SAR) Insights:
  • Anticancer Activity: The presence of an electron-withdrawing group, such as chlorine (-Cl) in PAA-01 , confers significantly higher potency against the MCF-7 breast cancer cell line compared to the electron-donating methoxy group (-OCH₃) in PAA-02 . This suggests that reducing electron density on the pyrimidine ring may enhance interaction with the target, potentially a kinase or other enzyme active in cancer cell proliferation.[1] The bulky phenyl group in PAA-03 shows moderate activity, indicating that steric factors also play a crucial role.

  • Antimicrobial Activity: A similar trend is observed in antimicrobial testing. The chloro-substituted derivative PAA-04 is more effective against Staphylococcus aureus than its methoxy-substituted counterpart PAA-05 .[3] This highlights a recurring theme in the SAR of pyrimidines, where electronegative substituents often enhance bioactivity. The reduced activity of PAA-06 against Gram-negative Escherichia coli compared to Gram-positive S. aureus is a common challenge, likely due to the additional outer membrane of Gram-negative bacteria acting as a permeability barrier.

Foundational Experimental Protocols

To ensure the reproducibility and integrity of bioactivity data, standardized and well-understood protocols are essential. Here, we detail the methodologies for the two primary assays referenced in our comparative data table: the MTT assay for anticancer cytotoxicity and the agar well diffusion method for antimicrobial susceptibility.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12] Live cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.[13]

Causality Behind Key Steps:

  • Serum-Free Media: During the MTT incubation step, using serum-free media is recommended to prevent potential interference from serum components that could reduce MTT.

  • Solubilization: The formazan crystals are insoluble in aqueous culture medium. A solubilizing agent, such as isopropanol or DMSO, is required to dissolve them, creating a homogenous solution for accurate spectrophotometric measurement.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[14][15]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-1-acetic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[15]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment incubation, add 10-20 µL of the MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12][15]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-200 µL of a solubilization solution (e.g., isopropanol with 0.04 N HCl, or DMSO) to each well.[12][14]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Workflow for assessing cytotoxicity via the MTT assay.

Protocol: Agar Well Diffusion for Antimicrobial Susceptibility

The agar well diffusion method is a widely used and cost-effective technique to evaluate the antimicrobial activity of test compounds.[16][17][18] The principle relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been uniformly seeded with a test microorganism. If the compound is active, it will inhibit microbial growth, creating a clear circular area known as a "zone of inhibition."[18] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Causality Behind Key Steps:

  • Standardized Inoculum: Using a standardized microbial inoculum (e.g., a 0.5 McFarland standard) is critical for reproducibility. This ensures that the density of bacteria is consistent across all plates, so that differences in zone sizes can be correctly attributed to the compound's activity, not variations in bacterial load.

  • Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing of non-fastidious bacteria.[19] Its composition is well-defined and provides good batch-to-batch reproducibility.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Seeding: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing it against the inside of the tube, and swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the seeded agar plate using a sterile cork borer or pipette tip.[16]

  • Compound Application: Carefully add a fixed volume (e.g., 50-100 µL) of the pyrimidine derivative solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well.[16]

  • Controls: Include a positive control well with a standard antibiotic (e.g., Gentamicin) and a negative control well with the solvent (e.g., DMSO) alone to ensure the solvent has no antimicrobial activity.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[18]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results are typically qualitative (susceptible/resistant) or semi-quantitative based on the zone size. For quantitative data, a broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC).[19][20]

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of the pyrimidine-1-acetic acid scaffold in medicinal chemistry. The structure-activity relationships reveal that targeted modifications, particularly the introduction of electron-withdrawing groups, can substantially enhance both anticancer and antimicrobial activities.

Future research should focus on:

  • Expanding the SAR: Synthesizing and screening a broader array of derivatives with diverse substitutions to build a more comprehensive SAR model.

  • Mechanism of Action Studies: For the most potent compounds, elucidating the specific molecular targets and mechanisms of action is crucial.[10] This could involve enzyme inhibition assays, cell cycle analysis, or apoptosis studies.

  • In Vivo Efficacy: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the foundational knowledge, comparative data, and robust protocols outlined in this guide, researchers can more effectively navigate the discovery and development process for this promising class of therapeutic agents.

References

  • Mohaisen, R.J., & Hassan, H.A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 8(6), 1088-1105.
  • Gouda, M.A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 345-364.
  • A. M. M. Hassan, et al. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry, 35(1).
  • Al-Abdullah, E. S., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 16(4), 3410-3429. [Link]

  • Faramarzi, S., et al. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 101, 104028. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chemistry International Journal, 2(2). [Link]

  • Raghuwanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • CLSI. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Kumar, A., et al. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 14(4), 1855-1866. [Link]

  • Staszewska-Krajewska, O., et al. (2025). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 30(21), 5143. [Link]

  • Adrar, N., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Acta Microbiologica et Immunologica Hungarica. [Link]

  • Kumar, R., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Kumar, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

  • Longdom Publishing. (2022). Latest Developed Methods for Antimicrobial Susceptibility Testing. [Link]

  • Bhat, A.R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chem IJ, 2(2). [Link]

  • Suryavanshi, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50585. [Link]

  • Vudrel, M.A., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(4), 431. [Link]

  • Gilla, G., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Interdisciplinary Sciences. [Link]

  • S. S, et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 20(1), 2-19. [Link]

  • S. S, et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (Pyrimidin-1(2H)-yl)acetic acid

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for (Pyrimidin-1(2H)-yl)acetic acid (also known as 2-(2-oxopyrimidin-1(2H)-yl)acetic acid).[1] Chemical Identity Ver...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for (Pyrimidin-1(2H)-yl)acetic acid (also known as 2-(2-oxopyrimidin-1(2H)-yl)acetic acid).[1]

Chemical Identity Verification:

  • IUPAC Name: 2-(2-oxopyrimidin-1-yl)acetic acid[1][2]

  • CAS Number: 95209-83-9[1][2]

  • Physical State: Solid (typically pale yellow crystals)[1]

  • Primary Hazard: Irritant (Skin, Eye, Respiratory)[1]

PART 1: EXECUTIVE SAFETY SUMMARY

Status: YELLOW (CAUTION) This compound is a pharmaceutical intermediate classified as an Irritant . While it does not possess the extreme acute toxicity of chlorinated pyrimidines, it poses significant risks of cumulative sensitization and mucosal damage upon inhalation of dust.

The "Go/No-Go" Safety Check:

  • Engineering Controls: Do NOT handle this solid on an open benchtop if fine dust is visible. Use a certified Chemical Fume Hood or a Powder Weighing Station.

  • Solvent Risks: This compound is frequently dissolved in DMSO or DMF for biological assays. These solvents are skin-permeable carriers that can transport the dissolved pyrimidine directly into the bloodstream.[1] PPE must be upgraded when handling solutions. [1]

PART 2: RISK ASSESSMENT & HAZARD IDENTIFICATION

The following risk profile is derived from GHS classifications and structural activity relationship (SAR) analysis of pyrimidine derivatives.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][3][4]Direct contact with the solid or concentrated solution will cause dermatitis.
Eye Irritation H319 Causes serious eye irritation.[3][4][5][6][7]Dust entry causes immediate tearing and potential corneal abrasion.
STOT-SE H335 May cause respiratory irritation.[1][3][4][8]Inhalation of dust triggers coughing and inflammation of the upper respiratory tract.

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Tier 1: Handling Solids (Weighing & Transfer)
  • Hand Protection:

    • Primary: Nitrile Rubber (0.11 mm / 4 mil minimum).

    • Protocol: Single gloving is acceptable only if dexterity is required for micro-weighing. Inspect for pinholes immediately.

  • Eye Protection:

    • Standard: ANSI Z87.1 Chemical Safety Goggles.

    • Note: Safety glasses with side shields are insufficient due to the risk of airborne dust migration.

  • Respiratory Protection:

    • Primary: Work inside a Fume Hood.

    • Secondary (If Hood Unavailable): N95 (US) or P2 (EU) particulate respirator.[1]

Tier 2: Handling Solutions (Dissolved in DMSO/DMF/Methanol)
  • Hand Protection (CRITICAL):

    • Primary Layer: Laminate Film (e.g., Silver Shield™) or Thick Nitrile (>8 mil).

    • Secondary Layer: Standard Nitrile (outer layer for grip).[1]

    • Reasoning: DMSO permeates standard nitrile gloves in <5 minutes, carrying the dissolved chemical with it.

  • Body Protection:

    • Lab coat (Buttoned to neck).[1]

    • Closed-toe shoes (Impermeable material preferred).[1]

PART 4: OPERATIONAL PROTOCOL

Workflow Logic: The "Clean-to-Dirty" Path

This workflow minimizes cross-contamination.[1]

G Start Start: PPE Donning Weigh Weighing (Solid) (Inside Fume Hood) Start->Weigh Dry Gloves Solubilize Solubilization (Add DMSO/Buffer) Weigh->Solubilize Avoid Dust Reaction Reaction Setup Solubilize->Reaction Double Glove Waste Waste Segregation Reaction->Waste Neutralize

Caption: Operational workflow for handling (Pyrimidin-1(2H)-yl)acetic acid, emphasizing the transition from solid to solution handling.

Step-by-Step Methodology

1. Weighing (Solid Phase)

  • Preparation: Place the balance inside the fume hood. If vibrations are an issue, use a static-free weighing funnel.

  • Technique: Use a dedicated spatula. Do not tap the spatula against the container rim (generates aerosol).

  • Spill Control: Place the receiving vial on a sheet of absorbent paper (benchkote) to capture stray grains.

2. Solubilization (Liquid Phase)

  • Solvent Choice: The compound is an organic acid. It is soluble in DMSO, DMF, and basic aqueous buffers (PBS pH 7.4).

  • Procedure: Add solvent slowly to the solid. Avoid vigorous vortexing if the container is not sealed tight.

  • Warning: If using DMSO, assume the solution is transdermal. Any drop on the glove requires immediate glove change.

3. Reaction/Application

  • In Vitro: When adding to cell cultures, dilute the stock solution to <0.5% DMSO final concentration to avoid solvent toxicity masking the compound's effects.

  • Synthesis: If reacting with amines (amide coupling), ensure the reaction vessel is vented to a scrubber if volatile byproducts are generated.

PART 5: EMERGENCY RESPONSE & DECONTAMINATION

Decontamination Solution:

  • Surface Cleanup: 5% Sodium Carbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    ).[1] The basic solution converts the acid to its water-soluble salt, facilitating easier removal.
Emergency Decision Tree

Emergency Exposure Accidental Exposure Type Identify Route Exposure->Type Skin Skin Contact (Solid/Liquid) Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Brush off solid 2. Rinse water 15m 3. Remove clothing Skin->ActionSkin ActionEye 1. Flush water 15m 2. Lift eyelids 3. Seek Medical Aid Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Support Breathing 3. Seek Medical Aid Inhale->ActionInhale

Caption: Immediate response protocols for exposure incidents. Speed is critical for eye exposure.

PART 6: DISPOSAL STRATEGY

Do not dispose of this compound down the drain.[6][9] As a bioactive intermediate, it must be incinerated.

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid Organic - Irritant."[1]

  • Liquid Waste (Aqueous): Adjust pH to neutral (7.0) before disposal into "Aqueous Chemical Waste."

  • Liquid Waste (Organic): If dissolved in DMSO/DMF, dispose in "Halogen-Free Organic Solvents" stream.

References

  • PubChem. (2025).[1] Compound Summary: (2-Oxo-1(2H)-pyrimidinyl)acetic acid (CAS 95209-83-9).[1][2] National Library of Medicine.[10] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link][1]

  • European Chemicals Agency (ECHA). (2024).[1] Guidance on the compilation of safety data sheets.[6][10][Link]

Sources

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